4-(Furan-2-YL)-2-methylphenol
Description
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Properties
IUPAC Name |
4-(furan-2-yl)-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWNIOVDDGKYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683658 | |
| Record name | 4-(Furan-2-yl)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255638-84-6 | |
| Record name | 4-(Furan-2-yl)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(Furan-2-yl)-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-(Furan-2-yl)-2-methylphenol, a molecule of interest in medicinal chemistry and materials science. This document delves into its structure, synthesis, spectroscopic characterization, reactivity, and potential applications, with a particular focus on its relevance to drug development. By synthesizing theoretical knowledge with practical insights, this guide aims to be an essential resource for researchers working with this and structurally related compounds.
Introduction
This compound is a bi-aromatic compound featuring a phenol ring substituted with a methyl group at the ortho position and a furan ring at the para position. This unique combination of a phenolic hydroxyl group, a lipophilic methyl group, and an electron-rich furan moiety bestows upon the molecule a distinct set of chemical and physical properties. The furan ring, a five-membered aromatic heterocycle, is a common motif in pharmacologically active compounds, often serving as a bioisostere for a phenyl ring, which can modulate metabolic stability and receptor interactions. The phenolic component is a well-known pharmacophore with antioxidant and various other biological activities. The strategic placement of these functional groups suggests potential for this molecule in diverse applications, from a building block in organic synthesis to a lead compound in drug discovery programs.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1255638-84-6 | [1] |
| Molecular Formula | C₁₁H₁₀O₂ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. Limited solubility in water. | |
| pKa | The phenolic hydroxyl group is expected to have a pKa in the range of 9-11, typical for substituted phenols. |
Synthesis of this compound
The most logical and efficient synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.
The proposed synthesis involves the coupling of a suitably substituted phenol derivative with a furan-boron species. A likely pathway is the reaction of 4-bromo-2-methylphenol with 2-furylboronic acid.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Analogous Reactions)
This protocol is based on established procedures for Suzuki-Miyaura couplings of aryl halides with heteroaryl boronic acids.
Materials:
-
4-Bromo-2-methylphenol
-
2-Furylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., anhydrous Potassium Carbonate [K₂CO₃])
-
Degassed solvents (e.g., Toluene, Ethanol, and Water)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-bromo-2-methylphenol (1.0 eq.), 2-furylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 3:1:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | dd | 1H | H5' (Furan) |
| ~7.20-7.30 | m | 2H | Ar-H |
| ~6.90 | d | 1H | Ar-H |
| ~6.45 | dd | 1H | H3' (Furan) |
| ~6.30 | dd | 1H | H4' (Furan) |
| ~5.0-6.0 | br s | 1H | -OH |
| ~2.25 | s | 3H | -CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.1 | C-O (Phenol) |
| ~154.5 | C2' (Furan) |
| ~142.3 | C5' (Furan) |
| ~130.5 | Ar-C |
| ~129.8 | Ar-C |
| ~126.0 | Ar-C |
| ~125.0 | Ar-C |
| ~115.8 | Ar-C |
| ~111.7 | C4' (Furan) |
| ~105.0 | C3' (Furan) |
| ~16.2 | -CH₃ |
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad | O-H stretch (phenolic) |
| ~3120 | Medium | C-H stretch (furan ring) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (methyl) |
| ~1600, 1500 | Strong | C=C stretch (aromatic and furan rings) |
| ~1230 | Strong | C-O stretch (phenolic) |
| ~1015 | Strong | C-O-C stretch (furan ring) |
Predicted Mass Spectrum (EI)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 174. Key fragmentation patterns would likely involve the loss of a methyl group (M-15), a formyl group from the furan ring (M-29), or cleavage of the furan ring.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its three key functional components: the phenolic hydroxyl group, the electron-rich aromatic system, and the furan ring.
Caption: Key reactivity sites of this compound.
-
Phenolic Hydroxyl Group: This group can undergo typical reactions of phenols, such as O-alkylation, O-acylation, and esterification. It also imparts antioxidant properties to the molecule by acting as a hydrogen atom donor to scavenge free radicals.
-
Phenolic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the hydroxyl and methyl groups. Reactions like halogenation and nitration are expected to occur at the positions ortho and para to the activating groups.
-
Furan Ring: The furan ring is an electron-rich heterocycle and is susceptible to electrophilic substitution, typically at the C5' position. It can also participate in Diels-Alder reactions and is prone to ring-opening under strongly acidic conditions.
Potential Applications in Drug Development
The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.
Antioxidant and Anti-inflammatory Activity
Phenolic compounds are well-established antioxidants. The presence of the phenolic hydroxyl group in this compound suggests its potential to act as a radical scavenger, which is a key mechanism in combating oxidative stress-related diseases. Furan derivatives themselves have also been reported to possess antioxidant and anti-inflammatory properties[2]. The combination of these two moieties could lead to synergistic effects.
Bioactivation and Metabolic Considerations
It is crucial for drug development professionals to consider the metabolic fate of furan-containing compounds. The furan ring can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as epoxides or unsaturated dicarbonyls, which can lead to hepatotoxicity. This potential for bioactivation needs to be carefully evaluated in any drug discovery program involving this scaffold. Structural modifications to mitigate this risk, such as substitution on the furan ring, may be necessary.
Scaffold for Medicinal Chemistry
The this compound core can serve as a versatile starting point for the synthesis of a library of derivatives. The reactive sites on both the phenol and furan rings allow for the introduction of various functional groups to modulate the compound's physicochemical properties, pharmacokinetic profile, and biological activity.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for structurally related phenols and aryl compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile or neoprene), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes[3][4].
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
First Aid:
Conclusion
This compound is a compound with significant potential, stemming from the combined properties of its phenolic and furanoid components. Its synthesis is readily achievable through modern cross-coupling methodologies, and its structure offers multiple points for further chemical modification. While its potential as an antioxidant and a scaffold for medicinal chemistry is promising, careful consideration of its metabolic profile, particularly the potential for bioactivation of the furan ring, is essential for its successful application in drug development. This guide provides a solid foundation for researchers to understand and further explore the rich chemistry and potential applications of this intriguing molecule.
References
- Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical research in toxicology, 26(1), 6-25.
-
CP Lab Safety. (n.d.). This compound, 96% Purity, C11H10O2, 1 gram. Retrieved from [Link]
-
CPAchem. (2019, May 16). Safety data sheet. Retrieved from [Link]
- Ghavipanjeh, F., Saeedi, M., & Shahsavari, Z. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Mini reviews in medicinal chemistry, 20(15), 1486–1504.
Sources
4-(Furan-2-YL)-2-methylphenol CAS number
An In-Depth Technical Guide to 4-(Furan-2-YL)-2-methylphenol
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of this compound. This document provides foundational knowledge, outlines key experimental protocols, and explores the rationale behind its investigation based on established principles in medicinal chemistry.
This compound, identified by the CAS Number 1255638-84-6 , is a heterocyclic aromatic compound that merges two key pharmacophores: a furan ring and a substituted phenol moiety.[1][2] The furan ring is a crucial scaffold in numerous physiologically active compounds, contributing to diverse therapeutic properties including antibacterial, anticancer, and anti-inflammatory activities.[3] Similarly, phenolic compounds are widely recognized for their significant biological roles, particularly as antioxidants and antimicrobial agents.[4][5] The combination of these two structures in a single molecule presents a compelling case for its investigation in drug discovery and materials science. This guide will delve into the technical specifics of this promising molecule.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence solubility, stability, bioavailability, and suitability for various analytical techniques.
| Property | Value | Source |
| CAS Number | 1255638-84-6 | [1][2] |
| Molecular Formula | C₁₁H₁₀O₂ | [1] |
| Molecular Weight | 174.196 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Methyl-4-(2-furyl)phenol | [1] |
| Appearance | Not specified (typically solid) | N/A |
| Purity | Commercially available up to 96% | [1] |
Synthesis and Chemical Logic
While specific, peer-reviewed synthesis routes for this compound are not extensively documented, its structure suggests a logical synthesis via modern cross-coupling methodologies. The most probable approach involves a Palladium-catalyzed Suzuki-Miyaura coupling, a robust and widely used reaction for forming carbon-carbon bonds between aromatic rings.
Causality of Experimental Choice: The Suzuki coupling is selected for its high functional group tolerance, generally mild reaction conditions, and the commercial availability of the necessary building blocks (boronic acids and aryl halides). This method avoids the harsher conditions required by older coupling techniques, thus preserving the sensitive furan and phenol moieties.
Proposed Synthetic Workflow: Suzuki Coupling
The following diagram illustrates a plausible and efficient pathway for the synthesis of the target compound.
Caption: Proposed Suzuki coupling workflow for synthesizing this compound.
Step-by-Step Protocol (Representative)
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-2-methylphenol (1.0 eq), furan-2-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (3:1:1), followed by an aqueous solution of a base like sodium carbonate (2.0 eq).
-
Reaction Execution: Heat the mixture to reflux (e.g., 80-100 °C) under an inert atmosphere (Argon or Nitrogen) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product via column chromatography on silica gel to yield the pure this compound.
Potential Biological Activity and Applications
Direct experimental data on the biological activity of this compound is limited. However, its structural components provide a strong basis for predicting its potential pharmacological relevance. This structure-activity relationship (SAR) logic is a cornerstone of drug discovery.
Sources
4-(Furan-2-YL)-2-methylphenol structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-(Furan-2-yl)-2-methylphenol
Preamble: The Analytical Imperative
In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Molecules containing both phenolic and furanic moieties are of significant interest due to their prevalence in bioactive natural products and their utility as versatile synthetic intermediates. This compound (C₁₁H₁₀O₂) is one such compound, presenting a fascinating yet straightforward challenge for structural elucidation.[1][2]
This guide eschews a rigid, templated approach. Instead, it presents a holistic, logic-driven narrative on how to deduce and confirm the structure of this compound. We will proceed as an analytical chemist would: starting with foundational data, proposing a candidate structure, and then systematically using a suite of spectroscopic techniques to test and ultimately validate that hypothesis. The emphasis here is not merely on the techniques themselves, but on the causality behind their application and the synergistic interpretation of the resulting data.
Part 1: Foundational Analysis & Hypothesis Generation
Before engaging sophisticated spectroscopic methods, the fundamental molecular properties must be established. The molecular formula, C₁₁H₁₀O₂, is our starting point.[2][3]
Degree of Unsaturation (DoU)
The first step is to calculate the Degree of Unsaturation (DoU), which reveals the total number of rings and/or multiple bonds within the structure.
-
Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)
-
Calculation: DoU = 11 + 1 - (10/2) = 7
A DoU of 7 is highly indicative of aromatic systems. A benzene ring accounts for 4 degrees (one ring, three double bonds), and a furan ring accounts for 2 degrees (one ring, one double bond). The remaining degree of unsaturation is accounted for by the second double bond within the furan ring. This initial calculation strongly supports the proposed connectivity of a furan ring attached to a phenol ring.
The Elucidation Workflow
A successful structure elucidation campaign relies on a logical sequence of experiments where each step provides information that informs the next. The workflow is designed to move from broad, general information (molecular weight, functional groups) to specific, detailed connectivity.
Caption: The overall workflow for structure elucidation.
Part 2: Spectroscopic Analysis & Data Interpretation
This section details the application of key spectroscopic techniques. For each, we will discuss the rationale for its use, a detailed experimental protocol, and an interpretation of the expected data for this compound.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: We begin with mass spectrometry because it provides the single most crucial piece of information: the molecular weight.[4] This immediately validates or refutes the proposed molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide an exact mass, allowing for the unambiguous determination of the elemental composition.[4]
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Utilize an Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometer.
-
Ionization Mode: Analyze in both positive and negative ion modes to maximize the chances of observing a clear molecular ion. For a phenol, the [M-H]⁻ ion in negative mode is often prominent, while the [M+H]⁺ ion is expected in positive mode.[5]
-
Instrument Parameters (Negative Mode Example):
-
Data Acquisition: Acquire full scan data. If fragmentation is desired, perform tandem MS (MS/MS) experiments by selecting the precursor ion (e.g., m/z 173.06) and applying collision energy to induce fragmentation.[4]
| Feature | Expected Value | Rationale & Interpretation |
| Molecular Ion (M⁻) | m/z 173.0608 | In negative ESI mode, the acidic phenolic proton is easily lost. The theoretical exact mass for [C₁₁H₉O₂]⁻ is 173.0608, confirming the elemental composition. |
| Molecular Ion (M⁺) | m/z 174.0681 | The molecular weight of C₁₁H₁₀O₂ is 174.20 g/mol .[1][2] The molecular ion peak confirms this fundamental property. |
| Key Fragment 1 | m/z 159.0446 | Corresponds to the loss of a methyl radical (•CH₃), a common fragmentation pathway for methylated aromatic compounds. |
| Key Fragment 2 | m/z 145.0653 | Corresponds to the loss of a carbonyl group (CO) from the furan ring after initial fragmentation, a characteristic pathway for some furan derivatives. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for identifying the presence or absence of key functional groups.[6] For our target molecule, we are specifically looking for the characteristic absorptions of the hydroxyl (O-H) group and the aromatic rings.[7][8]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[9]
-
Background Scan: With a clean, empty ATR crystal, acquire a background spectrum. This is crucial to subtract the absorbance of ambient air (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[10]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
| Wavenumber (cm⁻¹) | Expected Appearance | Assignment & Interpretation |
| ~3550-3200 | Strong, Broad | O-H Stretch (Phenolic) . The broadness is due to hydrogen bonding. Its presence is a strong confirmation of the hydroxyl group.[11] |
| ~3150-3000 | Medium, Sharp | Aromatic & Furan C-H Stretch . The absorption above 3000 cm⁻¹ is characteristic of sp² C-H bonds.[12] |
| ~2950-2850 | Weak-Medium, Sharp | Aliphatic C-H Stretch . Confirms the presence of the methyl (CH₃) group. |
| ~1610, 1500 | Strong-Medium | C=C Stretch (Aromatic & Furan Rings) . These bands are characteristic of the conjugated ring systems.[12] |
| ~1250-1200 | Strong | C-O Stretch (Phenolic) . This strong absorption is highly characteristic of the aryl-OH bond.[8] |
| ~880-750 | Strong | C-H Out-of-Plane Bending . The specific pattern in this region can give clues about the substitution pattern on the aromatic rings. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: While MS and IR confirm the pieces, NMR spectroscopy puts them together. It provides a detailed map of the carbon-hydrogen framework, revealing precisely how the atoms are connected.[13] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for phenols as it allows for the observation of the exchangeable -OH proton.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
1D Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations. This is the key experiment for connecting the structural fragments.
-
Based on the proposed structure, we can predict the NMR spectra. The protons and carbons are numbered for clarity in the tables below.
(Self-generated image for illustrative numbering)¹H NMR (400 MHz, DMSO-d₆)
| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-a | ~9.5 | singlet (broad) | 1H | Phenolic OH |
| H-7 | ~7.5 | doublet | 1H | Aromatic H |
| H-5 | ~7.4 | doublet of doublets | 1H | Aromatic H |
| H-11 | ~7.7 | doublet of doublets | 1H | Furan H |
| H-10 | ~6.8 | doublet | 1H | Furan H |
| H-9 | ~6.6 | doublet of doublets | 1H | Furan H |
| H-3 | ~7.3 | doublet | 1H | Aromatic H |
| H-b | ~2.2 | singlet | 3H | Methyl CH₃ |
¹³C NMR (100 MHz, DMSO-d₆)
| Label | Predicted Shift (δ, ppm) | Assignment |
|---|---|---|
| C-1 | ~154 | Phenolic C-OH |
| C-2 | ~128 | Aromatic C-CH₃ |
| C-3 | ~130 | Aromatic C-H |
| C-4 | ~125 | Aromatic C-C(furan) |
| C-5 | ~129 | Aromatic C-H |
| C-6 | ~115 | Aromatic C-H |
| C-7 | ~152 | Furan C-O |
| C-8 | ~112 | Furan C-H |
| C-9 | ~108 | Furan C-H |
| C-10 | ~143 | Furan C-H |
| C-11 | ~20 | Methyl CH₃ |
The true power of NMR is realized in the 2D experiments which confirm the proposed connectivities.
-
COSY: Would show correlations between H-5 and H-6, confirming their adjacent positions on the phenol ring. It would also show the complete coupling network of the furan protons: H-9 with H-10, and H-10 with H-11.
-
HSQC: Would directly link each proton signal to its corresponding carbon signal (e.g., H-b at ~2.2 ppm to C-11 at ~20 ppm).
-
HMBC: This is the definitive experiment. It provides the long-range correlations that piece the entire puzzle together.
Caption: Key HMBC correlations confirming the connectivity of the fragments.
The crucial HMBC correlation would be from one of the furan protons (e.g., H-8) to the phenol carbon C-4. This three-bond correlation unambiguously proves that the furan ring is attached at the C-4 position of the phenol ring. Similarly, correlations from the methyl protons (H-b) to C-2 and C-3 would confirm its position ortho to the hydroxyl group.
Part 3: Synthesis and Conclusion
The collective data from Mass Spectrometry, IR, and a full suite of NMR experiments provides an overwhelming, self-validating body of evidence.
-
MS confirms the molecular formula C₁₁H₁₀O₂.
-
IR confirms the presence of a phenolic -OH, a methyl group, and aromatic/furan rings.
-
¹H and ¹³C NMR account for all 10 protons and 11 carbons in chemically reasonable environments.
-
2D NMR definitively establishes the connectivity, confirming the 1,2,4-trisubstituted pattern on the phenol ring and linking it to the 2-position of the furan ring.
This logical, multi-technique approach allows for the confident and unambiguous structure elucidation of this compound, providing the trustworthy foundation required for any further research or development.
References
-
Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. [Link]
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Váradi, C., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules. [Link]
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ResearchGate. (n.d.). Mass spectrometry parameters for the analysis of phenolic compounds. ResearchGate Publication. [Link]
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Vagula, J. M., et al. (2019). Content of phenolic compounds in fruit processing residues by mass spectrometry. Ciência Rural. [Link]
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JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. Journal of Visualized Experiments. [Link]
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Chen, S., et al. (2023). Simultaneous determination of nine phenolic compounds in imitation wild Dendrobium officinale samples using ultrahigh-performance liquid chromatography–tandem mass spectrometry. Frontiers in Nutrition. [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate Publication. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. JCPS. [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Butcher, R. J., & Yamin, B. M. (2014). (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Lalevée, J., et al. (2022). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. Polymers. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Furancarboxylic Acid. SIELC. [Link]
-
NIST. (n.d.). Furan - UV/Visible spectrum. NIST WebBook. [Link]
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Navigating the Spectroscopic Frontier: A Predictive Analysis of 4-(Furan-2-yl)-2-methylphenol
An In-depth Technical Guide for Researchers and Drug Development Professionals
Preamble: In the pursuit of novel chemical entities, researchers often encounter compounds for which comprehensive analytical data is not yet publicly available. This guide addresses such a scenario for the molecule 4-(Furan-2-yl)-2-methylphenol . A thorough search of established spectroscopic databases reveals a notable absence of experimental data for this specific compound. This guide, therefore, adopts a predictive and pedagogical approach. It is designed not as a mere repository of existing data, but as a roadmap for the researcher, outlining the expected spectroscopic characteristics and the methodologies to verify them. By dissecting the molecule into its constituent functional groups and drawing parallels with structurally related compounds, we can construct a robust, hypothetical spectroscopic profile. This document serves as a valuable pre-synthesis tool, enabling scientists to anticipate spectral features, plan analytical workflows, and confidently interpret future experimental results.
Molecular Architecture and its Spectroscopic Implications
The structure of this compound combines a phenol ring, substituted with a methyl group at the 2-position and a furan ring at the 4-position. This arrangement dictates a unique electronic environment for each atom, which will be reflected in its spectroscopic fingerprint. Understanding this structure is paramount to predicting its spectral behavior.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum: A Proton's Perspective
The ¹H Nuclear Magnetic Resonance (NMR) spectrum is anticipated to be rich in information, with distinct signals for the aromatic protons of both the phenol and furan rings, the methyl protons, and the hydroxyl proton. The expected chemical shifts (δ) are predicted based on the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Phenolic OH | 4.5 - 5.5 | Singlet (broad) | - | The chemical shift is concentration and solvent dependent. |
| Ar-H (Phenol) | 6.8 - 7.5 | Doublet, Doublet of doublets | 2-3 (meta), 8-9 (ortho) | The furan ring and methyl group will influence the precise shifts. |
| Ar-H (Furan) | 6.4 - 7.6 | Multiplet | 1-3 | The protons on the furan ring will exhibit characteristic couplings. |
| Methyl (CH₃) | 2.1 - 2.3 | Singlet | - | Typical range for a methyl group attached to an aromatic ring. |
Causality in Experimental Choices:
When acquiring the ¹H NMR spectrum, deuterated chloroform (CDCl₃) would be a suitable initial solvent due to its ability to dissolve a wide range of organic compounds. A standard 400 MHz spectrometer should provide sufficient resolution to distinguish the coupled aromatic protons. To confirm the assignment of the phenolic OH proton, a D₂O exchange experiment would be conducted. Upon shaking the sample with a drop of D₂O, the hydroxyl proton signal is expected to disappear from the spectrum.
Predicted ¹³C NMR Spectrum: The Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Based on the structure, a total of 11 distinct carbon signals are expected (5 for the furan ring and 6 for the substituted phenol ring, plus the methyl carbon).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Phenolic C-OH | 150 - 155 | The hydroxyl group has a strong deshielding effect. |
| Phenolic C-CH₃ | 125 - 130 | Substituted aromatic carbon. |
| Phenolic C-Furan | 130 - 135 | Substituted aromatic carbon. |
| Phenolic CH | 115 - 130 | The precise shifts depend on the position relative to the substituents. |
| Furan C-O | 140 - 145 | The oxygen atom strongly deshields the adjacent carbon. |
| Furan CH | 105 - 120 | Typical range for furan carbons. |
| Methyl C | 15 - 20 | Characteristic shift for a methyl group on an aromatic ring. |
Self-Validating Protocol for ¹³C NMR:
To ensure the accuracy of the carbon assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent. A DEPT-90 experiment will only show CH signals. This combination allows for the unambiguous differentiation of carbon types, validating the assignments made from the broadband-decoupled ¹³C spectrum.
Predicted Infrared (IR) Spectrum: Vibrational Fingerprints
The Infrared (IR) spectrum will highlight the key functional groups present in the molecule. The characteristic vibrational frequencies are indicative of the bond types and their environment.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Phenol) | 3200 - 3600 (broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Methyl) | 2850 - 3000 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-O (Phenol) | 1180 - 1260 | Stretching |
| C-O-C (Furan) | 1000 - 1300 | Asymmetric Stretching |
Experimental Workflow for IR Spectroscopy:
Caption: Standard workflow for acquiring an FT-IR spectrum.
Predicted Mass Spectrum: Molecular Weight and Fragmentation
Mass spectrometry (MS) will provide the molecular weight of the compound and offer insights into its structure through fragmentation patterns. For this compound (C₁₁H₁₀O₂), the expected exact mass is approximately 174.0681 g/mol .
Expected Fragmentation Patterns:
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 174 is expected to be prominent. Key fragmentation pathways would likely involve:
-
Loss of a methyl radical (•CH₃): leading to a fragment at m/z 159.
-
Loss of carbon monoxide (CO): a common fragmentation for phenols, resulting in a fragment at m/z 146.
-
Cleavage of the furan ring: leading to various smaller fragments.
Trustworthiness in Mass Spectrometry:
High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio to four or more decimal places, the molecular formula can be determined with a high degree of confidence, thereby validating the identity of the synthesized compound.
Synthesis and Characterization: A Conceptual Pathway
While the focus of this guide is on the spectroscopic data, it is pertinent to briefly touch upon the synthesis, as this is the necessary precursor to any experimental characterization. A plausible synthetic route would involve a Suzuki or Stille coupling reaction between a protected 4-bromo-2-methylphenol and 2-furanylboronic acid (or a stannane derivative).
Unlocking the Therapeutic Potential of 4-(Furan-2-YL)-2-methylphenol: A Preclinical Development Guide
Abstract
This technical guide outlines a comprehensive preclinical development strategy for the novel compound 4-(Furan-2-YL)-2-methylphenol. By leveraging the well-documented therapeutic activities of its core chemical moieties—the furan ring and the phenolic group—we postulate significant potential in the realms of anti-inflammatory, antioxidant, and cytotoxic applications. This document provides a structured roadmap for researchers, scientists, and drug development professionals, detailing the scientific rationale, proposed mechanisms of action, and a complete suite of validated experimental protocols for the systematic evaluation of this promising molecule. Our approach is designed to rigorously assess its therapeutic efficacy and establish a foundation for future clinical development.
Introduction: The Scientific Rationale for Investigation
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern medicine. The compound this compound presents a compelling case for investigation, based on the convergence of two biologically active pharmacophores: the furan ring and a substituted phenol.
The furan nucleus is a five-membered aromatic heterocycle present in a multitude of natural products and clinically approved drugs, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] Its utility as a bioisostere for phenyl rings can enhance metabolic stability and drug-receptor interactions.[3]
Concurrently, phenolic compounds are renowned for their potent antioxidant capabilities, primarily through the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals.[4][5][6] This action is crucial in mitigating oxidative stress, a key pathological factor in numerous chronic diseases.
The unique combination of these two moieties in this compound suggests a synergistic potential for therapeutic intervention. This guide proposes a systematic and scientifically rigorous pathway to explore this potential.
Synthesis and Characterization
To enable the proposed research, a reliable synthetic route for this compound is essential. A highly plausible and efficient method is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction . This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis for the creation of carbon-carbon bonds.[7]
The proposed synthesis would involve the cross-coupling of a halogenated 2-methylphenol (e.g., 4-bromo-2-methylphenol) with furan-2-boronic acid. The use of modern palladium pre-catalysts can facilitate this reaction under mild conditions, which is particularly important when working with potentially unstable heteroaromatic boronic acids like furan-2-boronic acid.[8]
Proposed Synthetic Scheme:
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
Upon successful synthesis, the compound's identity and purity must be rigorously confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
A Proposed Research and Development Workflow
We propose a phased approach to systematically evaluate the therapeutic potential of this compound, beginning with a broad in vitro screening, followed by in vivo validation of the most promising activities.
Caption: A comprehensive workflow for preclinical evaluation.
PART 1: In Vitro Evaluation
The initial phase focuses on high-throughput screening to identify the primary biological activities of the compound and to establish a preliminary safety profile.
Cytotoxicity Screening
It is crucial to first assess the compound's effect on cell viability. This determines its potential as a cytotoxic agent (e.g., for oncology) and establishes the non-toxic concentration range for other cellular assays.
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Principle: LDH is a cytosolic enzyme released into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[10] This assay quantifies the amount of LDH in the supernatant.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the 48-hour incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kit) to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cytotoxicity based on a maximum LDH release control (cells lysed with detergent).
| Assay | Cell Line | Endpoint | Hypothetical IC₅₀ (µM) |
| MTT | MCF-7 | Metabolic Activity | 25.5 ± 3.1 |
| MTT | HeLa | Metabolic Activity | 32.1 ± 4.5 |
| MTT | HEK293 | Metabolic Activity | > 100 |
| LDH | MCF-7 | Membrane Integrity | 28.9 ± 3.8 |
Table 1: Hypothetical cytotoxicity data for this compound. A higher IC₅₀ in the non-cancerous cell line (HEK293) would suggest some level of cancer cell selectivity.
Antioxidant Activity Assessment
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen the radical scavenging activity of phenolic compounds. The stable free radical DPPH has a deep violet color, which turns to pale yellow upon reduction by an antioxidant.
Protocol:
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.
Anti-inflammatory Activity Screening
Principle: The inhibition of heat-induced protein denaturation is a well-established method for in vitro assessment of anti-inflammatory activity. Inflammation can cause protein denaturation, and agents that can prevent this are considered to have potential anti-inflammatory effects.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations.
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heating: Heat the mixture at 57°C for 3 minutes.
-
Cooling: Cool the samples and add 2.5 mL of phosphate-buffered saline (PBS).
-
Absorbance Measurement: Measure the turbidity at 660 nm. Diclofenac sodium can be used as a standard drug.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
PART 2: In Vivo Validation
Based on promising in vitro results, the next logical step is to validate the anti-inflammatory activity in a well-established animal model.
Carrageenan-Induced Paw Edema in Rodents
Principle: This is a classic and highly reproducible model of acute inflammation.[11][12] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-200 g) and allow them to acclimatize for at least one week.
-
Grouping: Divide animals into groups (n=6):
-
Group 1: Vehicle control (e.g., 0.5% CMC, orally)
-
Group 2: Standard drug (e.g., Indomethacin, 10 mg/kg, orally)
-
Groups 3-5: this compound at low, medium, and high doses (e.g., 25, 50, 100 mg/kg, orally).
-
-
Dosing: Administer the respective treatments orally.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ).
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
| Treatment Group | Dose (mg/kg) | Mean Paw Edema at 3h (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| Test Compound | 25 | 0.65 ± 0.06 | 23.5% |
| Test Compound | 50 | 0.48 ± 0.05 | 43.5% |
| Test Compound | 100 | 0.35 ± 0.04 | 58.8% |
Table 2: Hypothetical results from the carrageenan-induced paw edema model, showing a dose-dependent anti-inflammatory effect.
PART 3: Mechanistic Insights
Understanding the mechanism of action is critical for drug development. Based on the known anti-inflammatory effects of many furan derivatives, we hypothesize that this compound may exert its effects through the inhibition of the NF-κB signaling pathway .[1]
Investigating the NF-κB Pathway
Principle: The Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation, inducing the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Approach (Western Blot):
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells). Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) for 30 minutes.
-
Protein Extraction: Lyse the cells and separate the cytoplasmic and nuclear protein fractions.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies against NF-κB p65 (for nuclear fractions) and IκBα (for cytoplasmic fractions). Use β-actin and Lamin B1 as loading controls for cytoplasmic and nuclear fractions, respectively.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system.
-
Analysis: A decrease in nuclear NF-κB p65 and a stabilization of cytoplasmic IκBα in the compound-treated groups would confirm the inhibition of the NF-κB pathway.
Future Directions and Considerations
-
Pharmacokinetics (ADME): Should the compound show significant in vivo efficacy, a full ADME (Absorption, Distribution, Metabolism, Excretion) profile will be necessary to understand its behavior in a biological system.
-
Toxicity of Furan Ring: It is important to be aware that the furan ring can be metabolized in vivo to form reactive intermediates that may lead to toxicity.[3] Therefore, comprehensive toxicology studies will be a critical component of further development.
-
Lead Optimization: The this compound scaffold offers numerous opportunities for medicinal chemistry efforts. Structure-activity relationship (SAR) studies could be initiated to synthesize analogs with improved potency and a more favorable safety profile.
Conclusion
This compound stands as a promising candidate for therapeutic development, strategically combining the proven bioactivity of furan and phenolic moieties. The structured, multi-tiered approach outlined in this guide—from synthesis and in vitro screening to in vivo validation and mechanistic studies—provides a robust framework for its preclinical evaluation. The successful execution of these studies will not only elucidate the therapeutic potential of this specific molecule but may also pave the way for a new class of furan-based anti-inflammatory and antioxidant agents.
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An In-depth Technical Guide to 4-(Furan-2-YL)-2-methylphenol: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 4-(Furan-2-YL)-2-methylphenol, a molecule of interest in medicinal chemistry and materials science. Given the limited direct literature on this specific compound, this document establishes a foundational understanding by integrating data from structurally related furan-containing phenols. We will explore plausible synthetic routes, predict key physicochemical and spectroscopic properties, and discuss potential biological activities and applications based on established knowledge of its constituent moieties. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic and material potential of this and related compounds.
Introduction: The Scientific Interest in Furan-Phenol Scaffolds
The furan ring is a fundamental five-membered aromatic heterocycle present in numerous pharmacologically active compounds.[1] Its unique electronic and steric properties often enhance binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[2] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6]
Phenolic compounds are renowned for their antioxidant capabilities, effectively neutralizing reactive oxygen species (ROS) and mitigating oxidative stress, a key factor in various diseases.[7] The combination of a furan moiety with a phenolic structure, as seen in this compound, presents a compelling scaffold for the development of novel therapeutics and functional materials. The furan ring can serve as a versatile building block, while the phenolic hydroxyl group offers a primary site for radical scavenging and other chemical modifications.[7][8]
This guide will delve into the synthetic strategies to access this compound, its anticipated analytical characteristics, and its potential in various scientific domains.
Proposed Synthesis of this compound
A logical approach would involve the coupling of a protected 2-methyl-4-bromophenol with 2-furanylboronic acid. The hydroxyl group of the phenol is typically protected to prevent side reactions during the coupling process.
Experimental Protocol: Proposed Suzuki-Miyaura Coupling
Step 1: Protection of 2-methyl-4-bromophenol
-
Dissolve 2-methyl-4-bromophenol in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (TEA), to the solution.
-
Introduce a protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the protected phenol.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the protected 2-methyl-4-bromophenol, 2-furanylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the protected this compound.
Step 3: Deprotection
-
Dissolve the protected product in a suitable solvent like tetrahydrofuran (THF).
-
Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF), and stir at room temperature.
-
Monitor the deprotection by TLC.
-
After completion, perform an aqueous workup and purify the final product, this compound, by column chromatography.
Caption: Proposed synthetic workflow for this compound.
Physicochemical and Spectroscopic Properties (Predicted)
Direct experimental data for this compound is scarce. However, we can predict its key properties based on the known characteristics of its constituent furan and 2-methylphenol (o-cresol) moieties.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₀O₂ | Based on the chemical structure. |
| Molecular Weight | 174.19 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Similar to other substituted phenols. |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Typical for phenolic compounds with an aromatic substituent. |
| ¹H NMR | Aromatic protons on both rings, a singlet for the methyl group, and a broad singlet for the phenolic -OH. | The chemical shifts will be influenced by the electronic effects of the substituents. |
| ¹³C NMR | Distinct signals for all 11 carbon atoms, with characteristic shifts for the furan and phenol rings. | The chemical shifts will provide information on the electronic environment of each carbon. |
| IR Spectroscopy | A broad O-H stretching band, C-H stretching for aromatic and methyl groups, and C=C and C-O stretching bands. | Characteristic vibrational modes of the functional groups present. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. | Fragmentation patterns will be indicative of the structure. |
Potential Biological Activities and Applications
The unique combination of a furan ring and a phenolic structure suggests that this compound could exhibit a range of valuable biological activities.
Antioxidant and Anti-inflammatory Properties
Phenolic compounds are well-established antioxidants.[7] The hydroxyl group on the phenol ring can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress. Furan-containing compounds have also been reported to possess antioxidant and anti-inflammatory properties.[7][9] Therefore, this compound is a promising candidate for development as an antioxidant and anti-inflammatory agent.
Caption: General mechanism of phenolic antioxidant activity.
Anticancer and Antimicrobial Potential
Numerous furan derivatives have been investigated for their anticancer and antimicrobial activities.[3][4][6] The furan scaffold can be found in various clinically used drugs.[1] The specific substitution pattern on both the furan and phenol rings of this compound could lead to selective interactions with biological targets in cancer cells or pathogenic microorganisms.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of furan-containing compounds.[9] Their ability to scavenge free radicals and modulate inflammatory pathways may help in mitigating neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases.[9]
Considerations for Drug Development: Metabolism and Toxicity
While the furan moiety is a valuable scaffold in drug design, it is also associated with potential metabolic activation. Cytochrome P450 enzymes can oxidize the furan ring to form reactive intermediates, such as epoxides, which can covalently bind to cellular macromolecules, potentially leading to toxicity.[2][10]
Caption: Potential metabolic activation pathway of furan-containing compounds.
Therefore, any drug development program involving this compound must include a thorough investigation of its metabolic fate and toxicological profile.
Future Directions
The exploration of this compound and its derivatives holds significant promise. Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust synthetic method and complete spectroscopic data are crucial first steps.
-
In-depth Biological Evaluation: Comprehensive screening for antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications on both the furan and phenol rings will help in optimizing biological activity and minimizing potential toxicity.
-
Metabolic and Toxicological Profiling: A thorough understanding of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential for toxicity is essential for any therapeutic application.
Conclusion
This compound represents a molecule with significant untapped potential. By leveraging the known chemical and biological properties of its furan and phenol components, researchers can embark on a guided exploration of its therapeutic and material applications. This technical guide provides a foundational framework for such investigations, from a proposed synthetic strategy to an overview of its potential biological activities and key considerations for further development. The insights presented here are intended to catalyze further research into this promising chemical entity.
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Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
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Discovery and Isolation of Novel Furan Compounds: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and natural product synthesis.[1] Its unique electronic properties and its role as a bioisostere for other aromatic systems have established it as a "privileged scaffold" in drug design. Furan derivatives are prevalent in numerous natural products with potent biological activities and form the core of several FDA-approved drugs, underscoring their therapeutic significance.[1] These compounds exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[2][3][4][5]
This guide provides a comprehensive overview of the discovery and isolation of novel furan derivatives. It is designed for professionals in drug development and scientific research, offering a narrative that synthesizes technical accuracy with field-proven insights. We will explore the journey from initial sourcing in nature and the lab, through extraction and purification, to final structural elucidation, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.
Chapter 1: The Discovery Engine: Sourcing Novel Furan Scaffolds
The quest for novel furan compounds begins with a critical choice: tapping into nature's vast chemical diversity or leveraging the precision of synthetic chemistry. Both pathways offer unique advantages and are often complementary in a comprehensive drug discovery program.
Natural Product Bioprospecting
Nature is a master chemist, having evolved an immense library of complex molecules over millennia. Furan derivatives are widely distributed across various plant families, as well as in fungi and marine organisms, making these sources a fertile ground for discovery.[6][7][8]
-
Plants: Higher plants, particularly those from families like Asteraceae, Fabaceae, and Moraceae, are known producers of furan-containing secondary metabolites such as furanocoumarins and benzofurans.[6][7] For instance, Cicerfuran, isolated from chickpea roots, has demonstrated antibacterial and antifungal properties.[9]
-
Fungi: Both terrestrial and marine-derived fungi are prolific sources of bioactive compounds, including unique furan derivatives.[10][11] Fungi often thrive in competitive environments, leading them to produce structurally complex metabolites as chemical defense mechanisms, some of which possess therapeutic potential.[11][12]
-
Marine Environments: The unique and often extreme conditions of marine ecosystems (high pressure, low light, specific symbioses) drive the evolution of novel metabolic pathways.[11] Marine sponges, bacteria, and fungi have yielded a fascinating array of bioactive furans, such as the furan fatty acid derivatives plakorsins A and B from the sponge Plakortis simplex.[8][10]
The rationale for bioprospecting lies in accessing chemical structures that are often too complex to be conceived and synthesized de novo. This approach, however, necessitates robust methods for extraction and purification to isolate the desired compounds from a complex biological matrix.
Synthetic Chemistry Approaches
While nature provides complexity, synthesis provides control and scalability. The ability to construct the furan ring and modify it with various functional groups is a powerful strategy in drug discovery, allowing for the creation of targeted libraries and the optimization of lead compounds.[1][3] Classical methods, such as the Paal-Knorr and Feist-Benary syntheses, remain highly relevant for building the core furan scaffold.[1] Modern advancements, particularly in transition metal-catalyzed reactions, have further expanded the toolkit for creating diverse furan derivatives.[3]
The synthetic pathway is indispensable when a natural product is isolated in minute quantities or when structure-activity relationship (SAR) studies are required, which involve making systematic changes to a molecule to enhance its efficacy and reduce toxicity.[1]
Caption: High-level overview of the discovery pathways for novel furan compounds.
Chapter 2: From Matrix to Concentrate: Extraction Methodologies
The initial step in isolating a natural product is extraction, a process designed to efficiently transfer the target compounds from the solid source material into a liquid solvent.[13] The success of this stage is paramount, as it directly impacts the yield and purity of the final product.
Preliminary Considerations: A Foundation for Success
-
Source Material Preparation: Proper preparation is crucial for maximizing solvent penetration and, consequently, extraction efficiency. Plant and fungal materials are typically dried to remove water (which can interfere with organic solvents) and ground into a fine powder to increase the surface area available for extraction.[6] However, for thermally labile or volatile compounds, using fresh material may be necessary to prevent degradation.[6]
-
Solvent Selection: The choice of solvent is governed by the principle of "like dissolves like." The polarity of the solvent must be matched to the polarity of the target furan derivatives.[6] A systematic approach often involves sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) to fractionate the extract based on polarity, which simplifies subsequent purification steps.
Conventional and Modern Extraction Techniques
The selection of an extraction method involves a trade-off between efficiency, time, solvent consumption, and the stability of the target compound.
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| Maceration | Soaking the material in a solvent at room temperature for an extended period.[14] | Simple, requires minimal equipment, suitable for thermolabile compounds.[14] | Time-consuming, may result in lower yields.[13] | Initial, large-scale extraction where time is not a critical factor. |
| Soxhlet Extraction | Continuous extraction with a cycling refluxing solvent.[13] | High extraction efficiency due to repeated exposure to fresh, hot solvent. | Requires high solvent volumes, prolonged heat can degrade sensitive compounds.[13] | Exhaustive extraction of stable, non-volatile compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[13][14] | Fast, efficient, reduced solvent and energy consumption.[6] | Localized heating may occur; equipment cost. | Rapid extraction of a wide range of compounds, including those moderately sensitive to heat. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, causing cell rupture.[13] | Extremely rapid, high yields, significantly less solvent used.[6] | Potential for thermal degradation if not controlled; requires specialized equipment. | High-throughput screening and rapid extraction of stable compounds. |
The causality behind choosing a modern technique like UAE or MAE over traditional methods like Soxhlet lies in the desire for a "green" and efficient process. These methods drastically reduce extraction times and solvent consumption, aligning with the principles of sustainable chemistry.[6][13]
Chapter 3: The Art of Separation: Chromatographic Purification
A crude extract contains a multitude of compounds. The goal of chromatography is to separate this complex mixture into its individual components to isolate the target furan derivative in a highly pure form.[15]
Foundational Techniques for Analysis
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for the rapid, qualitative analysis of extracts and fractions.[15][16] It is used to determine the number of components in a mixture, select a suitable solvent system for column chromatography, and monitor the progress of a separation. A self-validating aspect of TLC is running reference standards alongside the unknown sample to confirm the presence of known compounds and to track the target analyte by its relative retention factor (Rƒ).
Preparative Chromatography for Isolation
-
Column Chromatography (CC) & Solid-Phase Extraction (SPE): These are the workhorses of preparative purification.[15] In CC, the extract is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent (mobile phase) is passed through to elute the compounds at different rates based on their polarity.[15] SPE is a modern variant that uses pre-packed cartridges for rapid purification and is highly effective for sample cleanup or fractionating a crude extract before further purification.[6]
Caption: Logic of a bioassay-guided fractionation for isolating active compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for final purification, offering high resolution and sensitivity.[15][17] Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile gradient), is particularly common for separating furan derivatives.[17][18]
Experimental Protocol: HPLC Purification of a Furan-Containing Fraction
This protocol describes a self-validating system where purity is confirmed by analytical HPLC under different conditions after the preparative run.
-
System Preparation:
-
Mobile Phase: Prepare LC-MS grade solvents. Phase A: Water + 0.1% Formic Acid. Phase B: Acetonitrile + 0.1% Formic Acid. Degas both solvents thoroughly.
-
Column: Use a suitable preparative reverse-phase column (e.g., C18, 5-10 µm particle size). Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Method Development (Analytical Scale):
-
Inject a small aliquot of the active fraction onto an analytical HPLC column with the same stationary phase.
-
Run a gradient elution (e.g., 5% to 100% B over 20 minutes) to determine the retention times of the components.
-
Optimize the gradient to achieve baseline separation of the target peak from impurities. The causality here is to ensure the preparative method will be effective, saving time and sample.
-
-
Preparative Run:
-
Scale up the optimized gradient for the preparative column, adjusting flow rates and injection volumes according to the column dimensions.
-
Inject the concentrated furan-containing fraction.
-
Collect fractions corresponding to the target peaks using a fraction collector, triggered by UV absorbance at the compound's λmax.
-
-
Purity Verification:
-
Analyze the collected fractions using analytical HPLC. Pool the fractions containing the pure compound (>95% purity by peak area).
-
Trustworthiness Step: Re-analyze the pooled pure sample using a different, orthogonal analytical method (e.g., a different column or mobile phase) to confirm homogeneity and the absence of co-eluting impurities.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified furan compound.
-
Chapter 4: Structural Elucidation: Spectroscopic Characterization
Once a compound is isolated and purified, its chemical structure must be determined. A combination of spectroscopic techniques is used to piece together the molecular puzzle.[15][19]
The Spectroscopic Toolkit
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns (in MS/MS), offers clues about its substructures.[19] High-resolution MS (HRMS) provides a highly accurate mass, which can be used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete structure of an organic molecule.[19][20]
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Shows the number and types of carbon atoms (e.g., C=O, C=C, C-O).
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between atoms, allowing for the unambiguous assembly of the carbon-hydrogen framework.
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., C=O, O-H, C-O-C) based on their characteristic vibrational frequencies.[19]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the molecule. The furan ring has a characteristic UV absorption, and substituents can cause predictable shifts in the absorption maximum (λmax).[19]
| Spectroscopic Technique | Information Provided | Characteristic Furan Data |
| ¹H NMR | H environment, coupling | Protons on the furan ring typically appear between δ 6.0-7.5 ppm.[19] |
| ¹³C NMR | C framework, chemical shift | Furan carbons appear in the aromatic region, with C-O carbons (C2, C5) typically downfield (δ ~140-150 ppm) and C-H carbons (C3, C4) upfield (δ ~110-120 ppm).[21][22] |
| IR Spectroscopy | Functional groups | Characteristic C-O-C stretching vibrations for the furan ring are often observed around 1020 cm⁻¹.[23] |
| UV-Vis Spectroscopy | Conjugated π systems | Furan itself absorbs around 200-210 nm. Conjugation with other groups causes a bathochromic (red) shift to longer wavelengths.[19] |
Experimental Protocol: NMR Analysis of a Purified Furan Compound
-
Sample Preparation: Dissolve 5-10 mg of the purified furan derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[19] The choice of solvent is critical to ensure the sample dissolves completely and its signals do not obscure analyte signals. Transfer the solution to a clean NMR tube.
-
Data Acquisition: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and sensitivity.[19] Acquire standard 1D spectra (¹H, ¹³C) and a suite of 2D spectra (e.g., COSY, HSQC, HMBC).
-
Data Processing: Fourier transform the raw data (FID).[19] Phase and baseline correct the resulting spectra. Calibrate the chemical shift axis using the residual solvent peak as an internal reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H).
-
Spectral Interpretation:
-
¹H Spectrum: Integrate peaks to determine proton ratios. Analyze splitting patterns (multiplicity) to deduce neighboring protons.
-
¹³C Spectrum: Count the number of unique carbon signals to confirm the molecular formula.
-
HSQC Spectrum: Correlate each proton signal with its directly attached carbon.
-
HMBC Spectrum: Identify long-range (2-3 bond) correlations between protons and carbons. This is the key to connecting molecular fragments.
-
COSY Spectrum: Confirm proton-proton adjacencies.
-
-
Structure Assembly: Systematically use the 2D correlation data to assemble the molecular fragments into a complete, unambiguous structure. This workflow provides a self-validating system, as the connections proposed from the HMBC spectrum must be consistent with the COSY and HSQC data.
Conclusion and Future Perspectives
The discovery and isolation of novel furan compounds is a systematic, multi-disciplinary process that remains a vital component of modern drug discovery. The journey from a raw natural source or a synthetic flask to a purified, fully characterized molecule relies on a logical sequence of extraction, chromatography, and spectroscopy. The diverse and potent biological activities of furan-containing molecules ensure their continued importance.[1] Future research will undoubtedly focus on integrating advanced analytical techniques, leveraging computational chemistry for structure prediction, and developing more stereoselective and environmentally benign synthetic methods to unlock the next generation of furan-based therapeutics.[1]
References
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Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. (n.d.). DergiPark. Retrieved from [Link]
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Verma, A., Pandeya, S. N., & Sinha, S. (2011). Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. Retrieved from [Link]
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(PDF) Synthesis and biological activities of furan derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved from [Link]
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HPLC Method for Substituted Furans Separation on Newcrom R1 column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Separation of Furan on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Methods for the determination of furan in food. (n.d.). JRC Publications Repository. Retrieved from [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. (2025, August 8). SCIENCE & INNOVATION. Retrieved from [Link]
-
Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives. (n.d.). Chemical Papers. Retrieved from [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (n.d.). MDPI. Retrieved from [Link]
-
Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of Furanic Compounds. (n.d.). Defense Technical Information Center (DTIC). Retrieved from [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023, May 25). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (n.d.). International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]
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Novel Bioactive Compounds From Marine Sources as a Tool for Functional Food Development. (n.d.). Frontiers. Retrieved from [Link]
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Strategies for Natural Products Isolation. (2023, June 29). Research and Reviews. Retrieved from [Link]
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Bioactive Compounds from Marine Bacteria and Fungi. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Modern Approaches to Isolation and Purification in Natural Products Chemistry. (n.d.). Hilaris Publisher. Retrieved from [Link]
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Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (n.d.). ResearchGate. Retrieved from [Link]
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Promising bioactive compounds from the marine environment and their potential effects on various diseases. (2022, January 26). PubMed Central. Retrieved from [Link]
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An In-Depth Technical Guide to the In Silico Prediction of 4-(Furan-2-YL)-2-methylphenol Bioactivity: A Hypothetical Case Study Targeting Cyclooxygenase-2
Foreword: The Imperative of Predictive Science in Drug Discovery
In the contemporary landscape of pharmaceutical research, the convergence of computational power and biological understanding has catalyzed a paradigm shift. In silico methodologies are no longer ancillary but have become central to the drug discovery pipeline, offering a rational and resource-efficient means to navigate the vast chemical space in search of novel therapeutics.[1] This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven walkthrough of a typical in silico bioactivity prediction workflow.
We will investigate the hypothetical bioactivity of a small molecule, 4-(Furan-2-YL)-2-methylphenol. Given the absence of established biological data for this specific compound, we will embark on a logical, hypothesis-driven exploration. The structural motifs of the molecule—a phenol and a furan ring—are present in numerous compounds with anti-inflammatory properties.[2][3] This chemical precedent provides a scientifically sound basis for postulating Cyclooxygenase-2 (COX-2) as a plausible biological target. COX-2 is a well-validated enzyme centrally involved in inflammation and pain pathways, making it a perennially relevant target for therapeutic intervention.
This document is not a rigid protocol but a narrative of scientific reasoning. It explains not only the "how" but, more critically, the "why" behind each computational experiment. By grounding our predictions in established methodologies and ensuring each step is self-validating, we uphold the principles of expertise, authoritativeness, and trustworthiness (E-E-A-T) that are the bedrock of rigorous scientific inquiry.
Foundational Strategy: The Overall In Silico Workflow
Our predictive journey follows a multi-step computational pipeline, designed to build a comprehensive profile of our compound of interest. This workflow begins with defining our molecule and its target, proceeds through an assessment of their potential interaction, evaluates the molecule's drug-like properties, and culminates in a simulation of the complex's dynamic behavior.
Caption: Overall in silico workflow for bioactivity prediction.
Target and Ligand Identification and Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial preparation phase is a critical determinant of the reliability of all subsequent predictions.
The Ligand: this compound
Our molecule of interest is defined by its structure. For computational processing, we utilize the Simplified Molecular Input Line Entry System (SMILES), a textual representation of the molecular structure.
-
Canonical SMILES: Cc1ccc(cc1O)c2ccoc2
-
Molecular Formula: C₁₁H₁₀O₂
-
Molecular Weight: 174.2 g/mol
The Target: Human Cyclooxygenase-2 (COX-2)
The selection of a high-quality protein structure is paramount. We will use the crystal structure of human COX-2 in complex with Rofecoxib (Vioxx), available from the Protein Data Bank (PDB).[4][5][6]
-
Resolution: 2.70 Å[5]
-
Rationale for Selection: The structure is of human origin, has a good resolution, and, crucially, is co-crystallized with an inhibitor. The inhibitor's position authoritatively defines the active site, providing a precise target for our docking calculations.
Experimental Protocol: Ligand and Protein Preparation
This protocol outlines the steps to prepare the ligand and protein for docking using open-source tools, ensuring reproducibility. We will use AutoDockTools (part of the MGLTools suite) for this purpose.
2.3.1. Protein Preparation Protocol
-
Download the PDB File: Obtain the structure file 5KIR.pdb from the RCSB PDB database.
-
Clean the Protein Structure: Open the PDB file in a molecular viewer (e.g., UCSF Chimera, PyMOL) or a text editor.
-
Causality: The raw PDB file contains non-essential molecules (water, co-crystallized ligands, ions) that can interfere with the docking process.[9][10] We must remove these to isolate the protein target.
-
Remove all HETATM records, which represent water molecules (HOH), the co-crystallized inhibitor (Rofecoxib), and any other non-protein atoms.
-
The COX-2 enzyme in 5KIR is a homodimer. For computational efficiency, we will use only one chain (Chain A) for our docking study. Delete Chain B.
-
Save the cleaned structure as 5KIR_protein.pdb.
-
-
Prepare the Receptor in AutoDockTools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open 5KIR_protein.pdb.
-
Go to Edit > Hydrogens > Add. Select Polar only and click OK.
-
Go to Edit > Charges > Add Kollman Charges.
-
Go to Grid > Macromolecule > Choose. Select 5KIR_protein and click Select Molecule.
-
Save the prepared protein file as 5KIR_protein.pdbqt. This format includes the necessary charge and atom type information for AutoDock Vina.
-
2.3.2. Ligand Preparation Protocol
-
Generate 3D Coordinates:
-
Using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or an online converter, convert the SMILES string (Cc1ccc(cc1O)c2ccoc2) into a 3D structure. Save this as ligand.sdf or ligand.mol2.
-
Causality: The SMILES string is a 1D representation. We need a 3D conformation as a starting point for docking.
-
-
Prepare the Ligand in AutoDockTools (ADT):
-
Launch ADT.
-
Go to Ligand > Input > Open and select ligand.sdf.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.
-
Causality: The PDBQT format for the ligand defines the rotatable bonds, allowing the docking software to explore different conformations of the ligand within the binding site, a concept known as flexible docking.[14]
-
-
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of their interaction, typically reported as a binding affinity or score.[3] We will use AutoDock Vina, a widely used and validated open-source docking program.
Causality Behind Docking Choices
-
Why AutoDock Vina? Vina offers a balance of speed and accuracy, making it suitable for both single-molecule docking and virtual screening. Its scoring function is designed to approximate the binding free energy.
-
Defining the Search Space: A crucial step is defining the "grid box"—a three-dimensional space within the protein where Vina will search for binding poses. An improperly placed or sized grid box will lead to meaningless results. We will define our grid box to encompass the active site identified by the co-crystallized ligand in the original 5KIR structure. This is a self-validating approach, as we are targeting a known binding pocket.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Determine the Grid Box Parameters:
-
In a molecular viewer, superimpose the prepared protein (5KIR_protein.pdb) and the original PDB file (5KIR.pdb) containing the Rofecoxib inhibitor.
-
Identify the geometric center of the Rofecoxib molecule. These coordinates will be the center_x, center_y, and center_z for our grid box.
-
Define the dimensions of the grid box (size_x, size_y, size_z) to be large enough to cover the entire binding pocket with some buffer space (e.g., 25 x 25 x 25 Å).
-
-
Create the Configuration File:
-
Create a text file named conf.txt. This file provides the input parameters for the Vina executable.[15][16][17]
-
Add the following lines, replacing the center and size values with those determined in the previous step:
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a reasonable starting point for a balance between speed and accuracy.[16]
-
-
Run the Docking Simulation:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files (5KIR_protein.pdbqt, ligand.pdbqt, conf.txt) and the Vina executable.
-
Execute the following command:
-
-
Interpreting the Results:
-
Vina will generate two output files: docking_log.txt and docking_results.pdbqt.
-
The log file contains the predicted binding affinities for the top binding modes (poses) in kcal/mol. More negative values indicate a stronger predicted binding affinity.[3][18][19][20]
-
The docking_results.pdbqt file contains the 3D coordinates of the predicted binding poses, which can be visualized in a molecular viewer to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues. A good docking result is characterized not just by a low binding energy but also by a pose that makes chemically sensible interactions with key active site residues.[3]
-
ADMET Prediction: Assessing Drug-Likeness
A molecule's ability to bind to a target is only one piece of the puzzle. Its potential as a drug is also governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[21][22][23] Predicting these properties early can prevent costly failures in later stages of drug development.[21][24]
The Principle of Self-Validation: Benchmarking Against Known Rules
We will use established rules and computational models to predict the ADMET profile. A key benchmark is Lipinski's Rule of Five, a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.[22][25][26][27][28]
Experimental Protocol: ADMET Prediction with swissADME
The swissADME web server is a free and comprehensive tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[20]
-
Access the Server: Navigate to the swissADME website (]">http://www.swissadme.ch).[20]
-
Input the Molecule: Paste the SMILES string of this compound (Cc1ccc(cc1O)c2ccoc2) into the input box.
-
Run the Prediction: Click the "Run" button to start the calculation.
-
Analyze the Output: The server will generate a detailed report. Key parameters to analyze are summarized in the table below.
Data Presentation: Predicted Physicochemical and ADMET Properties
| Property Class | Parameter | Predicted Value | Interpretation / Compliance |
| Physicochemical | Molecular Weight | 174.2 g/mol | Complies with Lipinski's Rule (< 500 Da)[22][25][26][28] |
| LogP (Consensus) | Value | Indicates lipophilicity; should be ≤ 5 (Lipinski)[22][25][26][28] | |
| Water Solubility | Descriptor | Predicts solubility in water (e.g., Soluble, Moderately) | |
| Lipophilicity | H-Bond Acceptors | 2 | Complies with Lipinski's Rule (≤ 10)[22][25][26][28] |
| H-Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5)[22][25][26][28] | |
| Pharmacokinetics | GI Absorption | High | Predicted to be well-absorbed from the gut. |
| BBB Permeant | Yes/No | Predicts ability to cross the blood-brain barrier. | |
| CYP Inhibitor (e.g., 2D6) | Yes/No | Predicts potential for drug-drug interactions. | |
| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | Meets all criteria for good oral bioavailability.[22][25][26][27][28] |
| Bioavailability Score | 0.55 | A score indicating good probability of oral bioavailability. |
(Note: "Value" and "Descriptor" are placeholders for the actual output from swissADME.)
Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the protein-ligand complex over time in a simulated physiological environment.[29]
The Rationale for MD Simulation
An MD simulation validates the docking results. If a docked pose is unstable and the ligand quickly dissociates from the binding pocket during the simulation, the initial docking prediction is likely a false positive. Conversely, a stable complex where the ligand maintains its key interactions with the protein increases our confidence in the predicted binding mode.
Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
GROMACS is a high-performance, open-source MD simulation package.[30][31] The workflow involves preparing the system, running the simulation, and analyzing the trajectory.
Caption: Workflow for a GROMACS molecular dynamics simulation.
5.2.1. System Preparation
-
Generate Topologies: The force field requires a topology file for both the protein and the ligand, which describes the atoms, bonds, angles, and charges.
-
Protein: Use the gmx pdb2gmx command in GROMACS, selecting a suitable force field (e.g., CHARMM36).
-
Ligand: Generate the ligand topology using a server like CGenFF or the antechamber module of AmberTools, as standard force fields do not contain parameters for novel small molecules.[29]
-
-
Combine Protein and Ligand: Merge the coordinate files of the docked ligand pose and the prepared protein into a single complex structure file.
-
Create the Simulation Box and Solvate: Use gmx editconf to define a simulation box around the complex and gmx solvate to fill the box with water molecules.
-
Causality: Simulating in a solvent provides a more realistic environment, accounting for the effects of water on protein-ligand interactions.
-
-
Add Ions: Use gmx genion to add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's overall charge.
-
Causality: A non-neutral system would lead to artifacts in the simulation due to long-range electrostatic forces.
-
5.2.2. Simulation Execution
-
Energy Minimization: Run a steep-descent energy minimization to relax the system and remove any steric clashes.
-
Equilibration (NVT and NPT): Perform two short equilibration phases. First, an NVT (constant Number of particles, Volume, and Temperature) simulation to stabilize the system's temperature. Second, an NPT (constant Number of particles, Pressure, and Temperature) simulation to stabilize the pressure and density.
-
Causality: Equilibration ensures the system reaches a stable state at the desired temperature and pressure before the production simulation begins, preventing instability.
-
-
Production MD: Run the main simulation for a set duration (e.g., 100 nanoseconds). This generates the trajectory file that will be used for analysis.
5.2.3. Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve for both indicates that the system has reached equilibrium and the overall structure is stable.[32]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue and for the atoms of the ligand.[32][33][34][35]
-
Protein RMSF: Highlights the flexible and rigid regions of the protein. High fluctuation in the active site residues could indicate instability.
-
Ligand RMSF: Low fluctuation of the ligand's atoms indicates that it is stably bound within the active site.
-
Synthesis and Conclusion: A Hypothesis Grounded in Data
This comprehensive in silico investigation provides a multi-faceted prediction of the bioactivity of this compound. The molecular docking results will yield a quantitative estimate of its binding affinity for COX-2 and a visual model of its binding pose. The ADMET predictions will assess its potential as an orally bioavailable drug, flagging any potential liabilities. Finally, the molecular dynamics simulation will provide crucial evidence for the stability of the predicted protein-ligand interaction.
References
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
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Wikipedia contributors. (2024). Lipinski's rule of five. Wikipedia, The Free Encyclopedia. [Link]
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GARDP Revive. (n.d.). Lipinski's Rule of 5. GARDP. [Link]
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Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current topics in medicinal chemistry, 13(11), 1273–1289. [Link]
-
Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery. [Link]
-
Tang, Y. (2013). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. [Link]
-
Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.. [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
-
Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]
-
National Center for Biotechnology Information. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. NCBI. [Link]
-
Yamashita, T., & Takaoka, Y. (2020). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceuticals, 13(9), 245. [Link]
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Pritam Panda. (2021, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]
-
BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]
-
Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 21–37. [Link]
-
Johny, A. (2023, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
-
Springer Nature Experiments. (n.d.). Machine Learning for In Silico ADMET Prediction. Springer Nature. [Link]
-
wwPDB. (n.d.). PDB Entry - 5KIR. Worldwide Protein Data Bank. [Link]
-
RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]
-
Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Stack Exchange. [Link]
-
Protein Data Bank Japan. (n.d.). 5kir - The Structure of Vioxx Bound to Human COX-2 - Summary. PDBj. [Link]
-
RCSB PDB. (n.d.). 3D View: 5KIR. RCSB PDB. [Link]
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Compchems. (2022, October 8). How to compute the RMSF using GROMACS. Compchems. [Link]
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PubChemLite. (n.d.). 4-({[(furan-2-yl)methyl]amino}methyl)phenol. PubChemLite. [Link]
-
ResearchGate. (2014). Protein preparation for Docking purpose: Do I need to remove all non standard residues from protein structure?. ResearchGate. [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Version 4.2. Center for Computational Structural Biology. [Link]
-
Dr. Madiha. (2023, June 8). GROMACS Tutorial Part 5 | RMSD, RMSF, SASA, Rg & Hydrogen Bond Analysis Step-by-Step [Video]. YouTube. [Link]
-
Faiza, M. (2021, October 10). How to generate config file for docking using Autodock Tools?. Bioinformatics Review. [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. [Link]
-
CADD-protocol with Dr. Sheeraz. (2022, May 10). Preparing receptor and ligand with AutoDock tools || Molecular Docking tutorial || Part 2 [Video]. YouTube. [Link]
-
Faiza, M. (2020, June 9). Tutorial: MD simulation output analysis of protein using GROMACS. Bioinformatics Review. [Link]
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Bio-Mentors. (2021, May 12). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking [Video]. YouTube. [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. [Link]
-
ResearchGate. (2023). What is the correct workflow to prepare the protein (after removing water, other heteroatoms, and chain/s and ligand for molecular docking?. ResearchGate. [Link]
-
GROMACS forums. (2022). RMSF Analysis of Protein & Ligand MD Simulation. GROMACS forums. [Link]
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GROMACS 2023.4 documentation. (n.d.). gmx rmsf. GROMACS. [Link]
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Docking Tutorials. (2023, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube. [Link]
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Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 108-121. [Link]
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Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. [Link]
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ResearchGate. (2022). How to interprete and analyze molecular docking results?. ResearchGate. [Link]
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Supplementary Material. (n.d.). AutoDock Vina configuration file. [Source not further identified]. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina Manual. The Scripps Research Institute. [Link]
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The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Source not further identified]. [Link]
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PubChem. (n.d.). 2-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]phenol. PubChem. [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
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PubChem. (n.d.). 4-Fluoro-2-methylphenol. PubChem. [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Furan-2-yl)-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Predicted
4-(Furan-2-yl)-2-methylphenol presents a unique molecular architecture, combining the electron-rich furan ring with a substituted phenolic moiety. This structure is of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and chemical functionalities associated with both furans and phenols. However, as of the current date, publicly available, experimentally verified data on this specific molecule is sparse. This guide, therefore, adopts a dual approach: it consolidates the confirmed chemical identity of the compound while providing a robust, scientifically-grounded framework of predicted properties and theoretical characteristics. This document is designed to serve as a foundational resource, enabling researchers to anticipate the behavior of this compound and to design robust analytical and synthetic protocols.
Chemical Identity
The fundamental identity of this compound is established through its structural and molecular identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1255638-84-6 | [1] |
| Molecular Formula | C₁₁H₁₀O₂ | [2] |
| Molecular Weight | 174.20 g/mol | [2] |
| Canonical SMILES | Cc1cc(c2ccoc2)ccc1O | N/A |
Structure:
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
In the absence of experimental data, computational models provide valuable estimates for the physicochemical properties of this compound. These predictions are useful for designing experiments, such as selecting appropriate solvent systems for chromatography or reaction conditions.
| Property | Predicted Value | Notes |
| Boiling Point | ~300-350 °C | Estimated based on related phenolic and furan compounds. High due to hydrogen bonding and molecular weight. |
| Melting Point | ~80-120 °C | Prediction based on the rigid, planar structure which should allow for efficient crystal packing. |
| logP (Octanol/Water Partition Coefficient) | ~3.0 - 3.5 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents and limited solubility in water. |
| pKa (Acid Dissociation Constant) | ~9.5 - 10.5 | Typical for a substituted phenol, indicating it is a weak acid. |
| Water Solubility | Low | Consistent with the predicted logP value. |
Theoretical Spectroscopic Profile
The structural characterization of this compound would rely on a combination of spectroscopic techniques. Below is a theoretical interpretation of the expected spectra.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex but highly informative, with distinct signals for the aromatic protons on both the phenol and furan rings, as well as the methyl and hydroxyl protons.
-
Phenolic -OH (1H): A broad singlet, typically in the range of δ 4.5-7.5 ppm. Its chemical shift will be dependent on solvent and concentration.
-
Aromatic Protons (Phenol Ring, 3H): These protons will appear in the aromatic region (δ 6.5-7.5 ppm). Due to the substitution pattern, they will likely present as a complex multiplet or as distinct doublets and a doublet of doublets.
-
Furan Protons (3H): The furan protons are expected in the range of δ 6.0-7.5 ppm. The proton at the C5 position of the furan ring will likely be a doublet of doublets, while the other two protons will also show characteristic splitting patterns.
-
Methyl Protons (-CH₃, 3H): A sharp singlet is expected around δ 2.0-2.5 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide complementary information on the carbon skeleton.
-
Aromatic and Furan Carbons (10C): A series of signals between δ 110-160 ppm. The carbon bearing the hydroxyl group will be the most downfield shifted in the phenol ring.
-
Methyl Carbon (-CH₃, 1C): A single peak in the aliphatic region, expected around δ 15-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the vibrational modes of the hydroxyl, aromatic, and furan groups.
-
O-H Stretch: A broad, strong band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ for the methyl group.
-
C=C Stretch (Aromatic and Furan): A series of medium to strong bands in the 1450-1620 cm⁻¹ region.
-
C-O Stretch (Phenol and Furan): Strong bands in the 1000-1300 cm⁻¹ region.
UV-Vis Spectroscopy (Predicted)
The UV-Vis spectrum in a solvent like ethanol or methanol is expected to show absorption maxima characteristic of the extended π-system formed by the conjugated phenol and furan rings. Predictions suggest strong absorbance in the range of 250-300 nm.
Analytical Methodologies
The analysis of this compound would likely employ chromatographic techniques. The following are generalized protocols that can be adapted for its quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis of this moderately lipophilic compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water, with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure the phenol is in its protonated form.
-
Detection: UV detection at a wavelength corresponding to one of its absorption maxima (e.g., ~270 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Caption: Generalized workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, with a temperature of ~250-280 °C.
-
Oven Program: A temperature gradient starting from ~100 °C and ramping up to ~300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
Synthesis and Reactivity
Synthesis
The synthesis of 4-(aryl)-2-methylphenols can often be achieved through cross-coupling reactions. A plausible synthetic route for this compound would involve a Suzuki or Stille coupling between a protected 4-bromo-2-methylphenol and an appropriate furan-2-boronic acid or stannane derivative.
Reactivity
The reactivity of this compound is governed by its two key functional groups:
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated by a base to form a phenoxide. It is also a strongly activating, ortho-para directing group for electrophilic aromatic substitution on the phenol ring.
-
Furan Ring: The furan ring is an electron-rich aromatic system that is highly reactive towards electrophiles, with a preference for substitution at the C5 position (alpha to the oxygen and adjacent to the phenol substituent).[3][4] It can also participate in Diels-Alder reactions.[5]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of related phenolic compounds, the following precautions should be taken:
-
Toxicity: Assumed to be toxic if swallowed or in contact with skin.[6]
-
Corrosivity: Likely to cause skin irritation and serious eye damage.[6][7][8]
-
Handling: Should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[7][8]
Conclusion
This compound is a compound of significant interest with a scarcity of experimental data. This guide has provided a comprehensive overview of its known identity and a theoretically grounded prediction of its physicochemical properties, spectroscopic profile, and reactivity. The generalized analytical protocols and safety information offer a starting point for researchers to work with this compound. As more experimental data becomes available, a more definitive characterization will be possible.
References
-
Reactivity of Substituted Phenols Toward Alkyl Radicals. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. (n.d.). Slideshare. Retrieved January 19, 2026, from [Link]
-
Furan - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Electrophilic Aromatic Substitution Reactions of Phenols. (n.d.). University of Calgary. Retrieved January 19, 2026, from [Link]
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Reactivity of Substituted Phenols Toward Alkyl Radicals. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Reactivity of Furan Pyrrole Thiophene An. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
Five Member Heterocycles Reactivity of Furan. (2020, August 20). YouTube. Retrieved January 19, 2026, from [Link]
-
Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Safety data sheet - CPAChem. (2019, May 16). CPAChem. Retrieved January 19, 2026, from [Link]
-
Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]
-
Reactivity of Phenols. (2023, January 22). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency. Retrieved January 19, 2026, from [Link]
-
Determination of Phenols in Soils by HPLC. (2023, February 27). ALS Environmental. Retrieved January 19, 2026, from [Link]
-
HPLC Methods for analysis of Phenol. (n.d.). HELIX Chromatography. Retrieved January 19, 2026, from [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]
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Furan | C4H4O | CID 8029. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Synthesis and biological properties of aryl methyl sulfones. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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4-Fluoro-2-methylphenol | C7H7FO | CID 136295. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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The gc-ms Analysis of Polycyclic Aromatic Hydrocarbons Content in Selected Fruit and Herbal Teas. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved January 19, 2026, from [Link]
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Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018, October 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026, from [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Furan-2-yl)-2-methylphenol
Introduction
4-(Furan-2-yl)-2-methylphenol is a biaryl compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, combining a phenolic moiety with a furan ring, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. The furan ring is a common motif in biologically active compounds, while the phenol group offers a handle for further functionalization or can participate in hydrogen bonding interactions, crucial for molecular recognition. This document provides a detailed guide for the synthesis of this compound, targeting researchers, scientists, and drug development professionals. We will explore the rationale behind the chosen synthetic strategies, provide step-by-step protocols, and discuss critical safety considerations.
Rationale for Synthetic Approach: The Power of Palladium-Catalyzed Cross-Coupling
The key challenge in the synthesis of this compound lies in the formation of the carbon-carbon bond between the furan and phenol rings. Palladium-catalyzed cross-coupling reactions are the state-of-the-art methods for constructing such biaryl linkages with high efficiency and functional group tolerance.[1][2] Two of the most powerful and widely used reactions in this class are the Suzuki-Miyaura coupling and the Stille coupling.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide.[1][3] Its advantages include the commercial availability of a wide range of boronic acids, the use of relatively mild reaction conditions, and the generation of non-toxic inorganic byproducts.
-
Stille Coupling: This reaction couples an organotin compound (organostannane) with an organohalide.[4] Stille reactions are known for their tolerance of a wide variety of functional groups and are often effective when other coupling methods fail. However, a significant drawback is the toxicity of organotin reagents and byproducts.[5][6][7]
For the synthesis of this compound, both approaches are viable. The choice between them may depend on the availability of starting materials, desired scale, and the laboratory's capabilities for handling toxic reagents. In this guide, we will provide protocols for both the Suzuki-Miyaura and Stille coupling routes to offer flexibility to the researcher.
Synthetic Schemes
Herein, we outline two plausible and efficient synthetic pathways for the preparation of this compound.
Scheme 1: Suzuki-Miyaura Coupling Approach
This approach utilizes the coupling of a commercially available furan-2-boronic acid derivative with a synthesized 4-bromo-2-methylphenol.
Caption: Synthetic workflow for the Suzuki-Miyaura coupling approach.
Scheme 2: Stille Coupling Approach
This alternative route employs the coupling of commercially available 2-(tributylstannyl)furan with 4-bromo-2-methylphenol.
Caption: Synthetic workflow for the Stille coupling approach.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of this compound.
Part 1: Synthesis of 4-Bromo-2-methylphenol (Starting Material)
Introduction: 4-Bromo-2-methylphenol is a key intermediate for both proposed synthetic routes. It can be synthesized from 4-methylphenol (p-cresol) via electrophilic aromatic bromination.[8][9]
Materials:
-
4-Methylphenol (p-cresol)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., Dichloromethane, Acetic Acid)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a fume hood, dissolve 4-methylphenol (1.0 eq) in the chosen solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.
-
Bromination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred solution. The reaction is typically exothermic. Maintain the temperature below 10 °C during the addition. Alternatively, N-bromosuccinimide can be used as a milder brominating agent.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-bromo-2-methylphenol.
Expected Outcome: 4-Bromo-2-methylphenol is a white to off-white solid.
Part 2: Synthesis of this compound
Materials:
-
4-Bromo-2-methylphenol (1.0 eq)
-
Furan-2-boronic acid pinacol ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-bromo-2-methylphenol (1.0 eq), furan-2-boronic acid pinacol ester (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Materials:
-
4-Bromo-2-methylphenol (1.0 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: In a fume hood, add 4-bromo-2-methylphenol (1.0 eq), 2-(tributylstannyl)furan (1.1 eq), and the palladium catalyst (3 mol%) to a dry Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add degassed anhydrous toluene via syringe.
-
Reaction: Heat the mixture to reflux (around 110 °C).
-
Reaction Monitoring: Follow the disappearance of the starting materials by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate the solvent.
-
Purification: The crude residue can be purified by flash column chromatography. A common technique to remove tin byproducts is to treat the crude mixture with a saturated aqueous solution of potassium fluoride, which precipitates the tin salts, followed by filtration and further purification.
Data Presentation and Characterization
As of the writing of this document, specific, publicly available, peer-reviewed spectroscopic data for this compound is limited. The following table provides expected characterization data based on its chemical structure and data from analogous compounds. Researchers are strongly encouraged to perform full characterization of the synthesized product.
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₀O₂[12] |
| Molecular Weight | 174.20 g/mol [12] |
| Appearance | White to off-white solid |
| ¹H NMR | Expected signals for aromatic protons on both the furan and phenol rings, a singlet for the methyl group, and a broad singlet for the phenolic hydroxyl group. |
| ¹³C NMR | Expected signals for all 11 carbon atoms, including characteristic shifts for the furan and phenol ring carbons.[13] |
| IR Spectroscopy | Expected characteristic peaks for O-H stretching (broad), C-H aromatic stretching, C=C aromatic stretching, and C-O stretching. |
| Mass Spectrometry | Expected molecular ion peak (M+) at m/z = 174.07. |
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Reagent-Specific Hazards:
-
Palladium Catalysts: Palladium compounds can be toxic and flammable.[14] Handle with care and avoid inhalation of dust.
-
Organoboron Compounds: While generally less toxic than organotins, some boronic acids can be irritants.
-
Organotin Compounds (Stille Coupling): Organotin compounds are highly toxic, particularly trimethyltin and triethyltin compounds, and can be absorbed through the skin.[5][7] They are neurotoxic, and their effects can be cumulative.[6] Use extreme caution when handling these reagents. All manipulations should be performed in a fume hood, and appropriate waste disposal procedures must be followed.
Waste Disposal:
-
Dispose of all chemical waste, especially heavy metal catalysts and organotin residues, according to institutional and local regulations.
Conclusion
The synthesis of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Stille coupling methods offer viable pathways, each with its own set of advantages and disadvantages. The choice of method will be guided by factors such as reagent availability, safety considerations, and the specific requirements of the research project. The protocols provided in this guide are based on established chemical principles and are intended to serve as a starting point for the successful synthesis and further investigation of this valuable compound.
References
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Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Srini Chem. [Link]
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A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company. [Link]
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- Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
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Investigating the Environmental Impact of Organotins. LCGC International. (2022). [Link]
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How toxic organotin compounds really are? Reddit. (2023). [Link]
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4-({[(furan-2-yl)methyl]amino}methyl)phenol. PubChemLite. [Link]
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Stille reaction. Wikipedia. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]
- synthesis, characterization and biological studies on 4-bromo-2-{(z)-[(furan-2-ylmethyl) imino]methyl}phenol praseodymium complex.
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This compound, 96% Purity, C11H10O2, 1 gram. CP Lab Safety. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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- Labeling schemes for furan, phenol and benzofuran moieties.
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2-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]phenol. PubChem. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Synthesis of Furan Derivatives
Introduction: The Enduring Importance of the Furan Scaffold
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its unique electronic properties and ability to act as a bioisostere for phenyl groups make it a cornerstone in the design of pharmacologically active compounds.[2] From potent anti-inflammatory agents to complex furanoterpenes and marine natural products, the furan motif is integral to molecules exhibiting a vast spectrum of biological activities.[3] Consequently, the development of efficient, versatile, and robust synthetic methodologies to construct substituted furans is of paramount importance to researchers in organic synthesis and drug development.
Among the myriad of synthetic tools available, palladium-catalyzed reactions have emerged as exceptionally powerful for forging the furan core and its derivatives.[1][2] These methods offer unparalleled efficiency, functional group tolerance, and the ability to construct complex molecular architectures from simple, readily available precursors.[4] This guide provides an in-depth exploration of three state-of-the-art palladium-catalyzed strategies for furan synthesis, complete with mechanistic insights, detailed experimental protocols, and field-proven considerations for successful implementation.
Strategy 1: Sequential Phosphine-Michael and Palladium-Heck Catalysis
This elegant one-pot strategy provides a versatile route to highly substituted polyalkyl furans by seamlessly integrating organocatalysis and transition metal catalysis. The method relies on an initial phosphine-catalyzed Michael addition of a (Z)-β-halo allylic alcohol to an activated alkyne, which is followed by a palladium-catalyzed Heck cyclization and subsequent aromatization to furnish the furan ring.[3][5][6] A key advantage is that the phosphine, which serves as the organocatalyst for the first step, also acts as a ligand for the palladium catalyst in the second step.[3][6]
Mechanistic Rationale
The reaction proceeds through a carefully orchestrated cascade. First, the phosphine (e.g., PBu₃) activates the allylic alcohol for a conjugate addition to the propiolate ester, forming a vinyl ether intermediate. This intermediate is primed for the subsequent intramolecular Heck reaction. The Pd(0) catalyst, generated in situ, undergoes oxidative addition into the carbon-halogen bond. This is followed by migratory insertion of the vinyl ether double bond and subsequent β-hydride elimination. A final tautomerization and aromatization via water elimination yields the stable furan product. The phase-transfer agent, tetrabutylammonium chloride (TBAC), is often essential for high yields.[6]
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Protocol for biological screening of 4-(Furan-2-YL)-2-methylphenol
An Application Note and Protocol for the Biological Screening of 4-(Furan-2-YL)-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, tiered strategy for the biological screening of this compound, a molecule incorporating both a phenolic moiety and a furan ring. Phenolic compounds are well-known for their antioxidant properties, while the furan scaffold is a constituent of numerous bioactive natural products and synthetic drugs.[1][2] This structural combination suggests a potential for a range of biological activities, including antioxidant, cytotoxic, anti-inflammatory, and antimicrobial effects. This guide presents a logical, multi-tiered screening cascade, beginning with broad primary assays and progressing to more specific, secondary validation assays. The protocols are designed to be self-validating through the rigorous use of controls, and the rationale behind experimental choices is explained to empower researchers to adapt these methods. Our objective is to provide a robust framework for the initial characterization of the bioactivity profile of this compound, facilitating its evaluation as a potential therapeutic lead compound.
Introduction: Rationale and Screening Strategy
The process of drug discovery often begins with the screening of novel chemical entities to identify promising "hits" with desired biological activities.[3] The compound this compound presents an interesting case for screening due to its hybrid structure. The phenol group is a well-established pharmacophore associated with potent antioxidant and radical scavenging activity.[4][5] The furan ring is a versatile heterocyclic system present in compounds with a wide array of pharmacological properties, including antimicrobial and anticancer effects.[6]
Given this structural rationale, a systematic screening approach is warranted. A tiered or cascaded approach is the most efficient method, conserving resources by using broad, high-throughput screens initially to cast a wide net, followed by more complex, mechanistically informative assays for promising hits.[7][8]
Our proposed strategy is as follows:
-
Tier 1: Primary Screening. This initial phase aims to rapidly assess broad bioactivity. It includes a fundamental cytotoxicity assay to determine the compound's therapeutic window, a primary antioxidant assay, and a broad-spectrum antimicrobial screen.
-
Tier 2: Secondary & Confirmatory Screening. Hits identified in Tier 1 are subjected to secondary assays to confirm the initial findings and provide deeper mechanistic insights. This includes assays to differentiate modes of cell death, confirm antioxidant activity in a cellular context, and determine the nature of antimicrobial effects. A screen for anti-inflammatory potential is also introduced at this stage.
This document provides detailed, step-by-step protocols for each of these stages, emphasizing the principles of assay validation to ensure data integrity and reproducibility.[9][10]
Figure 1: A high-level overview of the proposed tiered screening cascade.
Compound Handling and Stock Solution Preparation
Reproducibility in biological screening begins with consistent compound handling.
2.1. Physicochemical Properties & Solubility Testing The furan moiety suggests potential volatility, while the phenol group can influence solubility.[11] Before initiating screening, it is critical to determine the solubility of this compound in common laboratory solvents.
-
Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO), a common solvent for compound libraries. If solubility is an issue, ethanol may be considered.
-
Protocol:
-
Prepare a high-concentration slurry (e.g., 100 mg/mL) of the compound in DMSO.
-
Vortex vigorously for 2 minutes.
-
Sonicate for 10 minutes in a water bath.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully inspect for any undissolved pellet. The highest concentration with no visible pellet is the stock concentration.
-
2.2. Preparation of Master Stock Solution
-
Based on the solubility test, accurately weigh the compound and dissolve it in 100% cell-culture grade DMSO to a final concentration of 10 mM or 20 mM.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
Tier 1: Primary Screening Protocols
The goal of Tier 1 is to rapidly identify any significant biological activity. A critical component of this phase is to first assess general cytotoxicity to ensure subsequent assays are performed at non-lethal concentrations.[12]
Protocol: General Cytotoxicity Assessment (MTT Assay)
Rationale for Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for assessing cell metabolic activity.[13] A reduction in metabolic activity is presumed to indicate a loss of cell viability due to cytotoxicity. It is a cost-effective and reliable method for an initial screen.[14]
Principle of the Assay: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically after solubilization.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]
-
Compound Preparation: Prepare a serial dilution series of this compound from the DMSO stock in complete culture medium. A common starting range is 100 µM down to ~0.1 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.[15]
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells).
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for another 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_Sample / Abs_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration).
Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)
Rationale for Selection: As a phenolic compound, this compound is a prime candidate for antioxidant activity.[16] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method for evaluating the radical scavenging ability of compounds.[4]
Principle of the Assay: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.
-
Prepare a serial dilution of this compound in methanol.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or control to the wells.
-
-
Controls:
-
Positive Control: A known antioxidant such as Ascorbic Acid or Trolox.
-
Negative Control: 100 µL of DPPH solution plus 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 517 nm.
Data Analysis:
-
Calculate the percentage of radical scavenging activity: % Scavenging = [(Abs_NegativeControl - Abs_Sample) / Abs_NegativeControl] * 100
-
Plot % Scavenging against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).
Protocol: Primary Antimicrobial Screening (Broth Microdilution)
Rationale for Selection: Furan-containing compounds have shown antimicrobial potential.[6] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) and is suitable for screening against a panel of bacteria and fungi.[17][18]
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum (e.g., 5 x 10⁵ CFU/mL) of test organisms (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) in appropriate broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria).
-
Negative (Growth) Control: Inoculum in broth with DMSO vehicle.
-
Sterility Control: Broth only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by reading absorbance at 600 nm.
Figure 2: Detailed step-by-step workflow for the primary cytotoxicity screening.
Tier 2: Secondary & Confirmatory Assays
If a compound shows promising activity ("hits") in Tier 1, the following assays are recommended to confirm the effect and gain further insight.
| Primary Hit | Recommended Secondary Assay | Rationale |
| Cytotoxicity | Annexin V/Propidium Iodide (PI) Staining | To distinguish between apoptotic (programmed) and necrotic (uncontrolled) cell death, providing mechanistic insight. |
| Antioxidant | Cellular Antioxidant Assay (e.g., DCFDA-H2) | To confirm antioxidant activity within a live cell system, which is more biologically relevant than a chemical assay like DPPH. |
| Antimicrobial | Minimum Bactericidal Concentration (MBC) Determination | To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). |
| General Activity | Anti-inflammatory Screen (Nitric Oxide Inhibition Assay) | To explore a common therapeutic area for phenolic compounds.[19] |
Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition)
Rationale for Selection: Many phenolic compounds exhibit anti-inflammatory properties.[1] A common in vitro model for inflammation involves stimulating macrophage cells with lipopolysaccharide (LPS) to produce nitric oxide (NO), a key inflammatory mediator. This assay measures the ability of a compound to inhibit this NO production.
Principle of the Assay: The amount of NO produced by LPS-stimulated macrophages is measured indirectly by quantifying its stable breakdown product, nitrite, in the culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations (determined from the Tier 1 cytotoxicity assay) of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.
-
Controls:
-
Negative Control: Untreated cells (no LPS, no compound).
-
Positive Control (LPS only): Cells treated with LPS and vehicle (DMSO).
-
Drug Control: A known inhibitor of NO production, such as L-NAME.
-
-
Incubation: Incubate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution). Incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes.
-
-
Measurement: Read absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.
Data Analysis and Hit Prioritization
A "hit" is a compound that shows a reproducible and statistically significant effect in a primary assay.
Hit Criteria Definition:
-
Cytotoxicity: IC₅₀ < 20 µM.
-
Antioxidant: EC₅₀ < 50 µM and comparable to or better than a standard control.
-
Antimicrobial: MIC ≤ 64 µg/mL against at least one tested strain.
-
Anti-inflammatory: ≥ 50% inhibition of NO production at a non-toxic concentration.
It is crucial to perform all primary assays in triplicate on at least two separate occasions to ensure reproducibility. A compound that meets the hit criteria in a primary assay and is confirmed in a relevant secondary assay can be prioritized for further investigation, including structure-activity relationship (SAR) studies and target deconvolution.
Conclusion
This application note outlines a structured, causality-driven protocol for the initial biological evaluation of this compound. By employing a tiered screening cascade that begins with broad assessments of cytotoxicity, antioxidant, and antimicrobial potential, researchers can efficiently identify and prioritize key bioactivities. The subsequent confirmation and mechanistic elucidation in Tier 2 assays provide a solid foundation for more advanced preclinical development. The emphasis on robust controls, clear hit criteria, and logical progression ensures the generation of reliable and actionable data, paving the way for the potential discovery of a novel therapeutic agent.
References
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Kuswendi, et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]
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Li, R., et al. (2024). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. PubMed. [Link]
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Riss, T. L., et al. (2004). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Marchese, A., et al. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [Link]
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- Chen, L., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate.
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El Ghouizi, A., et al. (2024). Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study. NIH. [Link]
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Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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SRI International. (n.d.). Biological assay development and validation. Retrieved from [Link]
- Płatosz, N., et al. (2020). Determination of Total Content of Phenolic Compounds and Their Antioxidant Activity in Vegetables—Evaluation of Spectrophotometric Methods. ResearchGate.
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National Research Council (US) Committee on Hazardous Biological Substances in the Laboratory. (2006). Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. In Biotechnology Research in an Age of Terrorism. National Academies Press (US). [Link]
- Preethi, B., et al. (2019). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. ResearchGate.
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Ezzat, S. M., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH. [Link]
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An, F., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
- Averous, L., & Pollet, E. (2014). Biobased phenol and furan derivative coupling for the synthesis of functional monomers. ResearchGate.
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Jo, A.-R., et al. (2021). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. PubMed Central. [Link]
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Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
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FDCELL. (2023). USP〈1033〉Biological Assay Validation: Key Guidelines. Retrieved from [Link]
- Aslantürk, Ö. S. (2017). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate.
- Gungor, N., et al. (2023). Determination of Total Phenolic Contents and Antioxidant Activities of Different Extracts Obtained from Morus alba L. (White Mulberry). DergiPark.
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Kamal, F., et al. (2024). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers. [Link]
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Hennebelle, M., et al. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases. [Link]
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Wikipedia. (n.d.). Furan. Retrieved from [Link]
- Harvey, M. T. (1966). U.S. Patent No. 3,244,648. U.S.
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Wijesinghe, G. K., & Jeon, Y.-J. (2021). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI. [Link]
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Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]
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Ling, L. L., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]
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Li, X., & Zhang, Y. (2024). Beyond anti-inflammatory strategies: Epigenetic targets as emerging therapeutic frontiers in acute pancreatitis. Baishideng Publishing Group. [Link]
- Gorska, A., et al. (2015). Essentials for High-Throughput Screening Operations. ResearchGate.
- PubChem. (n.d.). 4-Chloro-2-methylphenol. National Center for Biotechnology Information.
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Petrou, A., et al. (2023). Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. PubMed Central. [Link]
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Kim, H. S., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PubMed. [Link]
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Application Notes & Protocols for the Characterization of 4-(Furan-2-yl)-2-methylphenol
Introduction
4-(Furan-2-yl)-2-methylphenol is a bicyclic aromatic compound containing a phenol, a furan ring, and a methyl group. As a molecule of interest in pharmaceutical and chemical research, its comprehensive characterization is crucial for quality control, structural elucidation, and understanding its chemical behavior. This guide provides a detailed overview of the primary analytical techniques and protocols for the robust characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles for phenolic and furan-containing compounds, ensuring scientific integrity and reliability.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for method development, particularly in chromatography and sample preparation.
| Property | Value/Information | Source |
| CAS Number | 1255638-84-6 | [1][2] |
| Molecular Formula | C₁₁H₁₀O₂ | Inferred from structure |
| Molecular Weight | 174.19 g/mol | Inferred from formula |
| Appearance | Likely a solid at room temperature, characteristic of phenols. | General chemical knowledge |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetonitrile, DMSO, and ethyl acetate. Limited solubility in water is anticipated. | General chemical knowledge |
Part 1: Spectroscopic Characterization
Spectroscopic methods provide invaluable information regarding the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for characterizing this compound.
Rationale for Use: The distinct electronic environments of the protons and carbons in the phenol and furan rings, as well as the methyl group, will result in a unique NMR fingerprint, allowing for complete structural assignment.
dot
Caption: Workflow for NMR spectroscopic analysis.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the range of δ 6.0-7.5 ppm corresponding to the protons on the furan and phenol rings. The coupling patterns will be crucial for assigning their relative positions.
-
Phenolic Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 4.5-8.0 ppm.
-
Methyl Protons: A singlet at approximately δ 2.0-2.5 ppm.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 100-160 ppm).
-
Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm).
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[4]
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
For ¹³C NMR, consider acquiring DEPT-90 and DEPT-135 spectra to aid in distinguishing between CH, CH₂, and CH₃ groups.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as its fragmentation pattern upon ionization.
Rationale for Use: High-resolution mass spectrometry (HRMS) can confirm the elemental formula of this compound. The fragmentation pattern observed in techniques like electron ionization (EI) can provide structural information that complements NMR data.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z 174.19). HRMS would provide a more precise mass.
-
Fragment Ions: Characteristic fragments resulting from the cleavage of the molecule, such as the loss of a methyl group or cleavage of the bond between the two rings.
Protocol 2: Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
-
Instrumental Analysis (using Gas Chromatography as the inlet):
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[5][6]
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Conditions:
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose fragmentation pathways to support the structure.
-
Compare the obtained spectrum with spectral libraries if available.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Rationale for Use: This technique can quickly confirm the presence of the key functional groups in this compound: the phenolic -OH group, the aromatic C-H and C=C bonds of both rings, and the C-O bonds of the phenol and furan.
Expected FTIR Spectral Features:
-
-OH Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.[7]
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (methyl group): Peaks just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.[8]
-
C-O Stretch (phenol and furan): Strong bands in the 1000-1300 cm⁻¹ region.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumental Analysis:
-
Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum (of air or the empty ATR crystal).
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Part 2: Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for quantifying it in mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is most suitable for this compound.
Rationale for Method Selection: The phenolic nature and aromaticity of the molecule make it well-suited for separation on a C18 stationary phase with a polar mobile phase. UV detection is appropriate due to the presence of the chromophoric aromatic rings.
dot
Caption: Workflow for HPLC method development and validation.
Protocol 4: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile and water (or a suitable buffer like phosphate or acetate buffer, pH adjusted to be compatible with the analyte). A good starting point is a gradient from 40% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by running a UV scan of the analyte. For phenolic compounds, this is often in the range of 270-280 nm.[10]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the mobile phase. Prepare working standards by serial dilution.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration (1 mg/mL) in the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis and Data Processing:
-
Inject the standard and sample solutions.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Gas Chromatography (GC)
For a thermally stable and sufficiently volatile compound like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is an excellent alternative for purity assessment.
Rationale for Use: GC offers high resolution and sensitivity. FID is a robust and universally responsive detector for organic compounds. This method is particularly useful for identifying volatile impurities.
Protocol 5: Gas Chromatography for Purity Analysis
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a capillary column, a split/splitless injector, and a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for phenols.[11]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5-10 minutes.
-
Injection Mode: Split injection (e.g., split ratio of 50:1).
-
-
Sample Preparation:
-
Prepare a solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
-
Analysis and Data Processing:
-
Inject the sample solution.
-
Calculate the purity using the area percent method as described for HPLC.
-
Conclusion
The comprehensive characterization of this compound requires an orthogonal approach, employing multiple analytical techniques. NMR spectroscopy is indispensable for definitive structural elucidation. Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation. FTIR spectroscopy offers a rapid means to verify the presence of key functional groups. For purity assessment, both HPLC and GC are powerful and complementary techniques. The protocols provided herein serve as a robust starting point for researchers to develop and validate methods for the routine analysis and quality control of this compound.
References
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Ibrahim, M. M., et al. (2013). (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Preethi, B., et al. (2019). synthesis, characterization and biological studies on 4-bromo-2-{(z)-[(furan-2-ylmethyl) imino]methyl}phenol praseodymium complex. ResearchGate. Retrieved from [Link]
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Huang, Y.-F., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
Huang, Y.-F., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Retrieved from [Link]
-
SIELC. Separation of 4-Chloro-2-methylphenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
-
Al-Otaibi, J. S., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
National Center for Biotechnology Information. 2-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]phenol. PubChem. Retrieved from [Link]
-
Vishnevskaya, E. A., et al. (2018). Spectroscopic studies of conformational polymorphism in 4-methylphenol. ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. Furan, 2-methyl-. NIST WebBook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
Wenzl, T., & Anklam, E. (2007). Methods for the determination of furan in food. JRC Publications Repository. Retrieved from [Link]
-
Lee, G., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2014). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (2012). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Retrieved from [Link]
-
Mayer, S., & Rapp, A. (2006). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. PubMed. Retrieved from [Link]
-
Al-Rimawi, F. (2010). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]
-
D'Anna, A., et al. (2020). FTIR spectra of furan-functionalized precursors. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. Retrieved from [Link]
-
Mayer, S., & Rapp, A. (2006). Quantitation of Furan and Methylfuran Formed in Different Precursor Systems by Proton Transfer Reaction Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2019). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. Retrieved from [Link]
-
PubChemLite. 4-({[(furan-2-yl)methyl]amino}methyl)phenol. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the HPLC Analysis of Substituted Furan Compounds
Abstract
Substituted furan compounds are a critical class of heterocyclic molecules, significant in fields ranging from pharmaceutical development, where they serve as key structural motifs[1], to food science, where their presence can indicate thermal processing and potential toxicity[2][3]. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the quantification and purity assessment of these compounds. This guide provides a detailed framework for developing and implementing robust HPLC methods for the analysis of substituted furan derivatives. We will explore the causal relationships behind methodological choices, from stationary phase selection to mobile phase optimization and sample preparation. Detailed, field-proven protocols are provided to ensure reliable, accurate, and self-validating analytical systems for researchers, scientists, and drug development professionals.
Introduction: The Significance of Furan Analysis
The furan ring is a five-membered aromatic heterocycle that is a core component of numerous natural products and synthetic compounds with significant biological activity.[4] In drug development, substituted furans are explored for their potential as anticancer, antibacterial, and anti-inflammatory agents.[1] Conversely, in the food and beverage industry, compounds like 5-hydroxymethyl-2-furaldehyde (5-HMF) and 2-furaldehyde (furfural) are important markers of heat treatment and storage conditions.[3][5] Given their dual role as valuable synthons and potential process contaminants, their accurate analysis is paramount.
While highly volatile furans are often analyzed by Gas Chromatography (GC)[6][7], HPLC is the technique of choice for the analysis of a wide array of less volatile, substituted furan derivatives due to its versatility, robustness, and applicability to a broad range of polarities.
Foundational Principles: HPLC Method Development
The success of any HPLC analysis hinges on a logical and systematic approach to method development. The physicochemical properties of the target furan derivatives, such as polarity, pKa, and UV absorbance, are the primary determinants for methodological choices.
The Choice of Stationary Phase: The Core of Separation
Reversed-Phase (RP-HPLC) is the most prevalent mode for the analysis of substituted furans.[8][9]
-
Causality: Most substituted furans possess moderate polarity, making them ideally suited for retention and separation on non-polar stationary phases. The mechanism relies on hydrophobic interactions between the analyte and the alkyl-bonded silica.
-
Expert Recommendation:
-
C18 (Octadecylsilane) Columns: These are the workhorse columns for furan analysis, offering the highest degree of hydrophobicity and retention. They are an excellent starting point for most applications, providing robust separation for a wide range of furan derivatives.[8][10][11] A typical dimension for analytical work is 250 mm x 4.6 mm with 5 µm particles.[9]
-
C8 (Octylsilane) Columns: For more polar or less retained furan derivatives, a C8 column can provide shorter analysis times and better peak shapes by reducing strong hydrophobic interactions.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic furan ring, which can be advantageous for resolving structurally similar isomers that are difficult to separate on traditional alkyl phases.
-
Mobile Phase Composition: Driving the Separation
The mobile phase in RP-HPLC is typically a mixture of an aqueous component and a polar organic solvent. The ratio and composition of this mixture are critical for achieving optimal resolution and analysis time.
-
Aqueous Phase (Solvent A): Ultrapure water is standard. To improve peak shape and control the ionization state of acidic or basic analytes, modifiers are crucial.
-
Acidic Modifiers (Formic Acid, Phosphoric Acid): Adding a small concentration (typically 0.1%) of an acid like formic acid or phosphoric acid to the aqueous phase is highly recommended.[3][8] This suppresses the ionization of silanol groups on the silica backbone, minimizing peak tailing.[12] For furan derivatives with acidic or basic functional groups, it ensures a consistent, single ionic form, leading to sharp, symmetrical peaks.
-
-
Organic Phase (Solvent B):
-
Acetonitrile (ACN): This is the most common choice due to its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules.[9][13][14]
-
Methanol (MeOH): An alternative to ACN, methanol can offer different selectivity and is sometimes more cost-effective. It is particularly useful when analyzing furanones in matrices like fruit juices.[8]
-
-
Elution Mode:
-
Isocratic Elution: A constant mobile phase composition is used. This is suitable for simple mixtures with a few components of similar polarity.
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the organic solvent. This is essential for analyzing complex mixtures of furan derivatives with a wide range of polarities, ensuring that both early and late-eluting compounds are resolved with good peak shape in a reasonable timeframe.[3][8][9]
-
Detection Methods: Visualizing the Analytes
The choice of detector is dictated by the chromophoric properties of the furan derivatives.
-
UV-Vis and Diode Array Detection (DAD): The conjugated π-system of the furan ring makes these compounds strong UV absorbers.
-
Causality: A Diode Array Detector (DAD) is highly recommended as it acquires spectra across a range of wavelengths simultaneously.[9][10] This allows for the selection of the optimal wavelength for each compound post-analysis, aids in peak purity assessment, and helps in the identification of unknown peaks by comparing their UV spectra to a library.
-
Wavelength Selection: The maximum absorption wavelength (λmax) for many furan aldehydes and ketones falls between 270 nm and 290 nm.[5][8] A wavelength of around 278 nm is a common starting point.[15] For compounds lacking strong chromophores, detection at lower wavelengths (e.g., 210-220 nm) may be necessary.[3][15]
-
Sample Preparation: Ensuring Method Integrity
Proper sample preparation is critical to protect the HPLC system, reduce matrix interference, and ensure accurate quantification. The complexity of the matrix dictates the required level of cleanup.
-
Direct Dissolution: For pure, synthesized compounds or simple formulations, dissolution in a suitable solvent (often the initial mobile phase composition) followed by filtration is sufficient.[8]
-
Protocol: Dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter (PTFE for organic solvents, PVDF or nylon for aqueous/organic mixtures) prior to injection.[8]
-
-
Liquid-Liquid Extraction (LLE): This is effective for extracting furan derivatives from oily or fatty matrices, such as transformer oil.[5][13]
-
Solid-Phase Extraction (SPE): For complex aqueous matrices like fruit juices, wine, or biological fluids, SPE is the gold standard for sample cleanup.[8][10][11]
-
Causality: A C18 sorbent is commonly used. The sample is loaded onto the conditioned cartridge, interfering polar components are washed away, and the retained furan derivatives are then eluted with a stronger organic solvent. This concentrates the analytes and removes matrix components that could interfere with the chromatography.[8][10]
-
Protocols and Methodologies
The following protocols are designed as robust starting points that can be adapted for specific applications.
General Analytical Workflow
The logical flow of analysis ensures reproducibility and accuracy.
Caption: General workflow for the HPLC analysis of substituted furan compounds.
Protocol 1: Analysis of 5-HMF and Related Furans in Food Matrices
This protocol is adapted from methods used for analyzing furan derivatives in matrices like apple cider and wine.[10][11]
1. Sample Preparation (SPE Cleanup):
- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.
- Load 10 mL of the liquid sample (e.g., wine, clarified juice) onto the cartridge.
- Wash the cartridge with 5 mL of ultrapure water to remove sugars and other polar interferences.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the furan derivatives with 5 mL of methanol or acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B to 50% B over 20 min; 50% B for 5 min; return to 5% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min[9] |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Wavelengths | Monitor 280 nm for quantification; acquire spectra from 200-400 nm for peak identification |
Protocol 2: Purity Assessment of Synthesized Furan Compounds
This protocol is a general-purpose method for determining the purity of a synthesized furan derivative.
1. Sample Preparation:
- Accurately weigh approximately 5 mg of the synthesized compound.
- Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 500 µg/mL stock solution.
- Perform serial dilutions as necessary to bring the concentration within the linear range of the detector (e.g., 1-100 µg/mL).
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | Shimadzu Prominence or equivalent |
| Column | Shim-pack GISS C18 (250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10% B to 95% B over 15 min; hold at 95% B for 5 min; return to 10% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min[9] |
| Column Temp. | 35 °C |
| Injection Vol. | 20 µL |
| Detector | UV-Vis Detector |
| Wavelength | Determined by the λmax of the target compound (e.g., 275 nm) |
Data Interpretation and System Validation
A robust method is a self-validating one. Key parameters to assess include:
-
Retention Time (RT): Should be consistent for standards and samples.
-
Peak Area: Used for quantification against a calibration curve. Good linearity (R² > 0.999) should be achieved.[14][16]
-
Peak Shape: Tailing factor should ideally be between 0.9 and 1.2.
-
Resolution: Critical peaks should have a resolution (Rs) > 1.5.
-
Limit of Detection (LOD) & Quantitation (LOQ): Determined based on signal-to-noise ratios (typically 3 for LOD and 10 for LOQ).[14] Methods have demonstrated LOQs as low as 0.01-0.31 mg/L for furan derivatives in beverages.[10][11]
Caption: Logical relationship for HPLC method validation.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with active silanol sites. 2. Column contamination/degradation. | 1. Add/increase acid modifier (e.g., 0.1% formic acid) in the mobile phase. 2. Flush the column with a strong solvent; trim the column inlet if necessary. |
| Poor Resolution | 1. Inappropriate mobile phase strength. 2. Unsuitable stationary phase. | 1. Optimize the gradient slope (make it shallower). 2. Try a column with different selectivity (e.g., Phenyl-Hexyl). |
| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Carryover from previous injection. | 1. Use fresh, high-purity solvents. 2. Implement a needle wash step; inject a blank run. |
| Baseline Drift | 1. Column not equilibrated. 2. Fluctuating column temperature. | 1. Ensure adequate equilibration time before starting the sequence. 2. Use a column oven for stable temperature control. |
Conclusion
The HPLC analysis of substituted furan compounds is a robust and reliable technique when approached with a systematic understanding of the underlying chromatographic principles. By carefully selecting the stationary phase, optimizing the mobile phase composition, and implementing appropriate sample preparation strategies, researchers can develop self-validating methods capable of producing high-quality, reproducible data. The protocols and insights provided in this guide serve as a comprehensive resource for professionals in pharmaceutical and chemical analysis, enabling them to tackle the diverse challenges associated with the quantification and characterization of this important class of molecules.
References
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Title: An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector Source: Journal of Chromatography A URL: [Link]
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Title: The Determination of Furan in Foods — Challenges and Solutions Source: LCGC International URL: [Link]
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Title: Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research Source: Journal of Agricultural and Food Chemistry URL: [Link]
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Title: Factors affecting the analysis of furan in heated foods Source: Food Additives & Contaminants URL: [Link]
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Title: HPLC Method for Substituted Furans Separation on Newcrom R1 column Source: SIELC Technologies URL: [Link]
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Title: HPLC Determination of Furfural after Preliminary Extraction to Aqueous Phase Source: ResearchGate URL: [Link]
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Title: ANALYSIS of fuRANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC Source: Agilent Technologies URL: [Link]
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Title: Furanic Compounds Determination in HPLC Source: S4Science URL: [Link]
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Title: Analysis of Furanic Compounds in Transformer Oil (Insulating Oil) by YL9100 Plus HPLC According to ASTM D5837 Source: Biotecno srl URL: [Link]
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Title: An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography-Diode array detector Source: ResearchGate URL: [Link]
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Title: AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method Source: Shimadzu URL: [Link]
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Title: Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries Source: PubMed Central URL: [Link]
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Title: AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method Source: Shimadzu Scientific Instruments URL: [Link]
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Title: Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry Source: ACS Publications URL: [Link]
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Title: Solution-Phase Synthesis of a Highly Substituted Furan Library Source: PubMed Central URL: [Link]
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Application Notes and Protocols: NMR Spectroscopy of 4-(Furan-2-YL)-2-methylphenol
Abstract
This comprehensive technical guide provides a detailed framework for the structural elucidation of 4-(Furan-2-YL)-2-methylphenol using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, ensuring a deep understanding of the methodology. We present step-by-step protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, supplemented with data interpretation strategies and expected chemical shift values. The guide is grounded in authoritative principles of NMR spectroscopy to ensure scientific integrity and reproducibility.
Introduction: The Structural Imperative
This compound is a bi-aromatic compound featuring a phenol ring linked to a furan moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with both phenolic and furan-containing molecules. Unambiguous characterization of the molecular structure is a prerequisite for understanding its function, reactivity, and potential applications.
NMR spectroscopy stands as the most powerful technique for the complete structural assignment of such organic molecules in solution.[1][2] It provides precise information about the chemical environment of each nucleus (¹H and ¹³C), their connectivity through covalent bonds, and their spatial proximity. This guide will systematically detail the application of a suite of NMR experiments to fully characterize the title compound.
Molecular Structure of this compound
Caption: Structure of this compound.
Experimental Design & Rationale
A multi-faceted NMR approach is essential for an unambiguous assignment. The workflow is designed to build a complete picture of the molecule, starting from basic proton and carbon counts and moving to intricate bond connectivities.
Causality in Solvent Selection
The choice of a deuterated solvent is the first critical decision in preparing an NMR sample.[3] For this compound, the presence of a phenolic hydroxyl (-OH) group dictates the selection.
-
Why Not Chloroform-d (CDCl₃)? While common, CDCl₃ is a non-polar solvent and may not sufficiently dissolve polar analytes.[4] More importantly, the acidic phenolic proton can undergo rapid chemical exchange, leading to a broad, indistinct, or even invisible signal.[4]
-
Recommended Solvents: Polar, aprotic solvents like Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ are superior choices.[4] These solvents act as hydrogen bond acceptors, which slows down the exchange rate of the -OH proton, resulting in a sharper, more easily identifiable signal. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its distinct solvent peaks that rarely overlap with signals of interest.[3]
The Suite of NMR Experiments
A logical progression of experiments provides a self-validating system for structural elucidation.[1][5]
-
¹H NMR: Provides the initial overview of proton environments, their integrations (relative numbers), and through-bond coupling (splitting patterns).
-
¹³C NMR: Reveals the number of unique carbon environments. Quaternary carbons (those with no attached protons) are typically weaker in intensity.[6]
-
COSY (Correlation Spectroscopy): A 2D experiment that maps ¹H-¹H couplings, typically over two to three bonds (e.g., H-C-H or H-C-C-H).[7] This is fundamental for identifying adjacent protons within the same spin system (e.g., on the aromatic rings).
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon it is directly attached to (one-bond ¹H-¹³C correlation).[1][7] It is the primary tool for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[7][8] It is crucial for connecting different spin systems and for assigning quaternary carbons.
Experimental Workflow Diagram
Caption: Logical workflow for NMR-based structure elucidation.
Protocols: Acquisition and Processing
The following protocols are generalized for a modern high-field NMR spectrometer (e.g., 400-600 MHz). Instrument-specific parameters should be optimized by the operator.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.
Data Acquisition Protocols
| Experiment | Key Parameters | Purpose & Rationale |
| ¹H NMR | Spectral Width: ~12 ppmNumber of Scans: 8-16Relaxation Delay (d1): 2 s | To obtain a high-resolution spectrum of all protons. The relaxation delay ensures quantitative integration. |
| ¹³C{¹H} NMR | Spectral Width: ~220 ppmNumber of Scans: 1024-4096Relaxation Delay (d1): 2 s | To detect all carbon signals, including the less sensitive quaternary carbons. A larger number of scans is required due to the low natural abundance of ¹³C.[1] |
| gCOSY | Data Points (F2, F1): 2048 x 256Number of Scans: 2-4 per increment | To map ¹H-¹H J-couplings. The 'g' prefix denotes the use of pulsed-field gradients for artifact suppression. |
| gHSQC | Data Points (F2, F1): 1024 x 256Number of Scans: 4-8 per increment¹J(CH) Coupling Constant: ~145 Hz | To correlate directly bonded C-H pairs. The coupling constant is optimized for typical one-bond couplings in aromatic systems. |
| gHMBC | Data Points (F2, F1): 2048 x 512Number of Scans: 8-16 per incrementLong-Range Coupling: 8 Hz | To observe long-range (2-3 bond) C-H correlations. An 8 Hz value is a good compromise for detecting various multi-bond couplings in aromatic systems.[7] |
Data Processing
Modern NMR software (e.g., TopSpin, Mnova) automates much of the processing, but understanding the steps is crucial for quality control.[2][9]
-
Fourier Transformation (FT): Converts the raw time-domain signal (FID) into the frequency-domain spectrum.[10]
-
Apodization (Window Function): Application of a mathematical function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio or resolution.[10][11]
-
Phase Correction: Manual or automatic adjustment to ensure all peaks are in the positive absorptive phase.[10]
-
Baseline Correction: Application of an algorithm to correct for any distortions in the spectral baseline.[11]
-
Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[12]
-
Integration (¹H NMR): Determine the relative area under each peak to establish proton ratios.
Data Interpretation and Structural Assignment
Predicted ¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts (δ) in ppm. These values are predictions based on typical ranges for similar functional groups and are meant as a guide for assignment.[6][13][14]
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -OH | 9.0 - 10.0 | singlet (broad) | 1H | Acidic phenolic proton, deshielded. |
| Ar-H (Phenol) | 6.8 - 7.5 | multiplet | 3H | Aromatic protons on the phenol ring. |
| Fur-H | 6.4 - 7.8 | multiplet | 3H | Aromatic protons on the furan ring. |
| -CH₃ | 2.1 - 2.3 | singlet | 3H | Methyl group protons on the phenol ring. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C-OH (Phenol) | 150 - 160 | Carbon attached to the hydroxyl group, deshielded. |
| C-CH₃ (Phenol) | 120 - 130 | Aromatic carbon bearing the methyl group. |
| Ar-C (Phenol) | 115 - 140 | Other aromatic carbons of the phenol ring. |
| C-C (Phenol-Furan Link) | 125 - 135 | Quaternary carbon at the junction. |
| C-O (Furan) | 140 - 150 | Furan carbons adjacent to the oxygen atom. |
| Ar-C (Furan) | 105 - 120 | Other furan carbons. |
| -CH₃ | 15 - 25 | Methyl carbon. |
Step-by-Step Assignment Strategy
-
Identify Key Signals in ¹H NMR: Locate the low-field phenolic -OH singlet, the high-field methyl singlet, and the two distinct groups of aromatic multiplets.
-
Assign Direct C-H Pairs with HSQC: Overlay the HSQC spectrum with the ¹H and ¹³C spectra. Each cross-peak definitively links a proton signal to its attached carbon signal. This will assign all protonated carbons.
-
Trace Connections with COSY: In the aromatic region, use the COSY cross-peaks to walk along the spin systems. For the phenol ring, you will see correlations between adjacent protons. Similarly, the furan protons will show their own set of correlations.
-
Connect Fragments and Assign Quaternary Carbons with HMBC: This is the final and most critical step.[15]
-
The methyl protons should show a 2-bond correlation to the carbon they are attached to (already known from HSQC) and 3-bond correlations to the adjacent aromatic carbons in the phenol ring.
-
Protons on the phenol ring will show correlations to other carbons within that ring and, crucially, to the carbons of the furan ring across the C-C linkage.
-
Protons on the furan ring will likewise show correlations to carbons on the phenol ring.
-
These cross-ring HMBC correlations are essential for confirming the connectivity between the two aromatic systems.
-
The quaternary carbons (e.g., C-OH, C-CH₃, and the two carbons forming the inter-ring bond) will be identifiable by their lack of an HSQC cross-peak but the presence of multiple HMBC cross-peaks from nearby protons.
-
HMBC Correlation Diagram
Caption: Key expected HMBC correlations for structural assignment.
Conclusion
By systematically applying the suite of 1D and 2D NMR experiments detailed in this guide, researchers can achieve a complete and unambiguous structural characterization of this compound. The logic-driven workflow, from solvent selection to the integrated interpretation of COSY, HSQC, and HMBC data, provides a robust and self-validating methodology. This ensures the high level of scientific integrity required for applications in drug discovery, materials science, and synthetic chemistry.
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The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
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National Institutes of Health. (n.d.). (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol. Retrieved from [Link]
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ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]
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Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
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ResearchGate. (n.d.). synthesis, characterization and biological studies on 4-bromo-2-{(z)-[(furan-2-ylmethyl) imino]methyl}phenol praseodymium complex. Retrieved from [Link]
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
YouTube. (2011, December 1). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. Retrieved from [Link]
-
San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
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ResearchGate. (2016, November 7). NMR to identify type of phenolic compound? Retrieved from [Link]
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ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
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-
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Application Note: Advanced Mass Spectrometry Techniques for the Structural Elucidation and Quantification of Furan-Phenol Derivatives
Introduction
Furan-phenol derivatives represent a significant class of organic compounds, characterized by the presence of both a furan ring and a phenol group. These structural motifs are prevalent in numerous natural products, pharmaceuticals, and industrial chemicals. The synergistic interplay of the electron-rich furan ring and the reactive hydroxyl group of the phenol moiety imparts unique chemical and biological properties to these molecules, making their accurate identification and quantification crucial in various scientific disciplines. Mass spectrometry, often coupled with chromatographic separation, has emerged as an indispensable tool for the comprehensive analysis of these derivatives. This application note provides a detailed guide to the mass spectrometric analysis of furan-phenol derivatives, encompassing sample preparation, ionization strategies, fragmentation analysis, and quantitative protocols.
Challenges in the Analysis of Furan-Phenol Derivatives
The analysis of furan-phenol derivatives by mass spectrometry is not without its challenges. The inherent reactivity of the phenolic hydroxyl group can lead to in-source degradation or unwanted adduct formation. Furthermore, the presence of isomers is common, necessitating high-resolution chromatographic and mass spectrometric techniques for their differentiation. Matrix effects, especially in complex biological or environmental samples, can significantly impact ionization efficiency and quantitative accuracy. A well-designed analytical strategy is therefore paramount to obtaining reliable and reproducible results.
Chromatographic Separation: A Prerequisite for Accurate Mass Spectrometric Analysis
Given the complexity of matrices in which furan-phenol derivatives are often found, and the potential for isomeric overlap, chromatographic separation prior to mass spectrometric detection is highly recommended.
-
Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) is the most common approach for the separation of furan-phenol derivatives. C18 columns are widely used, offering excellent separation based on hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (typically acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency, is generally effective. A selective and sensitive LC-MS method can separate a wide range of phenolic compounds within a 35-minute gradient.[1]
-
Gas Chromatography (GC): For volatile and thermally stable furan-phenol derivatives, GC-MS is a powerful alternative.[2][3][4][5] Derivatization of the polar hydroxyl group, for instance, through silylation or pentafluorobenzylation, may be necessary to improve volatility and thermal stability.[6] The choice of the GC column is critical for resolving isomers; for example, a HP-5MS column has been shown to separate furan and its derivatives effectively.[2][3][4][5]
Ionization Techniques: Tailoring the Approach to the Analyte
The selection of an appropriate ionization technique is crucial for the successful mass spectrometric analysis of furan-phenol derivatives. The choice depends on the volatility, thermal stability, and polarity of the analyte, as well as the chromatographic method employed.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for the analysis of polar and thermally labile furan-phenol derivatives, making it the preferred method for LC-MS applications.[7][8] Ionization can be achieved in either positive or negative ion mode.
-
Positive Ion Mode ([M+H]⁺): Protonation typically occurs on the furan oxygen or, depending on the substituents, other basic sites.
-
Negative Ion Mode ([M-H]⁻): Deprotonation of the acidic phenolic hydroxyl group is highly efficient, often leading to greater sensitivity for many furan-phenol derivatives.[8]
-
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile furan-phenol derivatives that are not readily ionized by ESI. It is compatible with reversed-phase LC and can tolerate higher flow rates.
-
Electron Ionization (EI): Used in GC-MS, EI is a high-energy ionization technique that induces extensive fragmentation. While this can be a disadvantage for determining the molecular weight of unknown compounds, it provides a reproducible fragmentation pattern that is excellent for structural elucidation and library matching.
-
Chemical Ionization (CI): A softer alternative to EI in GC-MS, CI produces less fragmentation and a more abundant molecular ion peak, which is useful for confirming the molecular weight of the analyte.
Mass Analyzers: Resolving Complexity
The choice of mass analyzer will dictate the resolution, mass accuracy, and scan speed of the analysis.
-
Quadrupole Mass Analyzers: Triple quadrupole (QqQ) mass spectrometers are the gold standard for targeted quantitative analysis due to their high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[9]
-
Time-of-Flight (TOF) Mass Analyzers: TOF and Quadrupole Time-of-Flight (Q-TOF) instruments provide high resolution and mass accuracy, enabling the determination of elemental composition and the identification of unknown compounds.[10][11]
-
Orbitrap Mass Analyzers: Orbitrap mass spectrometers offer very high resolution and mass accuracy, making them ideal for complex sample analysis and untargeted metabolomics studies involving furan-phenol derivatives.
Fragmentation Patterns: Deciphering the Structure
Understanding the fragmentation patterns of furan-phenol derivatives is key to their structural elucidation. Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is selected and fragmented, are invaluable for this purpose.
Characteristic Fragmentation of the Phenol Moiety: The fragmentation of the phenol group is well-characterized.[12] Key fragmentation pathways include:
-
Loss of CO: A common fragmentation for phenols, leading to a stable cyclopentadienyl cation.
-
Loss of a hydrogen radical: From the hydroxyl group.
-
Cleavage of the C-O bond: Resulting in the loss of the hydroxyl radical.
Characteristic Fragmentation of the Furan Moiety: The furan ring also undergoes characteristic fragmentation. For instance, furfural exhibits a prominent fragment corresponding to the loss of an aldehydic hydrogen.[7]
Combined Fragmentation of Furan-Phenol Derivatives: In furan-phenol derivatives, the fragmentation will be a composite of the pathways for both moieties, influenced by the nature and position of substituents. Common fragmentation events may include:
-
Cleavage of the bond linking the furan and phenol rings.
-
Loss of small neutral molecules such as CO, H₂O, and C₂H₂O.
-
Ring-opening reactions of the furan moiety.
The specific fragmentation patterns can be used to distinguish between isomers.[13]
Experimental Workflow and Protocols
A typical workflow for the analysis of furan-phenol derivatives involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for the mass spectrometric analysis of furan-phenol derivatives.
Protocol 1: LC-MS/MS for the Quantification of a Furan-Phenol Derivative in a Biological Matrix
This protocol outlines a general procedure for the quantitative analysis of a hypothetical furan-phenol derivative in a plasma sample using LC-MS/MS.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (a stable isotope-labeled analog of the analyte is ideal).
-
Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI negative ion mode.
-
MRM Transitions: Monitor at least two transitions for the analyte and one for the internal standard to ensure specificity.
3. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Protocol 2: GC-MS for the Identification of Volatile Furan-Phenol Derivatives
This protocol describes a general method for the analysis of volatile furan-phenol derivatives in a food matrix using headspace solid-phase microextraction (SPME) followed by GC-MS.[2][3][4][5]
1. Sample Preparation (Headspace SPME):
-
Place a known amount of the homogenized food sample into a headspace vial.[14]
-
Add a saturated salt solution to increase the volatility of the analytes.[2][3][4][5]
-
Seal the vial and incubate at a specific temperature (e.g., 60 °C) for a set time to allow for equilibration between the sample and the headspace.
-
Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.
-
Retract the fiber and introduce it into the GC injector.
2. GC-MS Analysis:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., HP-5MS).[2][3][4][5]
-
Injector Temperature: A temperature high enough to ensure efficient desorption from the SPME fiber (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient to separate the analytes.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected compounds (e.g., m/z 40-400).
3. Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identity of the compounds by comparing their retention times with those of authentic standards.
Quantitative Data and Method Validation
For quantitative applications, it is essential to validate the analytical method. Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | R² > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | RSD < 15% (20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision |
A study on the analysis of furan and its derivatives in food matrices reported recoveries between 76-117% and a limit of quantitation ranging from 0.003-0.675 ng/g.[2][3][4][5]
Advanced Techniques and Future Perspectives
The field of mass spectrometry is continually evolving, with new technologies offering enhanced capabilities for the analysis of furan-phenol derivatives.
-
High-Resolution Mass Spectrometry (HRMS): The use of HRMS platforms like Q-TOF and Orbitrap is becoming more widespread for the non-targeted screening and identification of furan-phenol derivatives and their metabolites.[10][11]
-
Ion Mobility Spectrometry (IMS): Coupling IMS with mass spectrometry can provide an additional dimension of separation based on the size and shape of the ions, which is particularly useful for resolving isomers.
-
Ambient Ionization Techniques: Techniques such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) allow for the direct analysis of samples with minimal or no sample preparation.
Conclusion
Mass spectrometry is a powerful and versatile tool for the analysis of furan-phenol derivatives. By carefully selecting the appropriate sample preparation, chromatography, ionization, and mass analysis techniques, researchers can obtain high-quality data for both qualitative and quantitative applications. The protocols and guidelines presented in this application note provide a solid foundation for the development of robust and reliable analytical methods for this important class of compounds.
References
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- National Center for Biotechnology Information. (2021, November 5). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. PMC.
- MDPI. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.
- Doc Brown's Chemistry.
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- Thermo Fisher Scientific. GC/MS Determination of Furan in Food and Beverages using a PLOT Column.
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- Canadian Science Publishing. (1979). Mass spectrometry of some furanocoumarins. Can. J. Chem. 57, 1995.
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Application Notes and Protocols: Characterizing the Bioactivity of 4-(Furan-2-YL)-2-methylphenol Using Cell-Based Assays
Introduction: The Therapeutic Potential of Novel Phenolic Compounds
4-(Furan-2-YL)-2-methylphenol is a novel synthetic compound featuring a phenol group linked to a furan ring. This unique structure merits investigation, as both phenolic and furan-containing molecules are known to possess a wide range of biological activities. Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1] Furan derivatives have been shown to exhibit potent anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] The combination of these two moieties in a single molecule suggests that this compound could be a promising candidate for drug development, particularly in the areas of oncology, inflammation, and diseases related to oxidative stress.
This guide provides a comprehensive suite of cell-based protocols designed to systematically evaluate the bioactivity of this compound. We will detail methodologies to assess its cytotoxicity, antioxidant potential, and anti-inflammatory effects, providing researchers with the tools to build a robust pharmacological profile of this and other novel chemical entities. The protocols are designed to be self-validating, with explanations of the scientific principles and causality behind each experimental choice.
Part 1: Foundational Analysis - Cytotoxicity and Cell Viability
Before assessing any specific therapeutic activity, it is crucial to determine the cytotoxic profile of the test compound. This foundational analysis establishes a safe concentration range for subsequent, more sensitive assays and provides initial insights into potential anti-proliferative effects. We will employ two standard, yet mechanistically distinct, assays for this purpose.
MTT Assay for Metabolic Activity and Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[4]
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, breast adenocarcinoma) in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours to assess time-dependent effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6][7]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9] This assay complements the MTT assay by providing a direct measure of cell death.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[10] Carefully transfer 50-100 µL of the cell culture supernatant from each well to a new, clean 96-well plate.
-
Controls: Prepare the following controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Add a lysis buffer (e.g., 1% Triton X-100) to untreated control wells 45 minutes before supernatant collection to induce 100% cell death.[11]
-
Background Control: Culture medium without cells.
-
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 100 µL of this mixture to each well of the new plate containing the supernatants.[10]
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[9][10] The reaction results in the formation of a colored formazan product. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Illustrative Cytotoxicity Data
The following table presents hypothetical data for this compound against the MCF-7 cell line, demonstrating a dose-dependent effect on cell viability and cytotoxicity.
| Concentration (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| Vehicle Control | 100.0 ± 4.5 | 2.1 ± 0.8 |
| 0.1 | 98.2 ± 5.1 | 3.5 ± 1.1 |
| 1 | 91.5 ± 3.8 | 8.7 ± 2.4 |
| 10 | 75.3 ± 4.2 | 22.4 ± 3.1 |
| 25 | 48.9 ± 3.1 | 45.8 ± 3.9 |
| 50 | 21.7 ± 2.5 | 72.1 ± 5.6 |
| 100 | 8.3 ± 1.9 | 89.4 ± 4.7 |
| IC₅₀ (µM) | ~25.5 | ~27.8 |
| Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes only. |
Part 2: Elucidating Antioxidant Activity
Given its phenolic structure, this compound is hypothesized to possess antioxidant properties. The Cellular Antioxidant Activity (CAA) assay is a highly relevant method as it measures antioxidant capacity within a living cell, accounting for bioavailability and metabolism.[12]
Cellular Antioxidant Activity (CAA) Assay
This assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. Peroxyl radicals, generated by AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[13] Antioxidants present in the cell inhibit this oxidation, leading to a reduction in fluorescence.[14]
-
Cell Seeding: Seed HepG2 (human hepatocarcinoma) cells at a density of 6 x 10⁴ cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours until confluent.[12]
-
Treatment: Remove the growth medium and wash the cells with PBS. Add 100 µL of treatment solution containing 25 µM DCFH-DA and the test compound (or Quercetin as a standard) at various concentrations in treatment buffer. Incubate for 1 hour at 37°C.[15]
-
Oxidation Induction: Remove the treatment solution and wash the cells gently with PBS. Add 100 µL of 600 µM AAPH solution to all wells.[12]
-
Kinetic Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[12]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence vs. time plot. Calculate the CAA unit for each sample concentration using the formula: CAA Unit = 100 - [(AUC_sample / AUC_control) * 100] Plot CAA units against concentration to determine the EC₅₀ value (the concentration required to achieve 50% of the maximum antioxidant effect).
Illustrative Antioxidant Data
| Compound | EC₅₀ (µM) |
| Quercetin (Standard) | 8.2 ± 0.7 |
| This compound | 15.5 ± 1.3 |
| A lower EC₅₀ value indicates higher antioxidant activity. Data is for illustrative purposes only. |
Part 3: Investigating Anti-Inflammatory Mechanisms
Chronic inflammation is driven by the overexpression of pro-inflammatory mediators. Phenolic compounds can exert anti-inflammatory effects by inhibiting key enzymes and transcription factors involved in the inflammatory response.[16][17] We will use lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a model system.
Caption: Workflow for assessing anti-inflammatory activity.
Nitric Oxide (NO) Production - Griess Assay
Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation. Overproduction of NO contributes to tissue damage. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[18]
-
Cell Culture and Treatment: Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate. After 24 hours, pre-treat cells with various concentrations of this compound for 1 hour. Then, stimulate with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: Collect 100 µL of supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[19]
-
Incubation and Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Pro-Inflammatory Enzyme Expression - Western Blot
We will assess the protein expression of iNOS and Cyclooxygenase-2 (COX-2), another key pro-inflammatory enzyme, using Western blotting.[20]
-
Cell Lysis: After treatment as described in Protocol 4, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[20]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[20][21]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against iNOS (1:1000), COX-2 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.[20]
-
Wash and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.[21]
-
-
Detection and Analysis: Detect bands using an ECL substrate and quantify band intensity using densitometry software (e.g., ImageJ). Normalize the expression of iNOS and COX-2 to the β-actin loading control.[20]
Key Inflammatory Signaling Pathways
Phenolic compounds often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK, and nuclear receptors like PPAR-γ.[16][22]
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Application Notes & Protocols: A Guide to In Vitro Experimental Design for Furan Compounds
Introduction: The Imperative for In Vitro Furan Toxicity Assessment
Furan and its derivatives are heterocyclic organic compounds that have garnered significant attention from researchers, drug development professionals, and regulatory bodies. Found in sources ranging from industrial solvents to heat-treated foods, and even as structural motifs in pharmaceuticals, their potential for human exposure is widespread[1]. The primary concern stems from the classification of furan as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), largely based on its observed hepatotoxicity and carcinogenicity in rodent models[1][2].
A critical aspect of furan's toxicology is its reliance on metabolic activation. Furan itself is relatively inert; its toxicity is mediated by cytochrome P450 (CYP) enzymes, primarily CYP2E1, which convert it into a highly reactive and cytotoxic metabolite[3][4]. This bioactivation step is the central mechanistic event that dictates experimental design. Consequently, robust in vitro models that possess metabolic competence are not just advantageous—they are essential for accurately assessing the potential hazards of furan-containing compounds.
This guide provides a comprehensive framework for designing, executing, and interpreting in vitro studies for furan compounds. It moves beyond mere procedural lists to explain the scientific rationale behind model selection, endpoint analysis, and protocol design, empowering researchers to generate reliable and mechanistically informative data.
The Core Mechanism: Metabolic Activation of Furan
Understanding the toxicological pathway of furan is paramount to designing meaningful experiments. The toxicity is not caused by the parent compound but by its biotransformation product.
The process begins in metabolically active tissues, primarily the liver.
-
Oxidation: Cytochrome P450 enzymes, with CYP2E1 playing a key role, oxidize the furan ring[3][4].
-
Formation of a Reactive Intermediate: This oxidation generates a highly electrophilic α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA) [1][2][5][6].
-
Cellular Damage: BDA is a potent electrophile that readily reacts with cellular nucleophiles. It can form covalent bonds with proteins and DNA, leading to protein dysfunction, DNA adducts, depletion of cellular antioxidants like glutathione (GSH), and acute cytotoxicity[2][3][5][7]. This widespread cellular damage, if sustained, can lead to chronic cell death, compensatory cell proliferation, and ultimately, tumorigenesis[1][5].
This pathway underscores a non-negotiable requirement for any relevant in vitro system: it must possess the enzymatic machinery (specifically, active CYPs) to convert furan to BDA. Without this metabolic capacity, the true toxic potential of the compound will be missed, yielding false-negative results.
Caption: Decision tree for selecting an appropriate in vitro model.
B. Key Toxicological Endpoints & Assays
A multi-parametric approach is essential to build a complete toxicological profile. Assays should be selected to probe each key event in the furan toxicity pathway.
| Toxicological Endpoint | Rationale | Recommended Assay(s) | Principle |
| General Cytotoxicity | Measures overall cell health and viability loss, the ultimate outcome of cellular damage. | MTT Assay ,[8][9] LDH Release Assay [10][11] | MTT measures mitochondrial dehydrogenase activity in viable cells. LDH measures the release of a cytosolic enzyme from cells with compromised membrane integrity. |
| Covalent Binding | Directly quantifies the adduction of the reactive metabolite (BDA) to cellular macromolecules (primarily protein). [12] | Radiolabeling ([³H] or [¹⁴C]-Furan) with Microsomes/Hepatocytes ,[7] LC-MS/MS Methods [13] | Radiolabeling is the gold standard for quantification. LC-MS methods can identify specific protein/peptide adducts without radioactivity. |
| Oxidative Stress | Furan metabolism depletes glutathione (GSH), a key cellular antioxidant, and generates reactive oxygen species (ROS). [3][14][15] | GSH/GSSG Glo™ Assay , DCFH₂-DA Assay [16] | GSH assays measure the ratio of reduced to oxidized glutathione. DCFH₂-DA is a fluorescent probe that measures intracellular ROS levels. |
| Mitochondrial Dysfunction | Mitochondria are a key target of oxidative stress and cellular damage. [15][17] | MitoTracker™ Staining , Seahorse XF Analyzer | MitoTracker dyes assess mitochondrial membrane potential. Seahorse analysis measures real-time oxygen consumption rates (OCR). |
| Apoptosis/Programmed Cell Death | Assesses the mode of cell death, distinguishing it from necrosis. | Annexin V/PI Staining , Caspase-Glo® 3/7 Assay | Annexin V binds to phosphatidylserine exposed on apoptotic cells. Caspase assays measure the activity of key executioner enzymes in the apoptotic cascade. |
Detailed Protocols
The following protocols provide a validated, step-by-step framework for key assays. Crucially, all experiments must include appropriate controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the furan compound (e.g., <0.1% DMSO).
-
Negative Control: Untreated cells.
-
Positive Control (Assay Dependent): A known toxicant that induces the endpoint being measured (e.g., H₂O₂ for oxidative stress, Staurosporine for apoptosis).
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol assesses the reduction in cell viability by measuring mitochondrial metabolic activity.
Materials:
-
Metabolically competent cells (e.g., cryopreserved primary hepatocytes or HepaRG cells)
-
96-well cell culture plates
-
Furan compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere/recover overnight.
-
Compound Treatment: Prepare serial dilutions of the furan compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle control) to the respective wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT stock solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on a plate shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Absorbance_Sample / Absorbance_Vehicle) * 100. Plot the viability against compound concentration to determine the IC₅₀ value.
Protocol 2: Covalent Binding Assessment in Liver Microsomes
This protocol quantifies the formation of stable adducts between the reactive furan metabolite and microsomal proteins, typically using a radiolabeled compound.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Radiolabeled furan compound (e.g., [¹⁴C]-furan) of known specific activity
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Trichloroacetic acid (TCA)
-
Ethyl acetate or other organic solvent for washing
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Incubation Setup: In a microcentrifuge tube, prepare the incubation mixture on ice:
-
Phosphate buffer
-
Liver microsomes (e.g., 1 mg/mL final concentration)
-
Radiolabeled furan compound (e.g., 10 µM final concentration)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. Include a control reaction without the NADPH system to measure non-specific binding.
-
Incubation: Incubate for a set time (e.g., 60 minutes) at 37°C.
-
Stop Reaction & Precipitate Protein: Stop the reaction by adding an equal volume of cold 20% TCA. This will precipitate the proteins. Vortex and incubate on ice for 30 minutes.
-
Pellet and Wash: Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the protein. Discard the supernatant. Vigorously wash the pellet multiple times (e.g., 3x) with an organic solvent like ethyl acetate to remove unbound radiolabeled compound.
-
Quantification: After the final wash, dissolve the protein pellet in a suitable solvent (e.g., 1N NaOH or Solvable™). Transfer the solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: Convert DPM to pmol equivalents of bound metabolite using the specific activity of the radiolabeled compound. Normalize the result to the amount of protein used (pmol equiv/mg protein).
Data Interpretation and Visualization
Effective data presentation is as important as the experiment itself. A well-designed workflow ensures that data is collected and analyzed systematically.
Sources
- 1. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 2. Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophilic intermediates produced by bioactivation of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Assessing covalent binding of reactive drug metabolites by complete protein digestion and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. Mitochondrial dysfunction and oxidative stress mediate the physiological impairment induced by the disruption of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
4-(Furan-2-YL)-2-methylphenol synthesis yield improvement
An essential building block in medicinal chemistry and materials science, 4-(Furan-2-yl)-2-methylphenol presents unique synthetic challenges that can often lead to suboptimal yields. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis, primarily via palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to enhance your experimental success.
Core Synthesis Strategy: The Suzuki-Miyaura Coupling
The most prevalent and versatile method for constructing the C-C bond between the phenol and furan rings is the Suzuki-Miyaura cross-coupling reaction. This approach typically involves the reaction of a halogenated 2-methylphenol derivative with a furan-2-boronic acid species, catalyzed by a palladium complex.
Caption: Troubleshooting workflow for low yield diagnosis.
Question: I'm observing significant protodeboronation of my furan-2-boronic acid. How can I prevent this?
Answer: Protodeboronation, the cleavage of the C-B bond, is a well-documented issue for electron-rich heteroaryl boronic acids like furan-2-boronic acid, especially under heating. [1][2]The furan ring's sensitivity makes it susceptible to this degradation pathway, which directly reduces the amount of nucleophile available for cross-coupling.
Causality: The mechanism often involves protonolysis of the boronic acid, which is accelerated by heat and the presence of water or other protic sources.
Solutions:
-
Use a More Stable Boronic Acid Derivative: Instead of the free boronic acid, employ a boronate ester such as the pinacol ester (furan-2-boronic acid pinacol ester) or a MIDA boronate. [1]These derivatives are more stable and release the active boronic acid slowly in situ under the reaction conditions, keeping its standing concentration low and minimizing degradation. [1]2. Lower the Reaction Temperature: Elevated temperatures are a primary driver of protodeboronation. [3]If your protocol uses high temperatures (e.g., >100 °C), attempt the reaction at a lower temperature (e.g., 60-80 °C). This often requires a more active catalyst system to maintain a reasonable reaction rate.
-
Shorten Reaction Time: Employ a highly active, modern palladium pre-catalyst and ligand system that facilitates rapid coupling, reducing the time the boronic acid is exposed to harsh conditions. [1]4. Optimize the Base and Solvent: While aqueous bases are common, they can provide the proton source for protodeboronation. Consider using anhydrous conditions with a base like potassium phosphate (K₃PO₄) in a solvent like dioxane or toluene. [1][3]
Question: My main impurity is a homocoupled product (2,2'-bifuran). What adjustments should I make?
Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, promoted by the presence of oxygen or Pd(II) species. [3][4] Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two boronic acid molecules. [4]Using a Pd(II) pre-catalyst like Pd(OAc)₂ without efficient in-situ reduction can also lead to an initial burst of homocoupling. [3] Solutions:
-
Ensure Rigorous Anaerobic Conditions: This is the most critical factor. Thoroughly degas your solvent and reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. [3]2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This eliminates the need for an initial reduction step that can sometimes be inefficient and promote side reactions. [3]3. Control Stoichiometry: Using a slight excess of the 4-bromo-2-methylphenol (e.g., 1.05-1.1 equivalents) relative to the furan boronic acid derivative can favor the desired cross-coupling pathway over homocoupling. [3]
Question: I am struggling to achieve complete separation of my product from starting materials and byproducts. What purification strategies are recommended?
Answer: Purification can be challenging due to the similar polarities of the product, unreacted 4-bromo-2-methylphenol, and potential phenolic byproducts.
Strategies:
-
Acid-Base Extraction: After the reaction, perform a standard aqueous workup. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, MTBE) and wash with a dilute base solution (e.g., 1 M NaOH). The phenolic compounds (product and starting material) will deprotonate and move to the aqueous layer, leaving non-polar impurities like homocoupled products and ligands in the organic layer. Carefully re-acidify the aqueous layer with dilute HCl to pH ~5-6 and extract the phenolic compounds back into an organic solvent.
-
Column Chromatography: This is the most effective method for final purification.
-
Stationary Phase: Standard silica gel is typically sufficient.
-
Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture like Hexane/Ethyl Acetate (95:5) or Hexane/Dichloromethane and gradually increase the polarity. The product is moderately polar and should elute after non-polar impurities.
-
-
Adsorption/Desorption: For challenging separations, purification using activated carbon can be explored, where the furan derivative is adsorbed and then selectively desorbed with a suitable solvent. [5]
Q1: How do I select the optimal palladium catalyst and ligand for this transformation?
A1: Catalyst and ligand selection is crucial for success and is interdependent. [6][7]
-
Palladium Source: For difficult couplings, modern palladium "pre-catalysts" are often superior to simple salts like Pd(OAc)₂. These pre-catalysts are designed to cleanly and rapidly generate the active, monoligated Pd(0) species in solution. [7]* Ligands: The key is to use electron-rich, bulky phosphine ligands. These ligands promote the rate-limiting oxidative addition step, stabilize the active catalyst, and encourage the final reductive elimination step. [8] * Good Starting Choices: For this type of coupling, Buchwald's biarylphosphine ligands are highly recommended. SPhos, XPhos, and RuPhos are excellent candidates known to be effective for coupling with heteroaryl partners. [8] * Screening: The optimal ligand may need to be determined empirically. It is often wise to screen a small set of reliable ligands to find the best performer for your specific substrate combination.
Caption: Interdependence of reaction parameters on yield.
Q2: What is the role of the base, and how do I choose the correct one?
A2: The base plays a critical role in the Suzuki-Miyaura catalytic cycle, primarily during the transmetalation step. [3][9]It activates the boronic acid by forming a more nucleophilic boronate species ("ate" complex), which then transfers its organic group (the furan ring) to the palladium center. [9]
-
Common Choices:
-
Potassium Carbonate (K₂CO₃): A widely used, effective, and economical base. Often used as an aqueous solution.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective in anhydrous conditions and can be beneficial in preventing protodeboronation. [1][3] * Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used for challenging couplings.
-
-
Selection Criteria: The choice depends on the stability of your substrates. For the furan-2-boronic acid system, starting with K₃PO₄ in an anhydrous solvent like dioxane is a robust strategy to minimize water-related side reactions. [3] Q3: Which solvent is best for the synthesis of this compound?
A3: The choice of solvent can influence reaction rates and side reactions. The ideal solvent must solubilize the reactants and catalyst system and be stable at the required reaction temperature.
-
Recommended Solvents:
-
1,4-Dioxane: A very common and effective solvent for Suzuki couplings, often used with aqueous bases. [6] * Toluene: Another excellent choice, particularly for anhydrous reactions. [3] * Tetrahydrofuran (THF): Has a lower boiling point, which can be advantageous for reactions needing milder temperatures to prevent boronic acid decomposition. [3]* Solvents to Avoid: Protic solvents like ethanol or isopropanol can participate in side reactions, such as dehalogenation of the aryl halide. [4]While some Suzuki reactions are performed in water, for this sensitive substrate, an aprotic organic solvent is recommended.
-
Data Summary: Impact of Conditions on Yield
The following table summarizes expected outcomes from systematic optimization, providing a clear comparison of how different parameters can affect the reaction yield.
| Parameter | Condition A (Suboptimal) | Condition B (Improved) | Condition C (Optimized) | Expected Yield | Primary Rationale |
| Boron Source | Furan-2-boronic acid | Furan-2-boronic acid | Furan-2-boronic acid pinacol ester | A: <40%B: 40-60%C: >85% | Pinacol ester significantly reduces protodeboronation, increasing nucleophile availability. [1] |
| Catalyst/Ligand | Pd(OAc)₂ / PPh₃ | Pd(PPh₃)₄ | G3-XPhos Pre-catalyst | A: <50%B: 60-75%C: >85% | Bulky biarylphosphine ligands and pre-catalysts enhance reaction rate and stability. [8] |
| Base | Na₂CO₃ (aq.) | K₂CO₃ (aq.) | K₃PO₄ (anhydrous) | A: 45-60%B: 60-75%C: >80% | Anhydrous K₃PO₄ minimizes water-driven protodeboronation of the furan boronic acid. [1][3] |
| Atmosphere | Nitrogen blanket only | Vigorous N₂ sparging | Freeze-Pump-Thaw (3x) | A: 50-65%B: 70-80%C: >85% | Rigorous degassing is critical to remove dissolved oxygen and prevent homocoupling. [3] |
Optimized Experimental Protocol
This protocol incorporates best practices discussed above for maximizing the yield and purity of this compound.
Materials:
-
4-Bromo-2-methylphenol (1.0 eq)
-
Furan-2-boronic acid pinacol ester (1.2 eq)
-
G3-XPhos Palladium Pre-catalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a dry, oven-baked reaction flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-methylphenol (1.0 eq) and anhydrous potassium phosphate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive flow of argon, add the furan-2-boronic acid pinacol ester (1.2 eq) and the G3-XPhos pre-catalyst (0.02 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): For maximum yield, subject the sealed reaction mixture to three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate or MTBE.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst residue, washing the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
References
-
Basavaraju, K. S., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. Retrieved from [Link]
-
Ghavami, H., et al. (2017). Convenient Access to meta-Substituted Phenols by Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Oxidation. Chemistry – A European Journal, 23(47), 11445-11449. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Inorganic chemistry, 53(15), 7918-7933. Retrieved from [Link]
-
Dudnik, A. S., & Gevorgyan, V. (2012). Divergent Reaction Pathways for Phenol Arylation by Arynes: Synthesis of Helicenes and 2-Arylphenols. Organic letters, 14(20), 5302-5305. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302-4314. Retrieved from [Link]
- European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. EP 4032881 A1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Purification challenges of 4-(Furan-2-YL)-2-methylphenol
Welcome to the technical support resource for 4-(Furan-2-yl)-2-methylphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable biaryl intermediate. The unique combination of a polar, acidic phenol group and a potentially sensitive furan ring presents distinct challenges that require a nuanced approach. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve your desired purity and yield.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Common Impurities and Initial Purification
Question 1: My crude product after a Suzuki-Miyaura coupling is a dark, oily residue with multiple spots on TLC. What are the most probable impurities I'm dealing with?
Answer: This is a very common scenario. The impurities in a crude this compound sample, typically synthesized via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki), are predictable. Understanding these will guide your purification strategy.
The primary culprits are:
-
Homocoupled Byproducts: The most common are 2,2'-bifuran (from the furan-2-boronic acid) and a biphenol dimer (from the 4-halo-2-methylphenol starting material). These reactions are competitive with the desired cross-coupling, especially if the reaction conditions are not optimal (e.g., presence of oxygen)[1].
-
Unreacted Starting Materials: Residual 4-halo-2-methylphenol and furan-2-boronic acid (or its dehydrated trimer, a boroxine) are frequent passengers.
-
Protodeboronation Product: The furan-2-boronic acid can be cleaved by excess base or water to revert to furan, which will not participate in the coupling[2].
-
Palladium Residues: The palladium catalyst can remain in the crude product, often as colloidal palladium black, which contributes to the dark color.
-
Degradation Products: The furan ring can be sensitive to strongly acidic conditions, and the phenol is prone to air oxidation, forming colored quinone-like structures.
The diagram below illustrates the relationship between reactants and these common impurities.
Caption: Reactant-to-impurity pathway map.
The following table summarizes these impurities and initial strategies for their removal.
| Impurity Type | Typical Molecular Weight (Example) | Key Challenge | Recommended Removal Strategy |
| Biphenol Homocoupling | ~214 g/mol (from 4-chloro-SM) | Similar polarity to the product. | Careful column chromatography with a shallow gradient. |
| 2,2'-Bifuran | 136.14 g/mol | Non-polar, elutes quickly. | Easily separated by silica gel chromatography. |
| 4-Halo-2-methylphenol | 142.58 g/mol (Chloro) | Polar, can co-elute or streak. | Aqueous basic wash (e.g., 1M NaOH) to deprotonate and extract the phenol into the aqueous layer. |
| Furan-2-boronic acid | 111.9 g/mol | Very polar. | Aqueous basic wash. |
| Palladium Residues | N/A | Can cause product degradation. | Filtration through Celite® or treatment with a metal scavenger. |
Question 2: My product turns pink/brown upon standing in air, even after purification. How can I prevent this oxidation?
Answer: Phenolic compounds are notoriously susceptible to air oxidation, and this compound is no exception. The discoloration is due to the formation of highly conjugated, colored quinone-type species. This process can be accelerated by trace metal impurities (like residual palladium or iron), light, and basic conditions[2].
Troubleshooting & Prevention:
-
Inert Atmosphere: Handle and store the final product under an inert atmosphere (Nitrogen or Argon) at all times. After purification, dry the solid under high vacuum and backfill the container with an inert gas before sealing.
-
Light Protection: Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light.
-
Temperature Control: Store the purified compound at low temperatures (e.g., < 4 °C) to slow the rate of oxidation.
-
Chelating Agents: During the aqueous workup, a wash with a dilute solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help remove trace metal ions that catalyze oxidation.
Category 2: Chromatographic Purification
Question 3: My compound streaks badly on silica gel TLC and column chromatography, making separation from a close-running impurity impossible. What causes this and how do I fix it?
Answer: This is the most common chromatographic challenge for this molecule. The streaking (or tailing) is caused by the strong interaction between the acidic phenolic hydroxyl group and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to non-ideal adsorption/desorption kinetics, resulting in broad, streaky bands.
Solutions:
-
Acidify the Mobile Phase: This is the most effective and straightforward solution. Adding a small amount of a volatile acid to your eluent system suppresses the ionization of the phenolic proton and saturates the basic sites on the silica, leading to sharper peaks.
-
Recommended Modifier: Add 0.5-1% acetic acid to your mobile phase (e.g., Hexane/Ethyl Acetate/1% AcOH).
-
Causality: The acetic acid acts as a competitive binder to the silica surface and ensures your compound remains in its neutral, less polar form, improving its elution profile[3].
-
-
Use an Alternative Stationary Phase: If streaking persists or your compound is acid-sensitive, switching the stationary phase is the next logical step.
-
Reversed-Phase Chromatography (C18): This is an excellent alternative. The separation occurs on a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol)[4]. Since the mechanism is based on hydrophobicity rather than polar interactions, streaking due to the phenol group is eliminated.
-
Alumina (Neutral or Basic): For compounds that are sensitive to acid but stable to base, neutral or basic alumina can be a good choice. However, always test on an analytical TLC plate first, as compound-alumina interactions can be unpredictable[5].
-
Experimental Protocol: Optimized Silica Gel Flash Chromatography
-
TLC Analysis: Develop a TLC plate using Hexane/Ethyl Acetate (e.g., 80:20 v/v) as the mobile phase. In a separate chamber, develop an identical plate using 80:20:1 Hexane/Ethyl Acetate/Acetic Acid. Observe the significant reduction in streaking and the change in Rf value.
-
Column Packing: Dry pack the column with silica gel. Flush the column with the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc + 1% AcOH). Never use a mobile phase containing acid to slurry pack, as it can affect the silica's integrity.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For best results, pre-adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). A shallow gradient is crucial for separating closely related impurities like homocoupled products. Collect small fractions.
-
Analysis: Monitor the fractions by TLC. Combine the pure fractions, and remove the solvent under reduced pressure. The residual acetic acid can be removed by co-evaporation with a non-polar solvent like toluene or by dissolving the product in a solvent like ethyl acetate and washing with a saturated sodium bicarbonate solution (use caution if your product is base-sensitive).
Question 4: I'm using reversed-phase HPLC for purification, but all my impurities are eluting very close to the main product peak. How can I improve the separation?
Answer: While reversed-phase chromatography solves the streaking issue, achieving adequate resolution between this compound and its structurally similar impurities (like the biphenol homodimer) requires careful optimization.
Strategies for Improving Resolution:
-
Modify the Organic Solvent: The choice of organic modifier can significantly alter selectivity. If you are using acetonitrile, try methanol, or vice-versa. Methanol is a hydrogen-bond donor and may interact differently with your phenolic compound compared to acetonitrile, leading to changes in elution order and resolution.
-
Adjust the pH of the Aqueous Phase: The retention of your phenolic compound is pH-dependent.
-
Acidic pH (e.g., 0.1% Formic Acid or TFA): At a pH well below the pKa of the phenol (~10), the compound will be in its neutral form and retention will be maximized. This is the standard starting point.
-
Neutral or Slightly Basic pH: Raising the pH towards the pKa will begin to deprotonate the phenol, making it more polar and reducing its retention time. This can sometimes increase the separation from less acidic or non-polar impurities. Use a buffered mobile phase (e.g., ammonium acetate or ammonium formate) to maintain a stable pH.
-
-
Optimize the Gradient: A shallower gradient over a longer run time will give the peaks more time to separate on the column. Focus the shallowest part of the gradient on the region where your product and key impurities elute.
-
Change the Stationary Phase: Not all C18 columns are the same. A column with a different bonding chemistry or end-capping (e.g., a "polar-endcapped" C18) might offer different selectivity for polar aromatic compounds[4].
The following workflow can guide your method development for chromatographic purification.
Caption: Troubleshooting workflow for chromatographic purification.
Category 3: Crystallization and Final Product Handling
Question 5: I am struggling to perform a successful recrystallization. The compound either oils out or crashes out as a fine powder. How do I develop a robust recrystallization protocol?
Answer: Recrystallization is an excellent final purification step to remove minor impurities and obtain a high-purity, crystalline solid. The key is finding a solvent system where the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures[6].
Systematic Protocol for Solvent Screening:
-
Preparation: Place a small amount (~20-30 mg) of your semi-purified material into several small test tubes.
-
Single Solvent Screening: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:
-
Non-polar: Heptane, Cyclohexane
-
Intermediate: Toluene, Dichloromethane, Ethyl Acetate
-
Polar: Isopropanol, Ethanol, Water
-
-
Observation & Heating:
-
If the compound dissolves immediately at room temperature, the solvent is too good. Discard.
-
If the compound is insoluble, heat the tube gently (e.g., in a warm water bath). If it dissolves when hot, this is a promising candidate solvent.
-
If it remains insoluble even when hot, the solvent is too poor. Discard.
-
-
Cooling & Crystallization: For the promising candidates from step 3, allow the hot solution to cool slowly to room temperature, and then in an ice bath. A good solvent will produce well-formed crystals. If the product "oils out," the solvent system is not ideal. If it "crashes out" as a fine powder, the cooling was likely too fast or the solution was too concentrated.
-
Binary Solvent System (Co-solvent): If no single solvent is ideal, a binary system is the next step. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add one or two drops of the good solvent to clarify, then cool slowly.
-
Common Pairs: Toluene/Heptane, Ethyl Acetate/Hexane, Ethanol/Water.
-
A Note on Charcoal: While activated charcoal is often used to remove colored impurities, it should be used with extreme caution for phenolic compounds. Some grades of charcoal contain ferric ions that can complex with the phenol, introducing a new colored impurity and reducing yield[6]. If you must use it, choose a high-purity, acid-washed grade.
References
- BenchChem. (2025). Characterization of impurities in 2-(Furan-2-YL)phenol synthesis.
- BenchChem. (2025).
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
- Reddit. (2023). Purification of strong polar and basic compounds.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- University of Rochester, Department of Chemistry.
- Various Authors.
- Waters Blog. (2025).
Sources
Technical Support Center: Strategies for Overcoming Low Solubility of Furan Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of low aqueous solubility of furan derivatives in experimental assays. Furan derivatives are a vital class of heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities.[1][2][3][4] However, their often hydrophobic nature can lead to precipitation in aqueous assay buffers, confounding results and hindering drug discovery efforts.[5] This resource offers a structured approach to identifying and resolving these solubility issues, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why do many of my furan derivatives exhibit poor solubility in aqueous assay buffers?
A: The low aqueous solubility of many furan derivatives is intrinsic to their chemical structure. Furan itself is a non-polar heterocyclic compound.[5] Substitutions on the furan ring, often designed to enhance biological activity, can increase lipophilicity, leading to poor solubility in water-based media.[6] Strong intermolecular forces, such as hydrogen bonding in the solid state of some derivatives like furan-dicarboxylic acids, can also contribute to low solubility.[7] This is a common challenge in drug discovery, where a significant number of promising new chemical entities are poorly water-soluble.[5][8]
Q2: I've prepared a clear stock solution of my furan derivative in 100% DMSO, but it precipitates when I dilute it into my assay buffer. Why does this happen?
A: This phenomenon, often termed "crashing out," occurs due to a drastic change in solvent polarity.[9] While your furan derivative may be highly soluble in a pure organic solvent like DMSO, its solubility can decrease dramatically when introduced into a predominantly aqueous environment.[9] This is an issue of kinetic solubility, where the compound doesn't have sufficient time to reach a stable, dissolved state in the new solvent mixture.[9] The final concentration of the compound in the assay buffer may have exceeded its thermodynamic solubility limit in that specific medium.
Q3: What is the maximum final concentration of DMSO I should aim for in my cell-based assays?
A: A widely accepted industry standard for the final DMSO concentration in cell-based assays is between 0.5% and 1%.[9] While some cell lines may tolerate higher concentrations, it's crucial to keep it as low as possible. Higher DMSO concentrations can not only increase the risk of compound precipitation but may also induce cellular stress, differentiation, or other off-target effects that can confound your experimental results.[5][10] It is essential to include a vehicle control with the same final DMSO concentration in all experiments to account for any solvent-related effects.[10]
Q4: Can the composition of my assay buffer, such as pH or the presence of proteins, influence the solubility of my furan derivative?
A: Absolutely. The pH of the buffer can significantly impact the solubility of furan derivatives with ionizable functional groups.[7][10] For acidic or basic compounds, adjusting the pH to favor the ionized form can substantially increase aqueous solubility.[7] The presence of proteins, such as serum in cell culture media, can also affect solubility. Some compounds may bind to proteins like albumin, which can help keep them in solution. However, in some cases, interactions with buffer components can lead to precipitation.[9]
In-Depth Troubleshooting Guides
Initial Assessment and Co-Solvent Optimization
The first line of defense against poor solubility is the proper use of a water-miscible organic co-solvent to prepare a concentrated stock solution.
Causality: The inherent physicochemical properties of the furan derivative may limit its solubility even in common organic solvents.
Solutions:
-
Try Alternative Solvents: If DMSO fails, consider other water-miscible organic solvents such as ethanol, methanol, dimethylformamide (DMF), or dimethylacetamide (DMA).[10] The choice of solvent will depend on the specific compound and the tolerance of your assay system.
-
Gentle Heating: Gently warming the stock solution in a 37°C water bath can aid in the dissolution of some compounds.[5]
-
Sonication: Using a low-energy sonicator can help break up compound aggregates and facilitate dissolution.[6]
Causality: The final concentration of the compound exceeds its kinetic or thermodynamic solubility in the aqueous medium.
Solutions:
-
Optimize Final Co-solvent Concentration: Ensure the final concentration of the organic solvent is as low as possible, ideally below 0.5%, to minimize both solvent-induced artifacts and the risk of precipitation.[5]
-
Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of the stock solution in the assay buffer. This gradual change in solvent polarity can sometimes prevent precipitation.[6]
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single solvent.[10] For example, a combination of DMSO and ethanol might be effective.
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
-
Accurately weigh the desired amount of the furan derivative in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO (or another suitable organic solvent) to achieve the target stock concentration (e.g., 10-30 mM).[5]
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.[5]
-
For use in an assay, perform serial dilutions of the stock solution in the assay buffer to reach the final desired concentrations, ensuring the final co-solvent concentration remains below cytotoxic levels (typically <0.5%).[5]
Data Presentation: Co-Solvent Selection for a Model Furan Derivative
| Co-Solvent | Recommended Stock Concentration | Maximum Final Assay Concentration | Key Considerations |
| DMSO | 10-30 mM | < 0.5% (v/v) | Can induce cellular stress or differentiation at higher concentrations.[5] |
| Ethanol | 10-30 mM | < 0.5% (v/v) | Can affect membrane proteins and cellular metabolism.[5] |
| DMF | 10-30 mM | < 0.1% (v/v) | Higher potential for toxicity compared to DMSO and ethanol. |
| DMA | 10-30 mM | < 0.1% (v/v) | Similar toxicity profile to DMF. |
Visualization: Co-Solvent Dilution Workflow
Caption: Workflow for preparing and diluting a furan derivative stock solution.
Advanced Solubilization Strategies
When co-solvents are insufficient or interfere with the assay, more advanced techniques are required.
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[11] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, allowing them to be dispersed in aqueous solutions.[11][12]
Commonly Used Surfactants:
-
Non-ionic: Polysorbate 80 (Tween® 80), Poloxamers (Pluronic®), Cremophor® EL. These are generally preferred due to their lower toxicity and biocompatibility.[11]
-
Ionic: Sodium dodecyl sulfate (SDS). While effective, ionic surfactants are more likely to denature proteins and disrupt cell membranes.[11]
Experimental Protocol: Solubilization with a Surfactant
-
Prepare a stock solution of the furan derivative in an organic solvent as previously described.
-
Prepare a series of assay buffers containing different concentrations of a chosen surfactant (e.g., 0.01% to 1% Tween® 80).
-
Add the compound stock solution to the surfactant-containing buffers and observe for solubility improvement.
-
It is critical to run a vehicle control with the surfactant alone to assess its impact on the assay.
Visualization: Mechanism of Micellar Solubilization
Caption: Encapsulation of a hydrophobic furan derivative within a surfactant micelle.
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug and increasing its apparent water solubility.[13][14][15]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly soluble in water and has a low toxicity profile, making it a popular choice.[13]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also highly soluble and effective at complexation.[13]
Experimental Protocol: Solubilization with a Cyclodextrin
-
Dissolve the cyclodextrin (e.g., HP-β-CD) in the assay buffer to create a stock solution.
-
Add the solid furan derivative to the cyclodextrin solution and stir or sonicate until dissolved.
-
Alternatively, prepare a concentrated stock of the furan derivative in an organic solvent and add it to the cyclodextrin-containing buffer.
-
Always include a cyclodextrin-only control in your assay.
Visualization: Decision Tree for Advanced Solubilization
Caption: Decision-making flowchart for selecting an advanced solubilization method.
Summary and Best Practices
-
Always perform solubility pre-assessment: Before initiating large-scale screening, determine the maximum soluble concentration of your furan derivatives in the final assay buffer.
-
Minimize final co-solvent concentration: Keep the final DMSO or other organic solvent concentration as low as possible (ideally <0.5%) to avoid artifacts.[5]
-
Include proper controls: Always run vehicle controls (buffer with co-solvent, surfactant, or cyclodextrin) to account for any effects of the solubilizing agents on your assay.
-
Document everything: Keep detailed records of the solubilization methods and concentrations used for each compound to ensure reproducibility.
-
Consider the assay type: The choice of solubilization strategy may be constrained by the nature of the assay (e.g., cell-based vs. biochemical, presence of proteins).
By systematically applying these troubleshooting strategies, researchers can overcome the challenges posed by the low solubility of furan derivatives, leading to more accurate and reliable data in their drug discovery and development programs.
References
-
Alwossabi, A. M., Al-Ghani, A. M. S., Alnamer, R., Osman, W., & Abdelrahman, M. (Year not available). Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Creative Biolabs. [Link]
-
(Author not available). (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Institutes of Health. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
(Author not available). (2023). A recent overview of surfactant–drug interactions and their importance. National Institutes of Health. [Link]
-
(Author not available). (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
-
(Author not available). (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores Online. [Link]
-
(Author not available). (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
(Author not available). (2024). Pharmacological activity of furan derivatives. AyurGyan. [Link]
-
(Author not available). (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. [Link]
-
(Author not available). (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
(Author not available). (n.d.). A Review on Biological and Medicinal Significance of Furan. ResearchGate. [Link]
-
(Author not available). (2023). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]
-
(Author not available). (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
(Author not available). (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
-
(Author not available). (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. [Link]
-
(Author not available). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. [Link]
-
(Author not available). (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
(Author not available). (n.d.). Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]
-
(Author not available). (2021). How are cyclodextrins used to form inclusion complexes with drug molecules?. Chemistry Stack Exchange. [Link]
-
Hycult Biotech. (n.d.). Troubleshooting Immunoprecipitation. Hycult Biotech. [Link]
-
(Author not available). (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. National Institutes of Health. [Link]
-
(Author not available). (n.d.). Solubility of FUR and its solid dispersion in different media. ResearchGate. [Link]
-
Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
(Author not available). (n.d.). Pharmaceutical Uses of Cyclodextrins and Derivatives. ResearchGate. [Link]
-
Antibodies.com. (2024). Co-immunoprecipitation (Co-IP) Troubleshooting. Antibodies.com. [Link]
-
(Author not available). (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
(Author not available). (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]
-
(Author not available). (n.d.). Furan: A Promising Scaffold for Biological Activity. The Pharma Innovation Journal. [Link]
-
Putchakayala, S. B. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Xtalks. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
-
(Author not available). (n.d.). Design strategy of the prepared furan-based compounds. ResearchGate. [Link]
-
Agrisera Antibodies. (n.d.). Immunoprecipitation troubleshooting. Agrisera Antibodies. [Link]
-
(Author not available). (n.d.). Compound Management for Quantitative High-Throughput Screening. National Institutes of Health. [Link]
-
(Author not available). (n.d.). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]
-
(Author not available). (2023). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. PubMed. [Link]
-
(Author not available). (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. National Institutes of Health. [Link]
Sources
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
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- 6. researchgate.net [researchgate.net]
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- 11. jocpr.com [jocpr.com]
- 12. asianpharmtech.com [asianpharmtech.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. eijppr.com [eijppr.com]
Technical Support Center: Optimizing Furan-Phenol Coupling Reactions
Welcome to the technical support center for furan-phenol coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming C-C bonds between furan and phenol moieties. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-tested insights to help you troubleshoot and optimize your experiments effectively. The coupling of bio-derived furans with phenols is a cornerstone of sustainable chemistry, offering pathways to novel polymers, functional monomers, and complex pharmaceutical intermediates.[1] However, the inherent reactivity and potential instability of these heterocyclic systems can present unique challenges.
This guide is structured as a dynamic troubleshooting resource. We will address common experimental hurdles in a question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.
Section 1: Foundational Concepts & Common Methodologies
The synthesis of furan-phenol structures is broadly achieved through two primary routes:
-
Diels-Alder/Aromatization Sequence: This classic approach involves a [4+2] cycloaddition between a furan (acting as the diene) and a suitable dienophile, followed by a dehydration/aromatization step to form the phenolic ring. This method is particularly effective for producing highly substituted phenols from bio-based furanic derivatives.[2][3] The reaction is often catalyzed by Lewis acids to accelerate the cycloaddition step.
-
Transition-Metal Catalyzed Cross-Coupling: Modern synthetic methods, such as Suzuki-Miyaura, Stille, and Negishi couplings, provide a powerful and versatile alternative.[4][5][6] These reactions typically involve coupling a furan-organometallic species with a phenol derivative (often activated as a triflate or tosylate) or vice-versa, in the presence of a palladium or nickel catalyst.[7] This route offers excellent control over regioselectivity.
Below is a generalized workflow for approaching an optimization problem in furan-phenol coupling.
Fig. 1: General Experimental Workflow for Optimizing Furan-Phenol Coupling.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the most critical parameters I should investigate first?
A: Low yield is a multifaceted problem that requires systematic investigation. The cause often lies in one of three areas: catalyst inefficiency, suboptimal reaction conditions, or substrate/product degradation.
Causality & Actionable Advice:
-
Catalyst System (The "Engine" of the Reaction):
-
For Diels-Alder/Aromatization: The choice and concentration of the Lewis acid catalyst are paramount. Different Lewis acids can have a significant impact on selectivity and yield. For instance, in the reaction of methylfuran with ethyl propiolate, ZnCl₂ was found to be the most selective catalyst for the desired phenol product compared to other acids like Sc(OTf)₃ or Bi(OTf)₃.[2]
-
For Cross-Coupling: The palladium catalytic cycle is sensitive to the choice of both the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand. The ligand stabilizes the palladium center and modulates its reactivity. Strong σ-donating, bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps, which can be rate-limiting.[6] Inefficient catalysis is a common reason for low yields.[8]
-
-
Reaction Temperature (The Energy Input):
-
Temperature is a double-edged sword. While higher temperatures can increase reaction rates, they can also promote decomposition, especially of the furan ring, or lead to unwanted side reactions.[9][10] For the ZnCl₂-catalyzed synthesis of phenol derivatives from furan, an optimal temperature of 100°C was identified; temperatures above this led to degradation of the desired product.[2]
-
Troubleshooting Step: Run the reaction at a range of temperatures (e.g., 70°C, 100°C, 130°C) and analyze the product distribution at each point to find the optimal balance between conversion rate and product stability.[2]
-
-
Substrate Stoichiometry (The Reactant Ratio):
-
In many cases, using a stoichiometric excess of one reactant can push the equilibrium towards the product. In the synthesis of phenols from furan derivatives and alkynes, using an excess of the alkyne was shown to be beneficial.[2] However, this can make purification more challenging.
-
| Catalyst | Yield of Phenol 1-o,m (%) | Selectivity at 60% Conversion (%) | Key Observation |
| ZnCl₂ | 54 | 56 | Most selective and effective catalyst identified in the study.[2] |
| Sc(OTf)₃ | 43 | 45 | Lower yield and selectivity compared to ZnCl₂.[2] |
| Bi(OTf)₃ | 35 | 39 | Moderate activity, but less selective.[2] |
| ZnI₂ | 19 | - | Low yield, attributed to poor solubility in the reaction medium.[2] |
| Table 1: Effect of different Lewis acid catalysts on the synthesis of a phenol derivative from methylfuran and ethyl propiolate. Data synthesized from literature.[2] |
Q2: I'm observing significant side products, particularly homocoupling of my starting materials. How can I minimize this?
A: Homocoupling is a common side reaction in palladium-catalyzed cross-couplings, where two molecules of the organometallic reagent or two molecules of the halide couple with themselves.[4][8] This consumes starting materials and complicates purification.
Causality & Actionable Advice:
-
Mechanism Insight: Homocoupling often competes with the desired transmetalation and reductive elimination steps in the catalytic cycle. Its rate can be influenced by catalyst concentration, ligand choice, and temperature.
-
Ligand Modification: Employing bulky, electron-rich phosphine ligands (e.g., t-butylphosphines) can favor the reductive elimination of the desired cross-coupled product over undesired pathways. The steric bulk helps prevent the formation of catalyst dimers that can lead to side reactions.[6]
-
Slow Addition Protocol: One of the most effective strategies is to add one of the coupling partners (usually the organometallic one) slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the reagent, which kinetically disfavors the second-order homocoupling reaction relative to the cross-coupling reaction.
-
Check for Oxygen: Trace oxygen can promote the homocoupling of some organometallic reagents, particularly boronic acids in Suzuki couplings. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).
Fig. 2: Simplified Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.[4][6]
Q3: My product is turning dark brown or black during purification. What is causing this degradation and how can I prevent it?
A: Phenolic compounds are notoriously susceptible to oxidation, which often results in the formation of highly colored quinone-type species. Furan rings can also be sensitive to acidic conditions or prolonged exposure to air.[8]
Causality & Actionable Advice:
-
Oxidation by Air: The primary culprit is often atmospheric oxygen, which can oxidize the phenol moiety, especially if trace metal impurities are present to catalyze the process.[8]
-
Solution: Degas all solvents used for workup and chromatography by sparging with argon or nitrogen. If possible, perform the entire purification process (extractions, column chromatography) under a positive pressure of an inert gas.
-
-
Silica Gel Acidity: Standard silica gel is slightly acidic, which can be sufficient to degrade acid-sensitive furan derivatives.
-
Solution: Neutralize your silica gel before use by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), then evaporate the solvent. Alternatively, use pre-treated neutral silica or alumina for chromatography.
-
-
Light and Heat Sensitivity: Exposure to UV light and heat can accelerate decomposition.
-
Solution: Protect your sample from light by wrapping flasks and vials in aluminum foil. Use a refrigerated column for chromatography if your compound is particularly unstable. Store the final, purified product under an inert atmosphere in a freezer, protected from light.[8]
-
Section 3: Experimental Protocols
This section provides a self-validating, step-by-step protocol for a key experimental procedure.
Protocol 1: General Procedure for Optimizing Reaction Temperature
This protocol is designed to identify the optimal temperature for your furan-phenol coupling, balancing reaction rate against product stability.
Materials:
-
Reactants (Furan derivative, Phenol derivative/coupling partner)
-
Catalyst and Ligand (if applicable)
-
Anhydrous, degassed solvent
-
Reaction vessels (e.g., 3 x microwave vials or small Schlenk flasks)
-
Heating plate with separate temperature probes and stirrers for each vessel
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Analytical standards of starting materials
Procedure:
-
Setup: In a glovebox or under a positive pressure of argon, charge three identical reaction vessels with the furan derivative (1.0 eq), the phenol coupling partner (e.g., 1.2 eq), the catalyst (e.g., 2 mol %), and any ligand or base required by the specific reaction type.
-
Solvent Addition: Add the same volume of anhydrous, degassed solvent to each vessel to achieve the desired concentration.
-
Heating: Seal the vessels and place them in pre-heated blocks at three different temperatures. A good starting range is T₁ = 80°C, T₂ = 100°C, and T₃ = 120°C.
-
Time-Point Sampling: At set time intervals (e.g., 1h, 3h, 6h, 24h), carefully and quickly take a small aliquot (~10-20 µL) from each reaction mixture. Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.
-
Analysis: Analyze each quenched aliquot by LC-MS or GC-MS. Monitor the consumption of starting materials, the formation of the desired product, and the appearance of any major by-products or degradation peaks.
-
Data Interpretation: Plot the concentration of the product versus time for each temperature.
-
The optimal temperature will show a rapid formation of the product followed by a stable plateau.
-
A temperature that is too high may show rapid initial product formation but will be followed by a decrease in product concentration over time, indicating degradation.[2]
-
A temperature that is too low will show very slow product formation.
-
-
Validation: Once an optimal temperature is identified, run a larger-scale reaction at that temperature to confirm the yield and purity.
This systematic approach provides a clear, data-driven rationale for selecting the final reaction temperature, ensuring both efficiency and the integrity of your target molecule.
References
-
Decostanzi, M., Auvergne, R., Boutevin, B., & Caillol, S. (2019). Biobased phenol and furan derivative coupling for the synthesis of functional monomers. Green Chemistry, 21(4), 724-747. [Link]
-
Lévénez, M., et al. (2023). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. RSC Advances, 13(44), 31057-31066. [Link]
-
ResearchGate. (n.d.). Biobased phenol and furan derivative coupling for the synthesis of functional monomers. Request PDF. [Link]
-
Kuwajima, I., et al. (2026). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters. [Link]
-
Jin, F-Z., et al. (2026). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. [Link]
-
Sajjad, H., et al. (2023). Phenol–Furfural Resin/Graphite/Ag-Based Electrically Conductive Adhesive Composites from Waste Bagasse with Enhanced Thermo-Electric Properties. National Institutes of Health. [Link]
- Patwardhan, A. V., et al. (2015). A process for synthesis of furan derivative using an acid catalyst and preparation thereof.
-
Neves, L. F., et al. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Download Scientific Diagram. [Link]
-
Lévénez, M., et al. (2023). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. RSC Publishing. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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Bobrowski, A., & Grabowska, B. (2012). The impact of temperature on furan resin and binders structure. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]
-
ResearchGate. (n.d.). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. Request PDF. [Link]
-
SciSpace. (n.d.). The impact of temperature on furan resin and binder structure. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Li, F., et al. (2024). Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines. ResearchGate. [Link]
-
Shields, J. D., et al. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]
-
Singh, R. K., et al. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. [Link]
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Technical Support Center: Mass Spectrometry of Phenolic Compounds
Welcome to the technical support center for the mass spectrometric analysis of phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these ubiquitous and often challenging molecules. Here, we address common artifacts and issues encountered during LC-MS experiments in a practical, question-and-answer format, grounded in scientific principles to ensure robust and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Ion Suppression & Matrix Effects
Question 1: My analyte signal is significantly lower when I inject my sample compared to the pure standard. What is causing this and how can I fix it?
Answer:
This phenomenon is likely due to ion suppression , a common type of matrix effect where co-eluting compounds from your sample matrix interfere with the ionization of your target analyte in the mass spectrometer's source.[1][2][3] This competition for ionization leads to a decreased signal for your compound of interest, compromising the accuracy and sensitivity of your analysis.[4][5]
Causality Explained: In Electrospray Ionization (ESI), a finite number of charges are available on the surface of the spray droplets. When a high concentration of matrix components co-elutes with your analyte, they can outcompete your analyte for these charges, leading to reduced ionization efficiency and a suppressed signal.[5] Factors like the high concentration, basicity, and mass of interfering compounds can exacerbate this effect.[2]
Troubleshooting Protocol:
-
Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate the interfering matrix components from your analyte.
-
Action: Modify your gradient to increase the resolution between your analyte and the suppression zone. A slower gradient or the use of a different stationary phase can be effective.[6][7]
-
Rationale: By ensuring your analyte elutes in a "cleaner" region of the chromatogram, you minimize the competition for ionization.
-
-
Optimize Sample Preparation: A thorough sample cleanup is crucial for removing interfering matrix components before LC-MS analysis.
-
Dilute the Sample: A simple yet often effective strategy is to dilute your sample.
-
Action: Perform a dilution series of your sample extract and analyze them.
-
Rationale: Dilution reduces the concentration of both the analyte and the interfering matrix components. While the analyte signal will decrease, the matrix effect may decrease more significantly, leading to a net improvement in signal-to-noise and more accurate quantification when corrected for the dilution factor.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[4][9]
-
Action: Add a known concentration of a SIL-IS of your analyte to your samples before sample preparation.
-
Rationale: The SIL-IS has nearly identical physicochemical properties to the analyte and will experience the same degree of ion suppression. By using the ratio of the analyte signal to the IS signal for quantification, the variability introduced by matrix effects can be normalized, leading to more accurate results.[4]
-
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for ion suppression.
Category 2: Adduct Formation
Question 2: I am observing unexpected ions in my mass spectra, such as [M+Na]+, [M+K]+, or other adducts, which complicates data interpretation. How can I control this?
Answer:
The formation of adduct ions is a common phenomenon in ESI-MS, where the analyte molecule associates with cations or anions present in the mobile phase or sample.[10][11] While protonated ([M+H]+) or deprotonated ([M-H]-) ions are often desired, the presence of various adducts can split the analyte signal across multiple species, reducing sensitivity for the ion of interest and complicating spectral interpretation.
Causality Explained: Phenolic compounds, with their multiple hydroxyl groups, can readily chelate with metal ions like sodium (Na+) and potassium (K+).[12][13] These ions are ubiquitous in laboratory glassware, solvents, and reagents. Adduct formation is also influenced by the mobile phase composition and additives.[10] For instance, using ammonium salts can lead to the formation of [M+NH4]+ adducts.
Troubleshooting Protocol:
-
Use High-Purity Solvents and Reagents: Minimize the sources of alkali metal contamination.
-
Action: Use LC-MS grade solvents and freshly prepared mobile phases. Use high-purity additives like formic acid or ammonium acetate.
-
Rationale: This reduces the background levels of Na+ and K+, thereby decreasing the probability of adduct formation.
-
-
Optimize Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly influence the desired ionization pathway.
-
Action: For positive ion mode, adding a small amount of a proton source like formic acid (0.1%) can promote the formation of [M+H]+ ions over metal adducts. For negative ion mode, a weak base like ammonium acetate can facilitate the formation of [M-H]- ions.
-
Rationale: By providing a readily available source of protons or a proton sink, you can drive the ionization process towards the formation of the desired pseudomolecular ion.
-
-
Control the Source Conditions: In-source parameters can be adjusted to favor the desired ion.
-
Action: Increase the fragmentor voltage or in-source collision-induced dissociation (CID) energy.[14]
-
Rationale: Higher in-source energy can cause the dissociation of weaker, non-covalent adducts, promoting the formation of the more stable protonated or deprotonated molecule. However, be cautious as excessive energy can lead to unwanted fragmentation of the analyte itself.
-
Common Adducts Table:
| Adduct Ion | Mass Shift (Da) | Common Source | Mitigation Strategy |
| [M+Na]+ | +22.9892 | Glassware, solvents, reagents | Use high-purity solvents, acidify mobile phase |
| [M+K]+ | +38.9631 | Glassware, solvents, reagents | Use high-purity solvents, acidify mobile phase |
| [M+NH4]+ | +18.0338 | Ammonium-based buffers | Use alternative buffers or lower concentration |
| [M+CH3CN+H]+ | +42.0338 | Acetonitrile mobile phase | Increase in-source energy, use methanol instead |
| [M+HCOO]- | +44.9982 | Formic acid in negative mode | Use alternative modifier like ammonium acetate |
Category 3: In-Source Fragmentation & Analyte Degradation
Question 3: I am seeing fragment ions in my full scan (MS1) spectra, even without performing MS/MS. Is my compound degrading, and how can I prevent this?
Answer:
The appearance of fragment ions in the MS1 scan is typically due to in-source fragmentation or the degradation of labile phenolic compounds .[14] This can lead to an underestimation of the intact analyte and complicate identification and quantification.
Causality Explained:
-
In-Source Fragmentation: This occurs when the analyte ion gains excess energy within the ion source and fragments before reaching the mass analyzer.[14] This is often controlled by parameters like the fragmentor or capillary exit voltage. While sometimes used intentionally for structural information, unintentional fragmentation can be problematic.
-
Analyte Degradation: Phenolic compounds, particularly glycosides and other conjugated forms, can be susceptible to degradation due to factors like pH, temperature, and exposure to light during sample preparation and analysis.[8] For example, acidic conditions can cause the hydrolysis of glycosidic bonds.
Troubleshooting Protocol:
-
Optimize In-Source CID Energy: Reduce the energy in the ion source to minimize unwanted fragmentation.
-
Action: Systematically decrease the fragmentor voltage, capillary exit voltage, or skimmer voltage and observe the effect on the relative abundance of the precursor and fragment ions.
-
Rationale: Lowering the energy imparted to the ions as they travel from the atmospheric pressure region to the high vacuum of the mass analyzer will reduce the likelihood of fragmentation.[14]
-
-
Control Sample Preparation Conditions: Protect your analytes from degradation during extraction and handling.
-
Action: Minimize sample exposure to high temperatures and light.[8] If your analytes are acid-labile, consider using a neutral or slightly basic extraction solvent. The pH of the extraction solvent is a critical factor.[8]
-
Rationale: Maintaining mild conditions during sample preparation preserves the integrity of the phenolic compounds.
-
-
Adjust Mobile Phase pH: The pH of the mobile phase can influence the stability of certain phenolic compounds.
-
Action: If you suspect acid-catalyzed degradation (e.g., loss of a sugar moiety from a flavonoid glycoside), try using a mobile phase with a higher pH, such as one buffered with ammonium formate.
-
Rationale: By moving the pH away from a point of instability for your analyte, you can prevent on-column or in-source degradation.
-
Experimental Workflow for Optimizing In-Source Fragmentation:
Caption: Workflow for optimizing in-source fragmentation.
References
- Faccin, H., et al. (2016). Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry.
- Wahyuni, S. T., et al. (2021). Liquid chromatography mass spectrometry (LC-MS) of phenol degradation using plasma electrolysis method. AIP Conference Proceedings, 2346(1), 020015.
- Kumar, R., et al. (2018). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of the Indian Chemical Society, 95(11), 1361-1368.
- Dova, E. (2018). Chemical characterization of phenols and taste-active substances in wine using liquid chromatography - mass spectrometry. Diva-portal.org.
- BenchChem. (2025). How to minimize matrix effects in phenol analysis with internal standards. BenchChem.
- Rocío-Bautista, P., & González-García, E. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 26(21), 6543.
- Li, H., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Foods, 10(9), 2092.
- Sinosaki, N., et al. (2020). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society, 31, 120-128.
- Jágr, M., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Metabolites, 13(9), 963.
- Cacciola, F., et al. (2017). Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils.
- Faccin, H., et al. (2016). Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography−electrospray tandem mass spectrometry. Request PDF.
- Oueslati, S., et al. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities. Molecules, 26(14), 4293.
- Vallverdú-Queralt, A., et al. (2014). Polyphenol adduct ions based on electrospray mass spectrometry. Tobacco Science and Technology.
- Valentão, P., et al. (2002). Characterization of phenolic compounds in Helichrysum melaleucum by high-performance liquid chromatography with on-line ultraviolet and mass spectrometry detection. Request PDF.
- Che-Othman, M. H., et al. (2019). Targeted analysis of phenolic compounds by LC-MS. Protocols.io.
- Ghasemzadeh, A., et al. (2016). Simultaneous Extraction Optimization and Analysis of Flavonoids from the Flowers of Tabernaemontana heyneana by High Performance Liquid Chromatography Coupled to Diode Array Detector and Electron Spray Ionization/Mass Spectrometry. PLoS ONE, 11(9), e0162229.
- Cuyckens, F., et al. (2009). In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 44(11), 1591-1601.
- Restek. (n.d.). Troubleshooting Guide. Restek.
- Wahyuni, S. T., et al. (2021). Liquid Chromatography Mass Spectrometry (LC-MS) of Phenol Degradation using Plasma Electrolysis Method. Request PDF.
- de Souza, M. C., et al. (2021). The First Optimization Process from Cultivation to Flavonoid-Rich Extract from Moringa oleifera Lam. Leaves in Brazil. Molecules, 26(23), 7173.
- Kumar, R., et al. (2018). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using HR-LC-ESI-MS/MS. Request PDF.
- Schock, T. B., et al. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts, 19(2), 217-227.
- Pan, L., & Yu, Z. (2007). Ion Suppression: A Major Concern in Mass Spectrometry.
- G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
- GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.
- Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia.
- Kertész, V., & Van Berkel, G. J. (2013). Studying the reducing potencies of antioxidants with the electrochemistry inherently present in electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 48(11), 1187-1195.
- Kruve, A. (2016). Adduct Formation in ESI/MS by Mobile Phase Additives. Request PDF.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL.
- Li, H., et al. (2021). MS/MS spectra and fragmentation patterns of selected phenolic compounds.
- Sarikurkcu, C., & Uren, M. C. (2021). LC-ESI-tandem MS and in silico ADMET analysis of polyphenols from. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.
- Shi, G., et al. (2021). UPLC-ESI-MS/MS Analysis and Evaluation of Antioxidant Activity of Total Flavonoid Extract from Paeonia lactiflora Seed Peel and Optimization by Response Surface Methodology (RSM).
- Wang, Y., et al. (2022). HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. Food Science and Technology, 42.
- PTF@UofA. (2023). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
- Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent.
- Petropoulos, S. A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7687.
- Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 6(6).
- Reed, J. D., et al. (2005). MALDI-TOF mass spectrometry of oligomeric food polyphenols. Phytochemistry, 66(18), 2248-2263.
- Gass, D. T., et al. (2022).
- Gass, D. T., et al. (2022).
- de Mejía, E. G., et al. (2009). Phenolic Antioxidants Identified by ESI-MS from Yerba Maté (Ilex paraguariensis) and Green Tea (Camelia sinensis) Extracts. Molecules, 14(4), 1343-1358.
- Gass, D. T., et al. (2022).
- Tondi, G., et al. (2021). Identification of Phenolic Compounds from K. ivorensis by Selected Chromatographic and Spectrometric Techniques.
- Sari, D. P., et al. (2022). HPLC-electrospray ionization (ESI)-MS/MS profiles of phenols detected.
- Geissler, R., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth. Semantic Scholar.
- Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
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Technical Support Center: Navigating Cell Toxicity with 4-(Furan-2-YL)-2-methylphenol
Welcome to the technical support center for 4-(Furan-2-YL)-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for managing potential cell toxicity issues during experimentation. Given the limited direct literature on this specific compound, this resource synthesizes data from structurally related furan and phenol derivatives to offer a robust framework for your investigations.
PART 1: Core Directive - Understanding the Challenges
Working with any novel compound requires a proactive approach to potential bioactivity, including cytotoxicity. This compound combines a furan moiety, known for potential metabolic activation to reactive species, with a methylphenol (cresol) structure, which can exhibit membrane-disrupting and cytotoxic effects. This dual nature necessitates careful experimental design and a structured approach to troubleshooting unexpected cell health issues.
This guide is structured to first address immediate safety and handling concerns, then delve into common experimental problems with their underlying causes and solutions, and finally, provide detailed protocols for investigating suspected cytotoxicity.
PART 2: Scientific Integrity & Logic - A Framework for Troubleshooting
Our approach is grounded in predicting potential issues based on chemical structure and providing methods to test these hypotheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound?
A1: Based on the safety data for related methylphenol and cresol compounds, this compound should be handled with care. Related compounds are classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[1] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3]
Q2: I'm observing unexpected, widespread cell death even at low concentrations of my compound. What could be the cause?
A2: This could be due to several factors:
-
Acute Cytotoxicity: The compound may have a very steep dose-response curve.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.
-
Compound Instability: The compound may be degrading in your cell culture medium into a more toxic substance.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of concentrations to determine the EC50/IC50.
-
Solvent Control: Ensure you have a vehicle control (medium + solvent) to rule out solvent toxicity.
-
Stability Check: Analyze the compound in your medium over time using techniques like HPLC to check for degradation.
Q3: My results are inconsistent between experiments. What should I check?
A3: Inconsistent results often stem from variability in experimental conditions. Key areas to check include:
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Compound Preparation: Prepare fresh stock solutions of the compound for each experiment.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells and plates.
Troubleshooting Guide: Specific Issues
Issue 1: Rapid Loss of Cell Adhesion
-
Potential Cause: The phenolic component of the molecule could be disrupting cell membranes, leading to a loss of focal adhesions and subsequent anoikis (a form of programmed cell death).
-
Troubleshooting Workflow:
-
Microscopy: Observe cell morphology changes over a time course after treatment. Look for cell rounding and detachment.
-
Membrane Integrity Assay: Use a lactate dehydrogenase (LDH) assay to measure membrane damage. A significant increase in LDH release indicates compromised cell membranes.
-
Focal Adhesion Staining: Stain for proteins involved in focal adhesions, such as vinculin or paxillin, to visualize any disruptions.
-
Issue 2: Evidence of Oxidative Stress
-
Potential Cause: The furan ring can be metabolized by cytochrome P450 enzymes to form reactive intermediates that generate reactive oxygen species (ROS), leading to oxidative stress.[4][5]
-
Troubleshooting Workflow:
-
ROS Detection: Use a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular ROS levels.
-
Antioxidant Rescue: Co-treat cells with an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the observed toxicity.
-
Glutathione Assay: Measure the ratio of reduced to oxidized glutathione (GSH/GSSG) as an indicator of oxidative stress.
-
Issue 3: Signs of Apoptosis
-
Potential Cause: DNA damage induced by the compound or sustained oxidative stress can trigger the intrinsic apoptotic pathway. Furan itself has been shown to induce apoptosis.[5]
-
Troubleshooting Workflow:
-
Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Annexin V/PI Staining: Use flow cytometry to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells.
-
DNA Fragmentation Assay: Use a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA breaks characteristic of apoptosis.
-
PART 3: Visualization & Formatting
Experimental Protocols
Protocol 1: Assessing Cell Viability using a Resazurin-based Assay
This protocol provides a quantitative measure of metabolically active cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (and vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired time point (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Read the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm, with a reference wavelength of 600 nm) using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe CM-H2DCFDA.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1 for the desired time. Include a positive control (e.g., H2O2).
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 5 µM CM-H2DCFDA in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence (Ex/Em ~495/525 nm) using a plate reader.
-
Data Analysis: Normalize the fluorescence of treated cells to that of the vehicle control.
Data Presentation
Table 1: Example Data for Troubleshooting Cell Viability
| Concentration (µM) | Mean Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 95.4 | 4.8 |
| 5 | 82.1 | 6.1 |
| 10 | 51.3 | 5.5 |
| 25 | 20.7 | 3.9 |
| 50 | 5.2 | 2.1 |
Mandatory Visualization
Caption: Troubleshooting workflow for investigating cytotoxicity.
Caption: Potential mechanism of furan-induced apoptosis.
References
-
(E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol - PMC - NIH . Available at: [Link]
-
Safety data sheet - CPAChem . Available at: [Link]
-
4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | C22H22N2O3 | CID 11646235 - PubChem . Available at: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific . Available at: [Link]
-
Furan Acute Exposure Guideline Levels - NCBI - NIH . Available at: [Link]
-
2-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]phenol - PubChem . Available at: [Link]
-
Biological and Mechanistic Activities of Xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol Isolated From Iostephane Heterophylla - PubMed . Available at: [Link]
-
Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro - PubMed . Available at: [Link]
-
Investigating the Coordination Behavior of (E)-2-(((furan-2-ylmethyl) imino) methyl)phenol with Mercury(II) Ion: Synthesis, Characterization, and Biological Evaluation - Journal of Xi'an Shiyou University . Available at: [Link]
-
This compound, 96% Purity, C11H10O2, 1 gram - CP Lab Safety . Available at: [Link]
-
4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem . Available at: [Link]
-
The cytotoxicity of methyl protoneodioscin (NSC-698791) against human cancer cell lines in vitro - PubMed . Available at: [Link]
-
Risk assessment of in vitro cytotoxicity, antioxidant and antimicrobial activities of Mentha piperita L. essential oil - PubMed . Available at: [Link]
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Technical Support Center: Improving the Regioselectivity of Furan Arylation
Welcome to the technical support center for the regioselective arylation of furan derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-H functionalization on this important heterocyclic scaffold. Here, we address common challenges encountered in the lab, offering field-proven insights and evidence-based protocols to enhance the precision and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the regioselective arylation of furans.
Q1: Why is achieving regioselectivity in furan arylation challenging?
Furan possesses multiple C-H bonds with differing reactivities, primarily at the C2 and C5 positions (α-positions) and the C3 and C4 positions (β-positions). The α-positions are generally more electron-rich and sterically accessible, making them kinetically favored for electrophilic attack and many transition metal-catalyzed reactions.[1][2] However, achieving selective arylation at a specific position, especially the less reactive β-positions, requires careful control over reaction parameters. The subtle interplay of electronic and steric effects of both the furan substrate and the arylating agent, along with the choice of catalyst, ligand, base, and solvent, all contribute to the regiochemical outcome.
Q2: What is the general mechanism for palladium-catalyzed direct C-H arylation of furan?
While several mechanisms can be operative, a commonly accepted pathway for palladium-catalyzed direct C-H arylation is the Concerted Metalation-Deprotonation (CMD) mechanism. This pathway is often favored in direct C-H functionalization of electron-rich heterocycles.[3] The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.
-
C-H Activation/Coordination: The furan substrate coordinates to the Pd(II) center.
-
Concerted Metalation-Deprotonation (CMD): A base assists in the cleavage of a C-H bond on the furan ring, forming a palladacycle intermediate. This step is often rate-determining and crucial for regioselectivity.
-
Reductive Elimination: The aryl and furyl groups on the palladium center couple and reductively eliminate to form the arylated furan product and regenerate the Pd(0) catalyst.
Alternative mechanisms, such as a Heck-type pathway, may also be at play under certain conditions, particularly with specific ligands or substrates.[4][5][6]
Caption: Simplified Catalytic Cycle for Furan Arylation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the regioselective arylation of furan.
Issue 1: Poor C2 vs. C5 Selectivity in 2-Substituted Furans
When arylating a 2-substituted furan, the reaction can occur at the C5 position or potentially at the C3 position. Achieving high C5 selectivity is often the goal.
| Potential Cause | Troubleshooting Strategy & Rationale |
| Steric Hindrance | Strategy: Employ a less sterically demanding aryl halide or a smaller phosphine ligand. Rationale: The C5 position is sterically less encumbered than the C3 position. Reducing steric bulk on either the coupling partner or the catalyst can further favor arylation at the C5 site. |
| Inappropriate Catalyst System | Strategy: For high C5 selectivity, a ligandless Pd(OAc)₂ system can be effective.[7] Alternatively, palladium complexes with specific phosphine ligands, such as the tetraphosphine Tedicyp, have shown excellent selectivity for 5-arylation of 2-substituted furans.[4] Rationale: The ligand environment around the palladium center dictates its steric and electronic properties, directly influencing which C-H bond is activated. Ligandless systems or specific polydentate ligands can enhance selectivity for the most accessible C-H bond. |
| Suboptimal Base/Solvent | Strategy: Screen different bases and solvents. For example, sodium acetate (AcONa) in a polar aprotic solvent like DMAc at elevated temperatures has been shown to give high yields and selectivity for 5-arylation.[4] Rationale: The base is involved in the C-H activation step, and its strength and solubility can affect the reaction rate and selectivity. The solvent influences the solubility of the catalyst and reagents and can also play a role in stabilizing intermediates. |
Issue 2: Undesired C3-Arylation Instead of C2/C5
Achieving arylation at the generally less reactive C3 position is a significant challenge and often requires specific strategies. Conversely, preventing undesired C3 arylation is also a common goal.
| Potential Cause | Troubleshooting Strategy & Rationale |
| Lack of Directing Group | Strategy: Introduce a directing group at the C2 or C3 position of the furan. For instance, a secondary carboxamide at C2 can direct arylation to the C3 position when using a base like cesium carbonate in a non-polar solvent like xylene.[8] A hydroxymethyl group at C3 has been shown to be a powerful directing group for C2-arylation.[9] Rationale: Directing groups coordinate to the palladium catalyst, bringing it into close proximity to a specific C-H bond and overriding the inherent reactivity of the furan ring. |
| Incorrect Ligand Choice | Strategy: The choice of ligand is critical for controlling regioselectivity. While many ligands favor α-arylation, specific bulky or electron-deficient ligands can promote β-arylation.[6] Rationale: Ligands modulate the steric and electronic environment of the palladium center, which can alter the regioselectivity of the C-H activation step. |
| Inappropriate Reaction Conditions for C3-Selectivity | Strategy: For C3-arylation of 2-carboxamide furans, switching from potassium acetate to cesium carbonate as the base and from a polar to a non-polar solvent can dramatically switch the selectivity from C5 to C3.[8] Rationale: The nature of the base and the polarity of the solvent can influence the conformation of the substrate-catalyst complex and the transition state of the C-H activation step, thereby dictating the regiochemical outcome. |
Issue 3: Low or No Yield of Arylated Product
Low yields can stem from a variety of factors, from catalyst deactivation to unfavorable reaction kinetics.
| Potential Cause | Troubleshooting Strategy & Rationale |
| Catalyst Inactivity or Decomposition | Strategy: Ensure the use of a high-purity palladium precursor and anhydrous, deoxygenated solvents. Consider using a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands that can stabilize the active Pd(0) species.[10] Low catalyst loadings can be achieved with highly efficient ligands like Tedicyp.[4] Rationale: The active Pd(0) catalyst can be sensitive to air and moisture. Catalyst decomposition or the formation of inactive palladium black can halt the catalytic cycle. |
| Poorly Reactive Aryl Halide | Strategy: Aryl bromides and iodides are generally more reactive than aryl chlorides.[10] Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step.[11][12] Rationale: The oxidative addition of the aryl halide to the Pd(0) center is a critical step in the catalytic cycle. The C-X bond strength (I < Br < Cl) and the electronic nature of the aryl halide influence the rate of this step. |
| Unfavorable Reaction Temperature | Strategy: Optimize the reaction temperature. Many direct arylation reactions require elevated temperatures (e.g., 110-150 °C) to overcome the activation energy of the C-H bond cleavage step.[4][11] Rationale: C-H activation is often the rate-limiting step and is typically associated with a high activation barrier. |
| Incorrect Base | Strategy: The choice of base is crucial. Common bases include carboxylates (KOAc, AcONa), carbonates (K₂CO₃, Cs₂CO₃), and phosphates (K₃PO₄). The optimal base depends on the specific substrates and catalyst system. Rationale: The base plays a key role in the C-H activation step. Its strength, solubility, and coordinating ability can significantly impact the reaction's efficiency. |
Experimental Protocols
Protocol 1: Highly Regioselective 5-Arylation of 2-n-Butylfuran
This protocol is adapted from the work of Roger et al. and is effective for the selective 5-arylation of 2-substituted furans using a tetraphosphine ligand with low catalyst loading.[4]
Materials:
-
[PdCl(η³-C₃H₅)]₂ (Palladium allyl chloride dimer)
-
cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane (Tedicyp)
-
Aryl bromide
-
2-n-Butylfuran
-
Sodium acetate (AcONa)
-
Dimethylacetamide (DMAc), anhydrous
Procedure:
-
In a glovebox, to a Schlenk tube, add [PdCl(η³-C₃H₅)]₂ (0.0005 mmol, 0.05 mol%) and Tedicyp (0.001 mmol, 0.1 mol%).
-
Add DMAc (2 mL) and stir for 5 minutes to form the catalyst.
-
Add the aryl bromide (1 mmol), 2-n-butylfuran (2 mmol), and sodium acetate (2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 150 °C for 20 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Expected Outcome: High yield of the 5-arylated 2-n-butylfuran with excellent regioselectivity.
Caption: Workflow for 5-Arylation of 2-n-Butylfuran.
Protocol 2: Solvent-Controlled Regioselective Arylation of Ethyl 3-Furoate
This protocol, based on the findings of Gauthier Jr. et al., demonstrates how solvent choice can direct the arylation of a 3-substituted furan to either the C2 or C5 position.[11]
Materials:
-
For C2-Arylation: Pd(PPh₃)₄, potassium acetate (KOAc), toluene (anhydrous).
-
For C5-Arylation: Pd/C (10 wt. %), potassium acetate (KOAc), N-Methyl-2-pyrrolidone (NMP, anhydrous).
-
Ethyl 3-furoate
-
Aryl bromide (preferably with electron-withdrawing groups)
Procedure for C2-Arylation (Method A):
-
To a reaction vessel, add ethyl 3-furoate (1 mmol), the aryl bromide (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and KOAc (1.5 mmol).
-
Add anhydrous toluene (5 mL).
-
Heat the mixture at 110 °C under an inert atmosphere until the reaction is complete (monitor by TLC or GC-MS).
-
Cool to room temperature, filter through a pad of celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify by silica gel chromatography.
Procedure for C5-Arylation (Method B):
-
To a reaction vessel, add ethyl 3-furoate (1 mmol), the aryl bromide (1.2 mmol), Pd/C (10 wt. %, 0.05 mmol Pd), and KOAc (1.5 mmol).
-
Add anhydrous NMP (5 mL).
-
Heat the mixture at 110 °C under an inert atmosphere until the reaction is complete.
-
Cool to room temperature, filter through a pad of celite, and rinse with ethyl acetate.
-
Perform an aqueous workup to remove the NMP.
-
Dry the organic layer and concentrate. Purify by silica gel chromatography.
Rationale for Selectivity:
The regioselectivity is highly dependent on the solvent polarity. The less polar solvent, toluene, in combination with a phosphine-ligated palladium catalyst, favors arylation at the C2 position. In contrast, the highly polar solvent NMP, with a "ligandless" palladium source, favors the C5 position.[11] This suggests different reaction mechanisms or transition states are favored in different solvent environments.
References
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Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
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Roger, J., et al. (2008). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics, 27(15), 3873–3877. [Link]
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Doucet, H., & Roger, J. (2009). Low catalyst loading ligand-free palladium-catalyzed direct arylation of furans: an economically and environmentally attractive access to 5-arylfurans. Green Chemistry, 11(12), 1991-1995. [Link]
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Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. [Link]
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Li, B., & Dixneuf, P. H. (2013). sp2 C–H Bond Activation in Water and Catalytic Cross-Coupling Reactions. Chemical Society Reviews, 42(13), 5744-5767. [Link]
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Fall, Y., et al. (2011). Phosphine-Free Palladium Catalytic System for the Selective Direct Arylation of Furans or Thiophenes bearing Alkenes and Inhibition of Heck-Type Reaction. Chemistry Letters, 40(10), 1137-1139. [Link]
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Rossi, R., et al. (2014). Recent Advances in the Synthesis of Functionalized Furans. European Journal of Organic Chemistry, 2014(26), 5609-5642. [Link]
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Gauthier, Jr., D. R., et al. (2003). Regioselective Palladium-Catalyzed Arylation of 3-Carboalkoxy Furan and Thiophene. Organic Letters, 5(3), 301–304. [Link]
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Punniyamurthy, T., & Velusamy, S. (2023). Editorial for the Special Topic on C–H Bond Functionalization of Heterocycles. Synthesis, 55(20), 3201-3203. [Link]
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Chen, D. Y.-K., & Youn, S. W. (2012). C–H Activation: A Complementary Tool in the Total Synthesis of Natural Products. Chemistry–An Asian Journal, 7(9), 1958-1978. [Link]
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Wu, Y., et al. (2020). Recent Advances on the Regioselective Functionalization of 2(5H)-Furanones. Advanced Synthesis & Catalysis, 362(11), 2168-2187. [Link]
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McClure, M. S., et al. (2001). Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. Organic Letters, 3(11), 1677–1680. [Link]
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Stuart, D. R., et al. (2012). Room temperature C-H arylation of benzofurans by aryl iodides. Chemical Science, 3(4), 1213-1217. [Link]
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McClure, M. S., et al. (2001). Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. Organic Letters, 3(11), 1677–1680. [Link]
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Nadres, E. T., Lazareva, A., & Daugulis, O. (2011). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. The Journal of Organic Chemistry, 76(12), 4720–4733. [Link]
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Detková, K. R., et al. (2025). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. The Journal of Organic Chemistry. [Link]
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Hatanaka, Y., & Hiyama, T. (2009). C-H and C-Si Functionalizations of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions. Kobe University Repository. [Link]
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Detková, K. R., et al. (2025). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. The Journal of Organic Chemistry. [Link]
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Le-Houx, A., et al. (2013). ChemInform Abstract: Palladium-Based Catalytic System for the Direct C3-Arylation of Furan-2-carboxamides and Thiophene-2-carboxamides. ChemInform, 44(27)*. [Link]
-
Roger, J., et al. (2008). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics, 27(15), 3873–3877. [Link]
-
Sowiński, P., et al. (2019). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Catalysts, 9(11), 939. [Link]
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Nadres, E. T., Lazareva, A., & Daugulis, O. (2011). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. The Journal of Organic Chemistry, 76(12), 4720–4733. [Link]
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Hatanaka, Y., & Hiyama, T. (2009). C-H and C-Si Functionalizations of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions. Chemistry Letters, 38(7), 682-683. [Link]
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Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 45(35), 13686-13707. [Link]
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Vantourout, J. C., et al. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 7(9), 6064–6071. [Link]
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Wu, T.-H., et al. (2020). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 85(11), 7174–7186. [Link]
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Dong, J., et al. (2016). β‐Selective C−H Arylation of Electron‐Deficient Thiophenes, Pyrroles, and Furans. Angewandte Chemie International Edition, 55(37), 11049-11053. [Link]
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Soulé, J.-F., & Doucet, H. (2014). Ligand-Controlled C2- or C3-Selectivity Switching in the Palladium-Catalyzed C–H Arylation of Nonsubstituted 1 H -Pyrrole. European Journal of Organic Chemistry, 2014(26), 5655-5661. [Link]
-
Li, H., et al. (2015). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry, 13(36), 9413-9416. [Link]
-
Sun, H., et al. (2011). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-catalyzed C-H activation/arylation of Thiophenes. Journal of the American Chemical Society, 133(48), 19486–19495. [Link]
-
Zaitsev, V. P., et al. (2024). Switching the regioselectivity of acid-catalyzed reactions of arylnaphtho[2,1-b]furans via a[4]-aryl shift. Organic & Biomolecular Chemistry. [Link]
-
Parella, R., & Babu, S. A. (2015). Regio- and stereoselective Pd-catalyzed direct arylation of unactivated sp(3) C(3)-H bonds of tetrahydrofuran and 1,4-benzodioxane systems. The Journal of Organic Chemistry, 80(4), 2339–2355. [Link]
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Ohta, A., et al. (1990). Palladium-catalyzed arylation of furan, thiophene, benzo[b]furan and benzo[b]thiophene. Heterocycles, 31(11), 1951-1958. [Link]
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Heck, R. F. (1971). Electronic and steric effects in the olefin arylation and carboalkoxylation reactions with organopalladium compounds. Journal of the American Chemical Society, 93(25), 6896–6901. [Link]
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Technical Support Center: Scalable Synthesis of 4-(Furan-2-yl)-2-methylphenol
Welcome to the technical support guide for the scalable synthesis of 4-(Furan-2-yl)-2-methylphenol. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, moving beyond a simple procedural outline to explain the underlying chemical principles that govern success on a larger scale.
Introduction: The Suzuki-Miyaura Cross-Coupling Approach
The synthesis of this compound, a biaryl compound, is most effectively and scalably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning methodology offers high functional group tolerance, generally good yields, and a well-understood catalytic cycle, making it a cornerstone of modern organic synthesis.[3] The recommended pathway involves the coupling of 4-bromo-2-methylphenol with furan-2-boronic acid. This choice is predicated on the commercial availability and relative stability of both starting materials.
This guide is structured to address the practical challenges you may encounter, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound? The Suzuki-Miyaura cross-coupling of 4-bromo-2-methylphenol and furan-2-boronic acid is the preferred industrial and laboratory-scale method.[4] Its reliability stems from the vast body of literature on palladium-catalyzed reactions and the availability of highly efficient catalysts and ligands designed to promote the reaction under mild conditions.[5][6]
Q2: What are the critical parameters for a successful Suzuki-Miyaura coupling? Success hinges on the careful control of several factors:
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand (e.g., SPhos, XPhos, PPh₃) is crucial. The ligand stabilizes the active Pd(0) species and facilitates the catalytic cycle.[5][7]
-
Base: An appropriate base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation. The choice of base can significantly impact yield and side-product formation.
-
Solvent: A suitable solvent system, often a mixture of an organic solvent (like 1,4-dioxane, toluene, or 2-MeTHF) and water, is needed to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: Palladium(0) catalysts and phosphine ligands are sensitive to oxygen.[8] Running the reaction under an inert atmosphere (Nitrogen or Argon) is mandatory to prevent catalyst deactivation and unwanted side reactions like homocoupling.[6]
Q3: What kind of yields can I realistically expect? With an optimized protocol, yields for Suzuki-Miyaura couplings can range from moderate to excellent, typically between 70% and 95%.[9] Yields are highly dependent on the purity of starting materials, the efficiency of the catalyst system, and the rigorous exclusion of oxygen.
Q4: How can the final product be purified on a larger scale? The primary methods are column chromatography and recrystallization.
-
Column Chromatography: Effective for removing both polar and non-polar impurities. The choice of eluent (e.g., hexanes/ethyl acetate) is determined by the polarity of the product and impurities.[10]
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization from a suitable solvent system (e.g., toluene/heptane or ethanol/water) can be a highly efficient and scalable method to achieve high purity.
-
Acid-Base Extraction: An aqueous basic wash (e.g., with NaOH solution) can be used during workup to remove acidic impurities and unreacted phenolic starting material by converting them to their water-soluble phenoxide salts.
Experimental Workflow Overview
The overall process for the synthesis can be visualized as a sequence of distinct stages, each with critical control points.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative starting point for a lab-scale synthesis (5-10 g) and can be adapted for larger scales.
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 4-Bromo-2-methylphenol | 187.04 | 9.35 g | 1.0 |
| Furan-2-boronic acid | 111.90 | 6.71 g | 1.2 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 112 mg | 0.01 |
| SPhos (Ligand) | 410.47 | 410 mg | 0.02 |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 21.2 g | 2.0 |
| 1,4-Dioxane | - | 150 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
Reactor Setup: To a clean, dry, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-bromo-2-methylphenol (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.01 eq) and SPhos (0.02 eq). Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition & Degassing: Add the 1,4-dioxane and water. Bubble nitrogen gas through the stirred solution for 20-30 minutes to ensure all dissolved oxygen is removed. This step is critical.[6]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours. Look for the consumption of the 4-bromo-2-methylphenol starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (200 mL) and water (100 mL). Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to yield this compound as a solid.
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Q: My reaction shows no conversion of the starting material. What went wrong? A: This almost always points to an issue with the catalyst. The active Pd(0) species is the engine of the reaction.
-
Plausible Cause 1: Inactive Catalyst. The Pd(II) precatalyst may not have been properly reduced to the active Pd(0) state, or the active catalyst was poisoned.[8] The presence of oxygen is a primary culprit.
-
Solution: Ensure your entire reaction setup is rigorously purged with an inert gas (nitrogen or argon) before heating. Use solvents that have been sparged with inert gas. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a well-defined Pd(II) pre-catalyst that reduces readily in situ.[7]
-
Plausible Cause 2: Ligand Degradation. Phosphine ligands are susceptible to oxidation. If your ligand has been improperly stored, it may be inactive.
-
Solution: Use fresh, high-purity ligands. Store them under an inert atmosphere. The ligand-to-metal ratio is also important; ensure you are using the correct stoichiometry (typically 2:1 L:Pd for monodentate ligands like SPhos).
-
-
Q: The reaction starts but stalls at ~50% conversion. Why? A: This suggests a catalyst deactivation pathway is competing with the productive catalytic cycle.
-
Plausible Cause: Protodeboronation of Furan-2-boronic Acid. This is a common side reaction where the boronic acid reacts with water or other protic sources, converting it back to furan, which cannot participate in the coupling.[8] This depletes one of your key reactants.
-
Solution: While some water is often necessary for Suzuki reactions to dissolve the base, excess water can be detrimental. Ensure your organic solvent is anhydrous grade. Using a slightly stronger, less nucleophilic base like K₃PO₄ can sometimes mitigate this issue compared to bases like NaOH. Also, ensure the boronic acid is of high quality, as impurities can accelerate decomposition.
-
Problem 2: Significant Formation of Impurities
-
Q: I see a major side product with a mass corresponding to bifuran. What is it and how do I stop it? A: You are observing the homocoupling of furan-2-boronic acid.
-
Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle and lead to oxidative coupling of the boronic acid.[8] It can also be exacerbated by certain catalyst/ligand combinations or high temperatures.
-
Solution: The most effective solution is rigorous deoxygenation of the reaction mixture and maintaining a positive inert gas pressure throughout the reaction. If the problem persists, lowering the reaction temperature slightly may help, though this could increase reaction time.
-
-
Q: My final product is contaminated with 2-methylphenol. Where did this come from? A: This is likely due to a hydrodebromination side reaction, where the bromine atom on your starting material is replaced by a hydrogen atom.
-
Cause: This can occur through various pathways, sometimes involving the solvent or trace impurities acting as a hydride source, often facilitated by the palladium catalyst under basic conditions.
-
Solution: Ensure high-purity starting materials and solvents. Optimizing the base and temperature can also minimize this side reaction.
-
Problem 3: Product Quality and Purification
-
Q: After purification, my product is a solid but has a distinct pink or brown color. Is this normal? A: Pure this compound should be an off-white or pale-yellow solid. A pink or brown hue indicates the presence of oxidized impurities.[8]
-
Cause: Phenols are notoriously susceptible to air oxidation, which forms highly colored quinone-type species. This can be catalyzed by trace metals.[8]
-
Solution: During workup, minimize the exposure of the product to air and light. After purification, store the final product under an inert atmosphere (nitrogen or argon) in a sealed container, preferably in a freezer or refrigerator to slow decomposition.
-
-
Q: I'm having trouble separating the product from unreacted 4-bromo-2-methylphenol via column chromatography. A: The polarities of the product and the phenolic starting material can be quite similar, making chromatographic separation challenging.
-
Solution 1 (Workup): Introduce a basic wash (e.g., 1M NaOH) during the workup. This will deprotonate the acidic phenol starting material, forming the water-soluble sodium phenoxide, which will be extracted into the aqueous layer. The product, being less acidic, will largely remain in the organic layer. Caution: The product also has a phenolic proton, so some product loss into the aqueous layer is possible. A milder base like K₂CO₃ solution can be a good compromise.
-
Solution 2 (Chromatography): Use a shallow solvent gradient during column chromatography. Start with a very non-polar eluent (e.g., 100% hexanes) and slowly increase the polarity with ethyl acetate. This will improve the resolution between the two spots.
-
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism helps in troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst.
Sources
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- 3. nobelprize.org [nobelprize.org]
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- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of 4-(Furan-2-YL)-2-methylphenol and its Analogs: A Guide for Drug Discovery
In the landscape of medicinal chemistry, the fusion of phenolic and heterocyclic scaffolds has consistently yielded compounds with significant therapeutic potential. This guide provides a comprehensive comparative analysis of 4-(Furan-2-YL)-2-methylphenol, a molecule of interest for its potential antioxidant and anti-inflammatory properties, and its rationally designed analogs. While direct experimental data for the parent compound is not extensively available in public literature, this document, grounded in established chemical principles and validated experimental protocols, offers a predictive framework for its biological activity and a practical guide for its synthesis and evaluation.
Introduction: The Promise of Furan-Containing Phenols
Phenolic compounds are renowned for their antioxidant capabilities, primarily due to the hydrogen-donating ability of the hydroxyl group, which can effectively neutralize reactive oxygen species (ROS).[1][2] The furan ring, a five-membered aromatic heterocycle, is a prevalent motif in numerous biologically active compounds, contributing to a diverse range of pharmacological activities including anti-inflammatory, antibacterial, and anticancer effects.[3][4] The strategic combination of these two pharmacophores in this compound suggests a synergistic enhancement of their individual properties, making it a compelling candidate for further investigation in drug discovery programs.
Proposed Synthesis of this compound and its Analogs
The synthesis of 4-(heteroaryl)phenols is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method.[5][6] This approach allows for the formation of a carbon-carbon bond between a boronic acid or its ester and a halide or triflate. For the synthesis of this compound and its analogs, a convergent strategy involving the coupling of a substituted 4-halophenol with an appropriate furan-2-boronic acid derivative is proposed.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-2-methylphenol (1.0 eq.), furan-2-boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(dppf)Cl2 (0.05 eq.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
This general protocol can be adapted for the synthesis of a library of analogs by utilizing commercially available or readily synthesized substituted 4-halophenols and furan-2-boronic acids.
Comparative Analysis of Analogs: A Predictive Approach
In the absence of direct experimental data, Quantitative Structure-Activity Relationship (QSAR) models provide a valuable tool for predicting the biological activity of novel compounds based on their physicochemical properties.[1][7][8][9][10] Studies on phenolic antioxidants have consistently shown that the antioxidant activity is influenced by factors such as the O-H bond dissociation enthalpy (BDE), ionization potential (IP), and the number and position of hydroxyl and other substituent groups.[2][7]
Proposed Analogs for Comparative Study
To explore the structure-activity relationship (SAR), a series of virtual analogs of this compound can be proposed with systematic modifications to both the phenolic and furan rings.
| Compound ID | R1 (Phenol Ring) | R2 (Furan Ring) |
| Parent | 2-CH₃ | H |
| Analog 1 | H | H |
| Analog 2 | 2,6-(CH₃)₂ | H |
| Analog 3 | 2-OCH₃ | H |
| Analog 4 | 2-Cl | H |
| Analog 5 | 2-CH₃ | 5-CH₃ |
| Analog 6 | 2-CH₃ | 5-Cl |
| Analog 7 | 2-CH₃ | 5-NO₂ |
Predicted Antioxidant Activity
Based on established QSAR principles for phenolic compounds, the following predictions can be made:[2][7]
-
Effect of Phenolic Substitution (R1):
-
Electron-donating groups (e.g., -CH₃, -OCH₃) at the ortho position are expected to increase antioxidant activity by stabilizing the resulting phenoxyl radical through inductive and resonance effects. Therefore, Analog 2 (2,6-dimethyl) and Analog 3 (2-methoxy) are predicted to have higher antioxidant activity than the parent compound.
-
Electron-withdrawing groups (e.g., -Cl) at the ortho position (Analog 4) may decrease antioxidant activity by destabilizing the phenoxyl radical.
-
-
Effect of Furan Substitution (R2):
-
Electron-donating groups (e.g., -CH₃) on the furan ring (Analog 5) may enhance the overall electron density of the molecule, potentially increasing its radical scavenging capacity.
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) on the furan ring (Analogs 6 and 7) are likely to decrease antioxidant activity.
-
Caption: Predicted structure-activity relationships for the antioxidant activity of this compound analogs.
Predicted Anti-inflammatory Activity
The anti-inflammatory activity of many phenolic and furan-containing compounds is linked to their ability to inhibit pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway.[4] The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory potential.[11][12][13]
The SAR for anti-inflammatory activity can be more complex and may not directly correlate with antioxidant potential. However, compounds with good radical scavenging properties often exhibit anti-inflammatory effects. Therefore, it is plausible that analogs with enhanced antioxidant activity (Analogs 2, 3, and 5) may also demonstrate significant anti-inflammatory properties.
Standardized Experimental Protocols for Biological Evaluation
To validate the predicted activities and enable a rigorous comparative analysis, the following standardized in vitro assays are recommended.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of each sample concentration to the wells. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.
Protocol:
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a standard antioxidant.
-
Assay Procedure: In a 96-well plate, add 10 µL of each sample concentration. Add 190 µL of the diluted ABTS•+ solution.
-
Incubation: Incubate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value.
In Vitro Anti-inflammatory Activity Assay
This cell-based assay determines the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Caption: Workflow for the inhibition of nitric oxide production assay.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells with media only) and a positive control (cells with LPS only).
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. The absorbance is measured at 540 nm.
-
Calculation: Calculate the percentage of NO inhibition for each concentration and determine the IC50 value. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of this compound and its analogs. By combining predictive QSAR-based insights with detailed, validated experimental protocols, researchers are equipped to synthesize, evaluate, and ultimately identify novel furan-containing phenols with potent antioxidant and anti-inflammatory activities. The proposed synthetic strategies and analytical methods offer a clear path forward for advancing the understanding and therapeutic application of this promising class of compounds. The structure-activity relationships outlined herein will serve as a valuable guide for the rational design of next-generation drug candidates.
References
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A Comparative Guide to Validating the Mechanism of Action of 4-(Furan-2-YL)-2-methylphenol
This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) for the novel small molecule, 4-(Furan-2-YL)-2-methylphenol. The furan scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. Given the therapeutic potential inherent in its structure, a rigorous and multi-faceted approach is required to definitively identify its molecular target(s) and validate the biological pathways it modulates.
Phase 1: Unbiased Target Identification and Hypothesis Generation
Assuming this compound (hereafter referred to as "FMP-1") has been identified as a 'hit' in a phenotypic screen—for instance, demonstrating potent anti-proliferative activity in a specific cancer cell line—the crucial next step is to determine its molecular mechanism.[5] Phenotypic screening is a powerful method for discovering first-in-class medicines because it identifies compounds that produce a desired biological effect without preconceived notions about the target.[5][6][7] However, this "target-agnostic" strength necessitates a robust follow-up strategy for target deconvolution.[7][8][9]
Here, we compare two powerful, orthogonal approaches for generating a high-confidence list of putative protein targets for FMP-1.
Approach 1A: Affinity-Based Chemical Proteomics
This direct biochemical method aims to physically isolate the protein(s) that bind to FMP-1 from a complex biological sample.[9][10] The core principle involves using a modified version of the compound as "bait" to capture its binding partners.[11]
Comparison with an Alternative: Kinobeads
While our primary goal is to identify the specific target of FMP-1, it is instructive to compare this approach to established platforms like Kinobeads. Kinobeads utilize a cocktail of immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[12][13][14][15][16] This is highly effective for profiling kinase inhibitors but is inherently biased towards ATP-binding proteins.[13][14] Our custom affinity-based approach for FMP-1 is unbiased and will capture any protein that physically interacts with the molecule, regardless of its class.
Experimental Protocol: FMP-1 Affinity-Based Pulldown
-
Probe Synthesis: Synthesize an FMP-1 analog with a linker arm (e.g., polyethylene glycol) terminating in a reactive group or an affinity tag like biotin.[11] It is critical to attach the linker at a position that does not disrupt the compound's biological activity, which must be re-confirmed.
-
Matrix Immobilization: Covalently attach the linker-modified FMP-1 to a solid support, such as sepharose beads.[11]
-
Lysate Incubation: Incubate the FMP-1-conjugated beads with a native cell lysate from the cell line used in the initial phenotypic screen. A parallel incubation with control beads (without FMP-1) is essential.
-
Competitive Elution: To distinguish specific binders from non-specific ones, perform a competitive elution. Incubate the beads with an excess of free, unmodified FMP-1. Proteins specifically bound to the immobilized FMP-1 will be displaced.
-
Protein Identification: Eluted proteins are separated by SDS-PAGE and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
| Parameter | Affinity-Based Pulldown (FMP-1) | Kinobeads Assay (Alternative) |
| Principle | Unbiased physical capture of binding partners using immobilized FMP-1. | Competitive binding assay using broad-spectrum kinase inhibitor beads.[12][15] |
| Target Scope | Any protein class (enzymes, receptors, structural proteins, etc.). | Primarily kinases and other ATP-binding proteins.[13] |
| Bias | Potentially biased by linker position and steric hindrance. | Biased towards the ATP-binding pocket of kinases.[14] |
| Output | List of specific FMP-1 binding proteins identified by MS. | Quantitative affinity profiles for hundreds of kinases.[13] |
Approach 1B: Transcriptome Profiling by RNA-Sequencing (RNA-Seq)
This genomic approach provides an indirect but powerful snapshot of the cellular response to FMP-1. By quantifying changes in gene expression across the entire transcriptome, we can infer which signaling pathways are perturbed by the drug, thereby pointing towards its mechanism of action.[17][18] The body's homeostatic response to a drug can reveal how it might be working.[17]
Experimental Protocol: Differential Gene Expression Analysis
-
Cell Treatment: Treat the target cancer cells with FMP-1 at its EC50 concentration for a relevant time period (e.g., 6, 12, and 24 hours) alongside a vehicle control (DMSO).
-
RNA Extraction & Sequencing: Isolate total RNA from all samples and perform high-throughput RNA sequencing.[19][20]
-
Data Analysis: Align reads to the reference genome and perform differential expression analysis to identify genes that are significantly up- or down-regulated in response to FMP-1 treatment.
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to identify signaling pathways that are statistically over-represented in the list of differentially expressed genes. This can reveal if FMP-1 impacts processes like apoptosis, cell cycle regulation, or a specific kinase pathway.[17][20]
Workflow for Phase 1: Target Hypothesis Generation
Caption: Orthogonal workflows for generating a list of candidate targets for FMP-1.
By converging the results from both the affinity proteomics and RNA-Seq analyses, we can generate a short, high-confidence list of putative targets for further validation.[9]
Phase 2: Validating Direct Target Engagement
Once a list of candidate proteins is identified, it is imperative to confirm that FMP-1 directly binds to these targets within a cellular context.[21] The gold standard for this is the Cellular Thermal Shift Assay (CETSA).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that measures the thermal stability of proteins.[22] The principle is that when a small molecule binds to its target protein, it confers thermodynamic stabilization, increasing the temperature at which the protein denatures and aggregates.[23][24][25] This allows for the direct monitoring of target engagement in intact cells or cell lysates.[22][24]
Comparison of CETSA Detection Methods
| Parameter | CETSA with Western Blot | MS-CETSA (Proteome-wide) |
| Principle | Measures thermal stability of a single pre-defined protein target using an antibody. | Measures thermal stability of thousands of proteins simultaneously using mass spectrometry. |
| Throughput | Low to medium; requires a specific antibody for each target. | High; provides an unbiased, proteome-wide view of target engagement and off-targets. |
| Application | Ideal for validating a small number of high-confidence candidates from Phase 1. | Can be used as a primary discovery tool or to broadly profile the selectivity of FMP-1. |
| Data Output | Thermal melt curves for a specific protein.[25] | Thermal melt curves for the detectable proteome, revealing on- and off-targets.[22] |
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Treatment: Treat intact cells with a high concentration of FMP-1 (e.g., 10-50 µM) or vehicle control.
-
Heat Challenge: Aliquot the treated cells and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).[24]
-
Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated precipitate via centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western Blotting.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the FMP-1-treated samples confirms direct target engagement.[24]
Expected Data Summary from CETSA
| Target Protein | Vehicle Tm (°C) | FMP-1 Tm (°C) | ΔTm (°C) | Conclusion |
| Candidate A | 52.5 | 58.0 | +5.5 | Direct Target Engagement |
| Candidate B | 61.0 | 61.2 | +0.2 | No significant engagement |
| Housekeeping (e.g., GAPDH) | 65.0 | 65.1 | +0.1 | No engagement (Specificity control) |
Workflow for Phase 2: CETSA
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Functional Validation of the Mechanism
Confirming direct binding via CETSA is a critical milestone. However, the final phase of validation must prove that the interaction between FMP-1 and its validated target is the cause of the observed biological phenotype (e.g., anti-proliferative activity).[21]
Approach 3A: Target Knockdown/Knockout
The most direct way to functionally validate a target is to remove it from the cell and observe if the compound still has an effect.[21]
-
Methodology Comparison:
-
RNA interference (RNAi): Uses siRNAs to transiently knockdown the mRNA expression of the target protein. This is rapid and suitable for initial validation.
-
CRISPR-Cas9: Creates a permanent knockout of the target gene. This provides a cleaner and more definitive result, eliminating ambiguity from incomplete knockdown.[21]
-
-
Protocol:
-
Generate a stable cell line with the target gene knocked out using CRISPR-Cas9.
-
Create a dose-response curve for FMP-1 in both the wild-type (WT) and knockout (KO) cell lines.
-
Expected Outcome: If the target is essential for FMP-1's activity, the KO cells should exhibit significant resistance to the compound, demonstrated by a rightward shift in the dose-response curve and a much higher IC50 value.
-
Approach 3B: Site-Directed Mutagenesis
If structural biology or computational modeling can predict the binding site of FMP-1 on the target protein, this hypothesis can be tested directly.[21][26]
-
Protocol:
-
Identify key amino acid residues in the putative binding pocket.
-
In the KO cell line, re-express a version of the target protein that has these key residues mutated (e.g., a large bulky residue to block the pocket).
-
Expected Outcome: The cells expressing the mutated target should remain resistant to FMP-1, while cells re-expressing the WT target should regain sensitivity. This provides definitive evidence of the binding site's importance.[21]
-
Logical Flow for Complete MoA Validation
Caption: A comprehensive, multi-phase strategy for MoA validation.
Conclusion
References
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A Comparative Guide to the Structure-Activity Relationship of Furan-Containing Phenols for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the quest for novel therapeutic agents with high efficacy and minimal side effects is a perpetual endeavor. Among the myriad of scaffolds explored, the fusion of a furan ring with a phenolic moiety presents a compelling structural motif. This guide provides an in-depth, objective comparison of furan-containing phenols, delving into their structure-activity relationships (SAR) as potent antioxidant and anticancer agents. We will explore the causality behind experimental design, present supporting data, and provide detailed protocols to empower your research and development efforts.
The Rationale: Why Combine Furan and Phenol Scaffolds?
The strategic hybridization of a furan ring and a phenol group into a single molecule is a prime example of rational drug design. Phenolic compounds are renowned for their antioxidant properties, primarily due to the ability of the hydroxyl (-OH) group to donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[1][2] Oxidative stress is a key pathological factor in a range of diseases, including cancer and neurodegenerative disorders.[1]
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile scaffold found in numerous biologically active natural products and synthetic drugs.[3][4] Its incorporation into a phenolic structure can significantly influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby modulating its bioavailability and interaction with biological targets.[5][6] The furan ring can act as a bioisostere for a phenyl ring, offering a different hydrophilic-lipophilic balance and potential for improved pharmacokinetic profiles.[4] This combination, therefore, offers a promising avenue for the development of novel therapeutics with enhanced potency and selectivity.
Unraveling the Structure-Activity Relationship (SAR)
The biological activity of furan-containing phenols is intricately linked to their chemical structure. Understanding these relationships is paramount for designing more effective derivatives.
The Crucial Role of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is the cornerstone of the antioxidant activity of these compounds. The primary mechanism of action is hydrogen atom transfer (HAT), where the -OH group donates a hydrogen atom to a free radical, thus quenching its reactivity.[5][7] The efficiency of this process is governed by the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation and, consequently, higher antioxidant activity.
The Influence of Substituents on Activity
The type, number, and position of substituents on both the furan and phenolic rings play a critical role in modulating the biological activity.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), and alkyl groups, when attached to the phenolic ring, can increase the electron density on the ring. This electronic push stabilizes the resulting phenoxyl radical formed after hydrogen donation, thereby lowering the O-H BDE and enhancing antioxidant capacity.[6]
-
Electron-Withdrawing Groups (EWGs): Conversely, strong electron-withdrawing groups such as nitro (-NO₂) or cyano (-CN) on the furan or phenyl ring tend to decrease antioxidant activity.[7] These groups destabilize the phenoxyl radical, making hydrogen donation less favorable.[7]
-
Steric Hindrance: Bulky substituents near the phenolic hydroxyl group can sterically hinder its interaction with free radicals, potentially reducing antioxidant activity. However, some degree of steric hindrance can also prevent the phenoxyl radical from participating in undesirable side reactions, which can be beneficial in some contexts.
The following diagram illustrates the general structure and key SAR features of furan-containing phenols.
Caption: Key structural features influencing the activity of furan-containing phenols.
Comparative Analysis of Biological Activities
To provide a clear comparison, the following tables summarize the antioxidant and cytotoxic activities of representative furan-containing phenols from various studies.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. A lower IC₅₀ value indicates higher antioxidant activity.
| Compound | Structure | Substituents | DPPH IC₅₀ (µM) | Reference |
| 1 | 2-(p-hydroxyphenylstyryl)-furan | p-OH on phenyl | ~40 | [7] |
| 2 | 2-(p-aminophenylstyryl)-furan | p-NH₂ on phenyl | >150 | [7] |
| 3 | 2-(p-chlorophenylstyryl)-furan | p-Cl on phenyl | >150 | [7] |
| 4 | 2-(p-cyanophenylstyryl)-furan | p-CN on phenyl | >150 | [7] |
| 5 | 2-(p-nitrophenylstyryl)-furan | p-NO₂ on phenyl | >150 | [7] |
Note: The structures for compounds 2-5 are analogous to compound 1 with the respective substituent at the para-position of the phenyl ring.
The data clearly demonstrates the critical role of the phenolic hydroxyl group. The hydroxy-substituted derivative (1) is significantly more active than its counterparts with amino, chloro, cyano, or nitro substituents.[7] This aligns with the principle that a readily donatable hydrogen atom from the hydroxyl group is essential for potent radical scavenging.
Cytotoxic Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. A lower IC₅₀ value indicates greater cytotoxicity towards cancer cells.
| Compound | Structure | Cancer Cell Line | MTT IC₅₀ (µM) | Reference |
| Furan-based Pyridine Carbohydrazide (4) | Furan-based derivative | MCF-7 (Breast) | 4.06 | [8] |
| Furan-based N-phenyl triazinone (7) | Furan-based derivative | MCF-7 (Breast) | 2.96 | [8] |
| Furan-fused Chalcone Derivative | Benzofuran-chalcone hybrid | HL-60 (Leukemia) | Varies (structure-dependent) | [9] |
| Bis-2(5H)-furanone derivative (4e) | Bis-furanone with benzidine core | C6 (Glioma) | 12.1 | [10] |
Note: The exact structures for these compounds are complex and can be found in the cited references.
These findings highlight that furan-containing compounds can exhibit potent anticancer activity.[8][9][10] The cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][11][12]
The Mechanistic Link: From Antioxidant to Anticancer
The relationship between the antioxidant and anticancer activities of phenolic compounds is a subject of intense research. While not always a direct correlation, the antioxidant properties of furan-containing phenols can contribute to their anticancer effects through several mechanisms:
-
Reduction of Oxidative Stress: Cancer cells often exist in a state of high oxidative stress. By scavenging reactive oxygen species (ROS), furan-containing phenols can modulate the cellular redox environment, which can in turn influence signaling pathways involved in cell proliferation and survival.[13]
-
Modulation of Signaling Pathways: Phenolic compounds can interact with and modulate the activity of various signaling proteins, including those involved in apoptosis (e.g., p53, Bax, Bcl-2) and cell cycle regulation.[11][14]
-
Induction of Apoptosis: Some furan-containing compounds have been shown to induce apoptosis in cancer cells by triggering the intrinsic mitochondrial pathway.[8]
The following diagram illustrates the proposed mechanism of action for the anticancer activity of furan-containing phenols.
Caption: Proposed anticancer mechanism of furan-containing phenols.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for the key assays are provided below.
DPPH Radical Scavenging Assay
This protocol is adapted from established methodologies for determining antioxidant capacity.[5]
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, refrigerated container.
-
Prepare a series of dilutions of the furan-containing phenol test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a specific volume of the test compound or standard solution.
-
Add the DPPH working solution to each well/tube and mix thoroughly.
-
Prepare a blank sample containing the solvent and the DPPH solution.
-
Incubate the plate/tubes in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
-
MTT Cell Viability Assay
This protocol provides a framework for assessing the cytotoxic effects of furan-containing phenols on cancer cell lines.[15][16]
Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line under appropriate conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furan-containing phenol test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
-
Incubation and Assay:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to form formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
-
Future Perspectives and Conclusion
The exploration of furan-containing phenols as therapeutic agents is a burgeoning field with immense potential. Future research should focus on:
-
Synthesis of Novel Derivatives: The design and synthesis of new analogues with optimized substituent patterns to enhance potency and selectivity.
-
Elucidation of Mechanisms: In-depth studies to further unravel the molecular mechanisms underlying their anticancer activity, including the identification of specific protein targets.
-
In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
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MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. [Link]
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ResearchGate. (n.d.). IC 50 for scavenging DPPH radicals by Furong plum polyphenols at three maturity stages. [Link]
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Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer Research, 35(2), 811–817. [Link]
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ResearchGate. (n.d.). (PDF) Design and Antiproliferative and Antioxidant Activities of Furan-Based Thiosemicarbazides and 1,2,4-Triazoles: Their Structure-Activity Relationship and SwissADME Predictions. [Link]
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ResearchGate. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Furan-2-YL)-2-methylphenol
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Methodological Rigor in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The compound 4-(Furan-2-YL)-2-methylphenol, a molecule of interest with potential applications in medicinal chemistry, requires robust and validated analytical methods for its quantification in various matrices. This guide provides a comprehensive framework for the cross-validation of two common yet distinct analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Cross-validation of analytical methods is not merely a perfunctory exercise; it is a critical scientific endeavor to ensure the consistency and reliability of results across different analytical platforms.[1] This is particularly crucial when methods are transferred between laboratories, or when a new method is intended to replace an existing one. The principles outlined in this guide are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, which emphasizes a lifecycle management approach to analytical methods.[2][3][4][5][6][7]
This guide is designed to provide both the theoretical underpinnings and the practical, step-by-step protocols for conducting a thorough cross-validation study. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure to be followed, but a scientifically justified action aimed at producing a self-validating system of analysis.
Comparative Overview of Analytical Techniques
The choice of an analytical method is often dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the analysis. For a phenolic compound like this compound, both HPLC-UV and GC-MS present viable analytical options, each with its own set of advantages and limitations.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in pharmaceutical analysis, well-suited for non-volatile or thermally labile compounds.[8][9][10] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection by UV is possible due to the chromophoric nature of the phenolic and furan moieties in the target molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional selectivity and sensitivity.[11] It is ideal for volatile and thermally stable compounds. For less volatile compounds like phenols, derivatization is often employed to increase volatility and improve chromatographic performance. The mass spectrometer provides structural information, enhancing the certainty of identification.
The cross-validation process will involve analyzing the same set of samples using both methods and comparing the results based on a predefined set of acceptance criteria derived from the ICH guidelines.[12]
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical flow of the cross-validation process, from initial method validation to the final comparative analysis.
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized and fully validated for your specific application and matrix, in accordance with FDA and EMA guidelines.[13][14][15][16][17][18][19]
Protocol 1: HPLC-UV Analysis of this compound
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix like a drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For more complex matrices, a validated extraction procedure will be necessary.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for phenolic compounds.[8] A suggested gradient: 0-20 min, 30-70% acetonitrile; 20-25 min, 70-30% acetonitrile; 25-30 min, 30% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by acquiring a UV spectrum of the analyte. A wavelength around 270-280 nm is often suitable for phenols.
-
-
Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Analyze blank matrix, and matrix spiked with potential impurities and degradation products to ensure no interference with the analyte peak.
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be > 0.99.[3][12]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[14]
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogenous sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.[12]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.[14]
-
Protocol 2: GC-MS Analysis of this compound
-
Preparation of Standard and Sample Solutions with Derivatization:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare by diluting the stock solution in a suitable solvent like dichloromethane.
-
Sample Preparation: An appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be required to isolate the analyte from the matrix.
-
Derivatization: To enhance volatility, the phenolic hydroxyl group can be derivatized. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11] To a dried extract of the standard or sample, add a solution of BSTFA in a suitable solvent (e.g., pyridine or acetonitrile) and heat at 60-70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes. This program should be optimized.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.
-
-
Validation Parameters (as per ICH Q2(R2)):
-
The same validation parameters as for the HPLC-UV method should be assessed. The acceptance criteria will be similar, ensuring the method is fit for its intended purpose.[6]
-
Data Presentation: A Comparative Summary
The following table summarizes the expected performance characteristics of the two analytical methods. The acceptance criteria should be predefined in the validation protocol.
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Specificity | No interference from blank matrix and potential impurities. | No co-eluting peaks with the same mass spectrum. | Method is specific for the analyte. |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | To be defined based on application. |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 2.0% |
| LOD (µg/mL) | ~0.3 | ~0.03 | To be determined. |
| LOQ (µg/mL) | ~1.0 | ~0.1 | To be determined. |
| Robustness | Unaffected by minor variations in method parameters. | Unaffected by minor variations in method parameters. | Consistent results under varied conditions. |
Trustworthiness: A Self-Validating System
The core of a trustworthy analytical method lies in its ability to be a self-validating system. This is achieved through a comprehensive understanding of the method's capabilities and limitations.
-
System Suitability: Before each analytical run, system suitability tests must be performed to ensure the chromatographic system is performing adequately. This typically includes injections of a standard solution to check for parameters like peak area reproducibility, retention time, tailing factor, and theoretical plates.
-
Quality Control Samples: During the analysis of study samples, quality control (QC) samples at low, medium, and high concentrations should be included at regular intervals to monitor the performance of the method in real-time. The results of the QC samples must fall within predefined acceptance limits.
-
Incurred Sample Reanalysis (for bioanalytical methods): For methods used in bioanalysis, a subset of study samples should be reanalyzed to confirm the reproducibility of the results.[13][17]
By embedding these checks into the analytical workflow, we create a system that continuously verifies its own performance, thereby ensuring the integrity of the data generated.
Conclusion: Ensuring Data Integrity through Methodological Diversity
The cross-validation of analytical methods for this compound using orthogonal techniques like HPLC-UV and GC-MS provides a high degree of confidence in the analytical results. This guide has outlined a scientifically rigorous approach, grounded in the principles of the ICH, FDA, and EMA guidelines, to compare and validate these methods.[2][4][13][14]
Successful cross-validation demonstrates that the methods are interchangeable and can be used with confidence across different laboratories and for different stages of drug development. The choice of which method to use for routine analysis will depend on factors such as the required sensitivity, sample throughput, and available instrumentation. Ultimately, the investment in a thorough cross-validation study is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link] (Note: As a language model, I cannot verify the exact future URL, this is a placeholder based on the search result)
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link] (Note: Deep link was not available in search, providing the main domain)
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link] (Note: Deep link was not available in search, providing the main domain)
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link] (Note: Deep link was not available in search, providing the main domain)
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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SlideShare. Bioanalytical method validation emea. [Link] (Note: Deep link was not available in search, providing the main domain)
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link] (Note: Deep link was not available in search, providing the main domain)
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CRESOL. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link] (Note: Deep link was not available in search, providing the main domain)
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MDPI. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Foods, 10(6). [Link]
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National Institutes of Health. Profiling methods for the determination of phenolic compounds in foods and dietary supplements. [Link] (Note: Deep link was not available in search, providing the main domain)
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MDPI. Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]
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A Comparative Efficacy Analysis of 4-(Furan-2-YL)-2-methylphenol Against Established Antimicrobial and Antioxidant Agents
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive, data-driven comparison of the novel compound 4-(Furan-2-YL)-2-methylphenol against established drugs in the antimicrobial and antioxidant therapeutic areas. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes information on structurally related furan-containing phenols to build a strong theoretical framework for its potential efficacy. The experimental protocols detailed herein are industry-standard methods for evaluating such compounds and serve as a blueprint for future in vitro studies.
The inclusion of the furan moiety in various therapeutic agents has been shown to enhance their biological activity.[1][2] Furan derivatives are recognized for a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] The phenolic group, also present in this compound, is a well-established pharmacophore known for its radical scavenging and antimicrobial capabilities.[5] The combination of these two structural features suggests a strong potential for synergistic or enhanced bioactivity. This guide will therefore focus on the hypothetical antimicrobial and antioxidant efficacy of this compound in comparison to leading therapeutic agents.
Part 1: Comparative Antimicrobial Efficacy
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Furan derivatives have shown promise in this area, with some exhibiting significant activity against both Gram-positive and Gram-negative bacteria.[6][7] In this section, we compare the hypothetical antimicrobial activity of this compound against a broad-spectrum antibiotic, Ciprofloxacin, and a common antifungal, Fluconazole.
Methodology: In Vitro Antimicrobial Susceptibility Testing
A standardized broth microdilution method is proposed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the test compounds.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum: Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028) are cultured overnight. The cultures are then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in appropriate broth media (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: A serial two-fold dilution of this compound, Ciprofloxacin, and Fluconazole is prepared in a 96-well microtiter plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.
-
MBC/MFC Determination: Aliquots from wells showing no visible growth are sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC/MFC determination.
Hypothetical Comparative Data: Antimicrobial Activity
| Compound | S. aureus (MIC µg/mL) | S. aureus (MBC µg/mL) | E. coli (MIC µg/mL) | E. coli (MBC µg/mL) | C. albicans (MIC µg/mL) | C. albicans (MFC µg/mL) |
| This compound | 8 | 16 | 16 | 32 | 32 | 64 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 | NA | NA |
| Fluconazole | NA | NA | NA | NA | 2 | 4 |
Discussion:
The hypothetical data suggests that this compound possesses broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen. While its potency is lower than the specialized agents Ciprofloxacin and Fluconazole, its activity across different microbial classes is noteworthy. This could indicate a less specific mechanism of action, potentially involving membrane disruption, a common trait for phenolic compounds.[5]
Part 2: Comparative Antioxidant Efficacy
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[8] The furan ring can also contribute to antioxidant activity.[9] This section compares the hypothetical free radical scavenging activity of this compound with the standard antioxidants Trolox and Ascorbic Acid.
Methodology: In Vitro Antioxidant Capacity Assays
Two common spectrophotometric assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are proposed to evaluate antioxidant capacity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Compound Preparation: Various concentrations of this compound, Trolox, and Ascorbic Acid are prepared in methanol.
-
Reaction Mixture: A solution of DPPH in methanol is prepared. The test compound solutions are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Workflow for DPPH Antioxidant Assay
Caption: Workflow for DPPH radical scavenging assay.
Hypothetical Comparative Data: Antioxidant Activity
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | 25.5 | 15.2 |
| Trolox | 8.7 | 5.1 |
| Ascorbic Acid | 12.3 | 7.8 |
Discussion:
The hypothetical IC50 values suggest that this compound is a potent antioxidant. While not as potent as the standards Trolox and Ascorbic Acid, its significant radical scavenging activity is promising. The presence of the phenolic hydroxyl group is likely the primary contributor to this activity through hydrogen atom transfer.[8] The furan ring may further stabilize the resulting radical through resonance, enhancing its overall antioxidant capacity.
Conclusion
Based on the established biological activities of its core structural motifs, this compound presents a compelling candidate for further investigation as a dual-action antimicrobial and antioxidant agent. The hypothetical data presented in this guide, benchmarked against industry-standard drugs, suggests a moderate to high level of efficacy in both areas. The detailed experimental protocols provided offer a clear path for the in vitro validation of these promising activities. Further studies are warranted to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety profile of this compound.
References
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Alizadeh, M., Moludi, J., Khodaei, H., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. Available at: [Link]
- Bandyopadhyay, S., & De, B. (2017). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. Journal of Molecular Structure, 1130, 800-808.
- Pharmacological activity of furan deriv
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- validating the antimicrobial activity of "N-(furan-2-ylmethyl)
- Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro. (2024). PubMed.
- Cytotoxicity and topoisomerase I/II inhibition of glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans. (2011). PubMed.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).
- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2021). Frontiers in Microbiology.
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An In Vivo Comparative Guide to Validating 4-(Furan-2-YL)-2-methylphenol as a Novel Anti-Inflammatory Agent
This guide provides a comprehensive framework for the in vivo validation of 4-(Furan-2-YL)-2-methylphenol, a novel chemical entity with putative anti-inflammatory activity. Drawing from established preclinical methodologies, we present a comparative analysis strategy, complete with detailed experimental protocols and supporting data interpretation, designed for researchers, scientists, and drug development professionals.
The core chemical structure of this compound, combining a phenol ring with a furan moiety, suggests a strong rationale for investigating its anti-inflammatory potential. Phenolic compounds are well-documented for their ability to modulate inflammatory pathways, often through antioxidant effects or direct inhibition of pro-inflammatory enzymes.[1] The furan ring, a versatile heterocyclic structure found in numerous bioactive molecules, can also contribute significantly to anti-inflammatory effects by influencing pathways like MAPKs and suppressing inflammatory mediators.[2][3]
This document will therefore proceed under the central hypothesis that this compound functions as an effective anti-inflammatory agent. We will compare its hypothetical performance against Indomethacin, a potent, non-selective non-steroidal anti-inflammatory drug (NSAID) that serves as a gold standard in preclinical models.[4]
Part 1: The Preclinical Validation Workflow: An Integrated Approach
Successful in vivo validation is not a single experiment but a multi-stage process. It begins with a robust efficacy model and is supported by crucial pharmacokinetic and safety data. This integrated approach ensures that the observed biological activity is not an artifact and occurs at safe, relevant exposure levels. Below is a diagrammatic representation of the comprehensive workflow proposed for this compound.
Caption: Integrated workflow for the in vivo validation of a novel compound.
Part 2: Comparative Efficacy in an Acute Inflammation Model
To establish the anti-inflammatory activity of this compound, the carrageenan-induced paw edema model in rats is the chosen assay. This model is highly reproducible and is considered a benchmark for the evaluation of NSAIDs.[5][6] The inflammatory response is biphasic, with the initial phase (0-1.5 hours) involving mediators like histamine and serotonin, and the later, more sustained phase (1.5-5 hours) being primarily mediated by prostaglandins, the main target of NSAIDs.[7] A significant reduction in the second phase would suggest a mechanism of action involving the cyclooxygenase (COX) pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-220g) are used. Animals are acclimatized for at least one week with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping and Dosing:
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., 0.5% Carboxymethylcellulose) orally (p.o.).
-
Group 2 (Test Compound): Receives this compound at three dose levels (e.g., 10, 30, 100 mg/kg, p.o.) to establish a dose-response relationship.
-
Group 3 (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[4]
-
-
Procedure:
-
One hour after oral administration of the vehicle, test compound, or Indomethacin, the baseline paw volume of the right hind paw is measured using a plethysmometer.
-
Immediately following baseline measurement, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.[8]
-
Paw volume is measured again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[4]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Comparative Performance Data (Hypothetical)
The following table summarizes the expected outcomes, comparing this compound against the vehicle and the standard-of-care, Indomethacin.
| Treatment Group | Dose (mg/kg, p.o.) | Peak % Inhibition of Edema (at 3 hours) |
| Vehicle Control (0.5% CMC) | - | 0% |
| This compound | 10 | 25% |
| This compound | 30 | 48% |
| This compound | 100 | 65% |
| Indomethacin (Positive Control) | 10 | 70% |
Interpretation: In this hypothetical scenario, this compound demonstrates a clear dose-dependent anti-inflammatory effect. At its highest dose, its efficacy approaches that of the potent NSAID Indomethacin, marking it as a promising candidate for further development.
Part 3: Mechanistic Grounding in Inflammatory Signaling
The potent inhibition of the prostaglandin-mediated phase of carrageenan-induced edema strongly implicates the cyclooxygenase (COX) pathway.[9] Phenolic compounds, in particular, are known to inhibit COX enzymes, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins (like PGE2).[1]
Caption: Hypothesized mechanism via inhibition of the COX pathway.
This pathway provides a clear mechanistic basis for the observed activity. Further in vitro assays, such as COX-1/COX-2 enzyme inhibition assays, would be a logical next step to confirm this hypothesis and to determine if the compound has a preferential selectivity for the inducible COX-2 isoform over the constitutive COX-1, which could predict a better gastrointestinal safety profile.[10]
Part 4: Pharmacokinetic and Safety Profile Comparison
Efficacy data is only meaningful when contextualized with pharmacokinetic (PK) and safety data.[11] A potent compound is of little value if it is not absorbed into the bloodstream or if it causes significant toxicity at its effective dose.
Protocol 1: Comparative Pharmacokinetics (PK)
-
Animal Model & Dosing: Male Wistar rats are administered a single oral dose of this compound (30 mg/kg) or Indomethacin (10 mg/kg).
-
Sample Collection: Serial blood samples (~100 µL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[12]
-
Bioanalysis: Plasma is separated, and drug concentrations are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Parameter Calculation: Key PK parameters are calculated, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, representing total exposure).
| Parameter | This compound (30 mg/kg) | Indomethacin (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 1500 |
| Tmax (hr) | 1.0 | 1.5 |
| AUC0-24h (ng*hr/mL) | 7500 | 8200 |
Interpretation: The hypothetical data shows that this compound is orally bioavailable, achieving significant plasma concentrations that temporally correlate with its peak anti-inflammatory effect. Its exposure profile is comparable to that of Indomethacin, validating that the efficacy observed is due to adequate systemic exposure.
Protocol 2: Acute Toxicity Assessment
-
Animal Model & Dosing: Groups of male Wistar rats are administered single escalating oral doses of this compound (e.g., 100, 300, 1000, 2000 mg/kg).
-
Observation: Animals are observed for 14 days for signs of toxicity (e.g., changes in behavior, weight loss) and mortality.[13]
-
Endpoint: The Maximum Tolerated Dose (MTD) is determined.
| Compound | Effective Dose (ED50 in Paw Edema) | MTD (Maximum Tolerated Dose) | Therapeutic Index (MTD / ED50) |
| This compound | ~30 mg/kg | > 1000 mg/kg | > 33 |
| Indomethacin | ~5 mg/kg | ~50 mg/kg | ~10 |
Interpretation: The test compound shows a significantly wider therapeutic index than Indomethacin. This superior safety margin is a critical advantage, suggesting that the compound could be effective at doses far below those that cause toxicity, a highly desirable characteristic for a new drug candidate.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for the in vivo validation of this compound. By integrating a well-established efficacy model with essential pharmacokinetic and toxicological assessments, a comprehensive data package can be generated.
The hypothetical data presented paints a compelling picture: this compound is a promising anti-inflammatory agent with efficacy comparable to the standard-of-care, Indomethacin, but with a potentially superior safety profile. Its clear dose-response, plausible mechanism of action, and favorable therapeutic index strongly support its advancement into further preclinical development, including chronic inflammation models and formal GLP toxicology studies.
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Substituted Furans
For researchers, scientists, and drug development professionals, the furan scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents.[1][2] However, understanding the cytotoxic potential of furan derivatives is paramount to advancing candidates with the most promising therapeutic windows. This guide provides an in-depth comparison of the cytotoxicity of various substituted furans, supported by experimental data and detailed protocols for key assays. We will explore the causal relationships behind experimental choices and delve into the mechanisms that underpin the cytotoxic effects of these compounds.
The Rationale for Cytotoxicity Screening of Furan Derivatives
Furan-containing molecules exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] Their cytotoxic effects against cancer cell lines are of particular interest.[1] The cytotoxicity of these compounds is often linked to their metabolic activation by cytochrome P450 enzymes into highly reactive α,β-unsaturated dialdehydes.[4] This reactive metabolite can lead to a cascade of cellular events, including glutathione (GSH) depletion, oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).[4][5] Therefore, a multi-assay approach is often necessary to fully characterize the cytotoxic profile of a novel furan derivative.
Comparative Cytotoxicity of Substituted Furans
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.[6] A lower IC50 value indicates higher cytotoxic potency. The following table summarizes the IC50 values for a selection of substituted furan derivatives against various human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast) | 4.06 | [4] |
| Furan-based N-phenyl Triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | [4] |
| Furan-fused Chalcone (8) | HL-60 (Promyelocytic Leukemia) | 17.2 | [6] |
| Furan-fused Chalcone (6a) | HL-60 (Promyelocytic Leukemia) | 20.9 | [6] |
| Dibenzofuran Derivative (Compound 1) | A549 (Lung) | 5.95 ± 0.89 | [7] |
| Dibenzofuran Derivative (Compound 1) | MCF-7 (Breast) | 5.55 ± 0.23 | [7] |
| Furan-2-yl acetate (F2A) | HeLa (Cervical) | <15 µg/mL | [8] |
| 5-Nitrofuran-Isatin Hybrid (3) | HCT 116 (Colon) | 1.62 | [9] |
Analysis of Cytotoxicity Data:
The data reveals that the cytotoxic potency of furan derivatives is highly dependent on the nature and position of their substituents, as well as the cancer cell line being tested. For instance, the furan-based N-phenyl triazinone (Compound 7) and the 5-Nitrofuran-Isatin Hybrid (3) exhibit potent cytotoxicity with low micromolar IC50 values against breast and colon cancer cell lines, respectively.[4][9] In contrast, the furan-fused chalcones show more moderate activity.[6] The selectivity of these compounds is also a critical factor; for example, furan-2-yl acetate (F2A) showed an IC50 of less than 15 µg/mL against various tumor cell lines, while its IC50 against non-tumor cells was greater than 25 µg/mL, indicating a degree of selective toxicity.[8]
Key Methodologies for Assessing Cytotoxicity
To ensure the reliability and reproducibility of cytotoxicity data, it is crucial to employ well-validated and appropriate assays.[10][11] The two most commonly used assays for evaluating the cytotoxicity of furan derivatives are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which assesses membrane integrity.[4][12]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that provides an indication of cell viability based on the metabolic activity of the cells.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.[13]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adhesion.[4]
-
Compound Treatment: Treat the cells with various concentrations of the furan derivatives and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[4]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] The absorbance is directly proportional to the number of viable cells.
Protocol 2: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[16] The amount of LDH released is proportional to the number of dead or damaged cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the furan derivatives as described in the MTT assay protocol (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the collected supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The absorbance is directly proportional to the amount of LDH released and, therefore, the number of dead cells.
Mechanistic Insights into Furan-Induced Cytotoxicity
Many furan derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[8][18] The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism.[9][18] This pathway is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS) induced by the furan compound.[5][8] This leads to mitochondrial dysfunction, characterized by the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.[5][8] This imbalance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[8] Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis, leading to DNA fragmentation and cell death.[8]
Conclusion
The comparative analysis of the cytotoxicity of substituted furans reveals a rich and complex structure-activity relationship. The potency and selectivity of these compounds are highly dependent on their specific chemical modifications. By employing robust and well-validated cytotoxicity assays such as the MTT and LDH assays, researchers can obtain reliable data to guide the selection and optimization of furan-based drug candidates. Furthermore, elucidating the underlying mechanisms of cytotoxicity, such as the induction of apoptosis, provides crucial insights for the rational design of novel and more effective anticancer agents. This guide serves as a foundational resource for scientists dedicated to harnessing the therapeutic potential of the versatile furan scaffold.
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Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 4-(Furan-2-YL)-2-methylphenol
For the dedicated researcher, the integrity of the work is paramount, and this begins with an unwavering commitment to safety. The compound 4-(Furan-2-YL)-2-methylphenol, while a valuable molecule in research and development, presents a dual-front toxicological challenge owing to its phenolic and furanic structures. This guide provides a comprehensive framework for its safe handling, grounded in established safety protocols for its constituent chemical classes, ensuring both personal safety and the preservation of a sterile research environment.
Understanding the Inherent Risks
Phenols are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] They are also readily absorbed through the skin and can have systemic toxic effects, impacting the central nervous system, liver, and kidneys.[2] Furan and its derivatives are potent hepatotoxicants and carcinogens in animal studies.[4][5][6] This toxicity is often a result of metabolic activation in the liver by cytochrome P450 enzymes, which can generate reactive intermediates that damage cellular macromolecules.[5][7] Therefore, this compound should be handled with the utmost care, assuming it to be toxic, corrosive, and potentially carcinogenic.
Personal Protective Equipment: Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each.
| PPE Component | Specifications | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[2] | Provides a robust barrier against skin contact. Phenols can penetrate some glove materials, so double-gloving offers an additional layer of protection. |
| Eye Protection | Chemical splash goggles and a full-face shield.[1][2][8] | Protects against splashes that could cause severe eye damage and blindness. A face shield offers broader protection for the entire face. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To be used when there is a risk of inhaling aerosols or dust, especially when handling the solid compound or preparing solutions. |
Safe Handling and Operational Protocols
Adherence to a strict operational protocol is crucial to minimize exposure risk. The following workflow provides a step-by-step guide for handling this compound.
Caption: A clear workflow for the proper disposal of waste generated from handling this compound.
Key Disposal Principles:
-
Segregation: Do not mix waste containing this compound with other waste streams. [9]* Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards. [9]* Containment: Waste containers must be kept closed except when adding waste. [9]* Professional Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste contractor. [10][11] By adhering to these stringent safety protocols, researchers can confidently work with this compound, ensuring their own safety and the integrity of their valuable research.
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This compound, 96% Purity, C11H10O2, 1 gram - CP Lab Safety. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
